4-Chloro-2-methylthiophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-methylbenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClS/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUPEFSJLWXHJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50938041 | |
| Record name | 4-Chloro-2-methylbenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50938041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17178-01-7 | |
| Record name | 4-Chloro-2-methylbenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50938041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide to the Physical Properties of 4-Chloro-2-methylthiophenol
Introduction and Compound Identification
4-Chloro-2-methylthiophenol, systematically named 4-Chloro-2-methylbenzenethiol, is a substituted aromatic thiol. Its structure, featuring a chlorinated benzene ring with both methyl and thiol functional groups, makes it a potential intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The thiol group, in particular, is a versatile functional handle for various coupling reactions and molecular elaborations.
A thorough understanding of a compound's physical properties is a non-negotiable prerequisite for its application in research and development. These properties dictate critical parameters such as appropriate solvent systems for reactions and purification, storage conditions, safety protocols, and potential routes of administration or formulation for drug development candidates.
This guide addresses the notable scarcity of published experimental data for this compound. Rather than a simple repository of known values, this document serves as a comprehensive procedural framework. It provides researchers with the necessary methodologies to determine the key physical properties of this compound, ensuring data integrity and safe handling in the laboratory.
Compound Details:
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 4-Chloro-2-methylbenzenethiol | N/A |
| CAS Number | 17178-01-7 | [1][2] |
| Molecular Formula | C₇H₇ClS | [1][2] |
| Molecular Weight | 158.65 g/mol | [1] |
| Physical State | Liquid (at room temperature) |[3] |
Experimental Determination of Physical Properties
The following sections detail robust, validated protocols for characterizing the primary physical properties of this compound. The causality behind procedural steps is explained to provide a deeper understanding of the experimental design.
Thermal Properties: Micro-Boiling Point Determination
Given that this compound is a liquid at ambient temperature, its boiling point is the critical thermal property for characterization, influencing distillation-based purification and assessing thermal stability. The micro-scale method is presented here, as it is ideal for research settings where sample quantities may be limited.[4][5][6]
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. At this temperature, a rapid and continuous stream of bubbles will emerge from a capillary tube inverted in the liquid sample. Upon cooling, the liquid will be drawn back into the capillary precisely at the boiling point.[5]
Experimental Protocol:
-
Apparatus Setup:
-
Attach a small test tube (e.g., 6x50 mm) containing 0.2-0.5 mL of this compound to a thermometer. The base of the test tube should align with the thermometer's bulb.
-
Prepare a short, sealed-end capillary tube. Place this capillary tube, open-end down, inside the test tube containing the sample.
-
Suspend the entire assembly in a heating bath (a Thiele tube or a beaker containing mineral oil on a hot plate stirrer is suitable).[5]
-
-
Heating Phase:
-
Begin heating the bath at a moderate rate (5-10 °C per minute).
-
Observe the inverted capillary. Initially, trapped air will be expelled as a slow stream of bubbles.
-
As the temperature approaches the boiling point, the bubbling will become a rapid, continuous, and vigorous stream. This indicates the vapor pressure of the sample is overcoming the atmospheric pressure.
-
-
Measurement Phase:
-
Once a continuous stream of bubbles is observed, turn off the heat source.
-
Allow the apparatus to cool slowly while monitoring the sample.
-
The stream of bubbles will slow and eventually stop. The exact temperature at which the liquid is drawn back into the inverted capillary tube is the boiling point. Record this temperature.[5]
-
For accuracy, repeat the determination at least twice. A pure compound should exhibit a consistent boiling point.
-
Density Determination
Density is a fundamental property useful for confirming substance identity and for mass-to-volume conversions in reaction setup.
Principle: Density is the ratio of a substance's mass to its volume (ρ = m/V). The mass can be accurately measured with an analytical balance, and the volume can be measured using calibrated glassware.[7][8][9]
Experimental Protocol:
-
Mass Measurement:
-
Place a clean, dry volumetric flask of a known volume (e.g., 5.00 mL or 10.00 mL) on an analytical balance and tare the balance to zero.
-
Record the mass of the empty flask if not taring.
-
-
Volume Measurement:
-
Carefully fill the volumetric flask with this compound until the bottom of the meniscus aligns precisely with the calibration mark on the neck of the flask. A Pasteur pipette is useful for adding the final amount.[8]
-
-
Final Mass Measurement:
-
Re-weigh the filled volumetric flask and record the mass.
-
-
Calculation:
-
Calculate the mass of the liquid by subtracting the mass of the empty flask from the mass of the filled flask.
-
Calculate the density using the formula: Density (g/mL) = Mass of liquid (g) / Volume of flask (mL).
-
Perform the measurement at a recorded ambient temperature, as density is temperature-dependent.
-
Solubility Profile Assessment
Understanding the solubility profile is essential for selecting appropriate solvents for reactions, extractions, chromatography, and formulation. This protocol provides a systematic approach to determining qualitative solubility.
Principle: The principle of "like dissolves like" governs solubility. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. Furthermore, the solubility in acidic or basic aqueous solutions can indicate the presence of basic or acidic functional groups.[10]
Experimental Protocol:
-
General Procedure:
-
In a small test tube, add approximately 20-30 mg of this compound.
-
Add the test solvent dropwise, up to a total of 1 mL, agitating the mixture after each addition.
-
Record the compound as "soluble" if a clear, homogenous solution forms. Record as "partially soluble" or "insoluble" if cloudiness, a second phase, or undissolved material persists.
-
-
Solvent Selection and Interpretation:
-
Water (H₂O): Tests for high polarity and hydrogen bonding capability. Given the hydrophobic benzene ring, solubility is expected to be low.
-
Methanol (CH₃OH) / Ethanol (C₂H₅OH): Polar protic solvents.
-
Dichloromethane (CH₂Cl₂) / Diethyl Ether ((C₂H₅)₂O): Solvents of intermediate polarity.
-
Toluene / Hexane: Nonpolar solvents.
-
5% Aqueous Sodium Hydroxide (NaOH): A basic solution. Solubility indicates an acidic functional group. The thiol group (-SH) is weakly acidic and should be deprotonated by a strong base, forming a soluble sodium thiolate salt.
-
5% Aqueous Hydrochloric Acid (HCl): An acidic solution. Solubility would indicate a basic functional group (e.g., an amine), which is not present in this molecule. This test serves as a negative control.
-
Predicted Spectroscopic Characteristics
While experimental spectra for this specific compound are not widely available, its structure allows for the prediction of key spectroscopic features. These predictions are crucial for confirming the identity and purity of a synthesized or purchased sample.
-
¹H NMR Spectroscopy:
-
Aromatic Protons (Ar-H): Expect signals in the range of 6.5-8.0 ppm.[11] The specific splitting pattern (multiplicity) will depend on the coupling between the three adjacent protons on the ring.
-
Thiol Proton (-SH): A broad singlet, typically in the range of 3.0-4.0 ppm. Its chemical shift can be highly variable and dependent on concentration and solvent.
-
Methyl Protons (-CH₃): A sharp singlet in the alkyl region, likely around 2.0-2.5 ppm.[11]
-
-
Infrared (IR) Spectroscopy:
-
S-H Stretch: A weak, sharp absorption band in the region of 2600-2550 cm⁻¹.[12] Its presence is a key indicator of the thiol group.
-
Aromatic C-H Stretch: Bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[13][14]
-
Aromatic C=C Stretch: Two to three bands of variable intensity in the 1600-1450 cm⁻¹ region.[13][14]
-
C-S Stretch: Generally weak bands in the fingerprint region.
-
C-Cl Stretch: A strong band typically found in the 850-550 cm⁻¹ region.[14]
-
Safety and Handling
No specific safety data sheet (SDS) is publicly available for this compound. However, its structure is highly analogous to other thiophenol derivatives, which are known to be hazardous. The following guidelines are based on the safety profile of thiophenol and chlorothiophenols and should be strictly adhered to.[1][10][15][16]
-
Primary Hazards:
-
Toxicity: Thiophenols are typically classified as toxic or highly toxic if swallowed, in contact with skin, or if inhaled.[1][15]
-
Irritation/Corrosion: Can cause skin and eye irritation or severe burns.[10]
-
Stench: Possesses a powerful and unpleasant odor, characteristic of thiols.[1][10]
-
Flammability: May be a combustible or flammable liquid.[1][10]
-
-
Required Personal Protective Equipment (PPE):
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Skin and Body Protection: A lab coat is required. Ensure no skin is exposed.
-
Respiratory Protection: All handling must be performed in a certified chemical fume hood to avoid inhalation of vapors.
-
-
Handling and Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents and sources of ignition.[10]
-
Use non-sparking tools when handling.
-
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[16]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
-
If inhaled: Move the person to fresh air. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[16]
-
Data Summary and Workflow Visualization
The protocols described in this guide are designed to populate the following data table with experimentally-derived values.
Table for Experimental Data:
| Physical Property | Experimental Value | Conditions (Temp, Pressure) |
|---|---|---|
| Boiling Point | ||
| Density | ||
| Solubility in Water | ||
| Solubility in Methanol | ||
| Solubility in Toluene | ||
| Solubility in 5% NaOH |
| Solubility in 5% HCl | | |
Workflow for Compound Characterization
The logical flow for fully characterizing a compound like this compound is outlined below. This process ensures that identity, purity, and key physical properties are determined systematically.
Caption: Workflow for the characterization of this compound.
References
-
chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]
-
University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Measuring Density with Laboratory Balance. Retrieved from [Link]
-
Scribd. (n.d.). Micro-Method for Boiling Point Determination. Retrieved from [Link]
-
University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]
-
Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. Retrieved from [Link]
-
Bulletin of University of Osaka Prefecture. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives. Retrieved from [Link]
-
JoVE. (2015, June 15). Video: Determining the Density of a Solid and Liquid. Retrieved from [Link]
-
Scribd. (n.d.). Lab Test Procedure of Measuring Liquid Density. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiophenol. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]
-
MhChem. (n.d.). “Density” (in class) Lab - Instructions. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Approximating Proton NMR Chemical Shifts in More Complex Cases. Retrieved from [Link]
-
The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]
-
MDPI. (n.d.). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
Michigan State University. (n.d.). IR Chart. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). This compound. Retrieved from [Link]
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4-Chloro-2-methylthiophenol chemical structure and bonding
An In-depth Technical Guide to the Chemical Structure and Bonding of 4-Chloro-2-methylbenzenethiol
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and chemical bonding of 4-Chloro-2-methylbenzenethiol (also known as 4-Chloro-2-methylthiophenol). Targeted at researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of substituent effects on the aromatic system, offering insights grounded in spectroscopic data and theoretical principles. We will explore the molecule's covalent bonding, electronic architecture, conformational possibilities, and the resulting chemical properties that are pertinent to its application in synthetic and medicinal chemistry. The guide synthesizes experimental observations with computational analysis to present a holistic view of the molecule's behavior.
Molecular Identity and Significance
4-Chloro-2-methylbenzenethiol, a trifunctionalized aromatic compound, serves as a valuable intermediate in organic synthesis. Its structure, featuring a thiol, a chloro, and a methyl group on a benzene ring, provides multiple reactive sites and modulates the electronic properties of the core scaffold, making it a subject of interest in materials science and the development of pharmacologically active agents. Chlorine-containing compounds are integral to a significant portion of FDA-approved drugs, highlighting the importance of understanding such chlorinated intermediates.[1]
| Identifier | Value | Source |
| IUPAC Name | 4-Chloro-2-methylbenzenethiol | Cheméo |
| Common Name | This compound | Santa Cruz Biotechnology |
| CAS Number | 17178-01-7 | [2] |
| Molecular Formula | C₇H₇ClS | [2] |
| Molecular Weight | 158.65 g/mol | [2] |
| InChI Key | YIUPEFSJLWXHJR-UHFFFAOYSA-N | [3] |
Chemical Structure and Stereochemistry
The foundational structure of 4-Chloro-2-methylbenzenethiol is a benzene ring substituted at positions 1, 2, and 4. The spatial arrangement and electronic nature of these substituents dictate the molecule's overall geometry, polarity, and reactivity.
Atomic Connectivity
The molecule consists of a planar benzene ring. A thiol group (-SH) is attached to C1, a methyl group (-CH₃) to C2, and a chlorine atom (-Cl) to C4. This specific substitution pattern breaks the symmetry of the benzene ring.
Caption: 2D Chemical Structure of 4-Chloro-2-methylbenzenethiol.
Conformational Analysis
The primary conformational flexibility arises from the rotation around the C1-S bond. This rotation alters the orientation of the thiol hydrogen relative to the plane of the aromatic ring. Theoretical studies on substituted thiophenols show two main conformers: a cis form (S-H bond pointing towards the C6-H bond) and a trans form (S-H bond pointing towards the C2 substituent).[4] The energy barrier for this rotation is typically low, allowing for rapid interconversion at room temperature.[5] The relative stability of these conformers is influenced by steric hindrance and subtle electronic interactions with the adjacent methyl group.
Covalent Bonding and Electronic Landscape
The chemical behavior of 4-Chloro-2-methylbenzenethiol is a direct consequence of its electronic structure, which is modulated by the inductive and resonance effects of its three distinct substituents.
The Aromatic System
The benzene ring features a delocalized π-electron system, which is the primary site for electrophilic aromatic substitution reactions. The electron density of this π-system is not uniform due to the influence of the attached groups.
Substituent Effects on Electron Density
The interplay of the substituents creates a unique electronic environment on the aromatic ring:
-
Thiol Group (-SH): The sulfur atom is more electronegative than carbon, exerting a weak electron-withdrawing inductive effect (-I). However, its lone pairs of electrons can participate in π-conjugation with the aromatic ring, resulting in a moderate electron-donating resonance effect (+R). The +R effect generally dominates, making the thiol group an ortho-, para-director.
-
Methyl Group (-CH₃): This alkyl group is weakly electron-donating through an inductive effect (+I) and hyperconjugation. It activates the ring towards electrophilic attack.
-
Chloro Group (-Cl): Chlorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). Like sulfur, it possesses lone pairs that can be donated to the ring via resonance (+R), but this effect is much weaker than its inductive pull. The net result is that chlorine deactivates the ring towards electrophilic substitution but remains an ortho-, para-director.
The combined influence of these groups leads to a complex activation/deactivation pattern across the aromatic ring, which is critical for predicting its reactivity in synthetic protocols.
Sources
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- 4. researchgate.net [researchgate.net]
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A Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-methylthiophenol
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for 4-Chloro-2-methylthiophenol (CAS No. 13691-34-6), a key intermediate in various chemical syntheses. As a Senior Application Scientist, the objective of this document is to move beyond mere data presentation and offer a cohesive interpretation that demonstrates how nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) collectively validate the molecular structure of this compound. This guide is intended for researchers, quality control analysts, and process chemists who rely on robust analytical techniques for structural elucidation and purity assessment. We will explore the causality behind the observed spectral features, grounding our analysis in the fundamental principles of spectroscopy and the electronic effects exerted by the chloro, methyl, and thiol functional groups.
Introduction
This compound is a substituted aromatic thiol whose utility in organic synthesis necessitates unambiguous structural confirmation. The presence of multiple substituents on the benzene ring gives rise to a distinct and informative spectroscopic fingerprint. Accurate interpretation of this fingerprint is paramount for ensuring reaction success, validating material quality, and meeting regulatory standards. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data, providing a validated, multi-technique confirmation of the compound's identity.
Molecular Structure and Spectroscopic Correlation
The structural integrity of a chemical entity is the bedrock of its function. For this compound, the relative positions of the chloro, methyl, and thiol groups dictate the electronic environment of each atom, which is directly probed by spectroscopic methods.
To facilitate a clear discussion, the atoms in this compound are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout the NMR analysis sections.
Caption: Numbering scheme for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the molecular framework with high precision.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of distinct proton environments, their electronic shielding, and the connectivity between neighboring protons.
Experimental Protocol (Representative): A sample of this compound (~5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 400 MHz or higher field NMR spectrometer.
Data and Interpretation:
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |
| 1 | ~7.15 | d | 1H | H-6 | This proton is ortho to the thiol group and meta to the chlorine. The doublet arises from coupling to H-5. |
| 2 | ~7.08 | dd | 1H | H-5 | This proton is ortho to the chlorine and meta to the thiol, resulting in a downfield shift. It is split by both H-6 and H-3. |
| 3 | ~6.95 | d | 1H | H-3 | This proton is ortho to the methyl group and meta to the chlorine. The doublet arises from coupling to H-5. |
| 4 | ~3.40 | s | 1H | SH | The thiol proton is a broad singlet and its chemical shift can be variable depending on concentration and solvent. |
| 5 | ~2.35 | s | 3H | CH ₃ | The methyl protons are chemically equivalent and appear as a singlet as there are no adjacent protons. |
Note: Actual chemical shifts may vary slightly based on solvent and spectrometer frequency. The provided values are typical.
The observed splitting patterns and chemical shifts are entirely consistent with the proposed structure. The electron-withdrawing nature of the chlorine atom deshields the ortho proton (H-5), shifting it downfield. The methyl group, being weakly electron-donating, slightly shields the ortho proton (H-3).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule.
Data and Interpretation:
| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |
| ~136.5 | C-2 | The carbon bearing the methyl group is shifted downfield due to substitution. |
| ~132.0 | C-4 | The carbon attached to the electronegative chlorine atom is significantly deshielded. |
| ~130.5 | C-6 | Aromatic CH carbon. |
| ~128.0 | C-5 | Aromatic CH carbon. |
| ~126.5 | C-1 | The carbon attached to the sulfur atom (ipso-carbon). |
| ~125.0 | C-3 | Aromatic CH carbon. |
| ~19.5 | C H₃ | The aliphatic methyl carbon appears in the expected upfield region. |
The seven distinct signals in the ¹³C NMR spectrum correspond perfectly to the seven carbon atoms in the molecule, providing further strong evidence for the assigned structure.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.
Experimental Protocol (Representative): A small amount of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Alternatively, a KBr pellet can be prepared for a solid sample. The spectrum is recorded using an FTIR spectrometer.
Key Absorption Bands and Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3100-3000 | C-H Stretch | Aromatic C-H | Confirms the presence of the benzene ring. |
| ~2920 | C-H Stretch | Aliphatic C-H | Indicates the presence of the methyl group. |
| ~2600-2550 | S-H Stretch | Thiol (S-H) | A weak but highly characteristic band confirming the thiol functional group. |
| ~1580, ~1470 | C=C Stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. |
| ~1100 | C-Cl Stretch | Aryl-Cl | Confirms the presence of the carbon-chlorine bond. |
The presence of the weak S-H stretch around 2550 cm⁻¹ is a definitive marker for the thiol group, while other bands corroborate the presence of the aromatic ring, methyl group, and chloro-substituent.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering conclusive evidence of its elemental composition and structure.
Experimental Protocol (Representative): The sample is introduced into a mass spectrometer, typically using Electron Ionization (EI) at 70 eV. The resulting ions are separated by their mass-to-charge ratio (m/z).
Data and Interpretation:
| m/z | Relative Intensity | Proposed Fragment | Significance |
| 158/160 | High | [M]⁺ | Molecular Ion Peak . The presence of a peak at m/z 158 and a smaller peak at m/z 160 in an approximate 3:1 ratio is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl). This confirms the molecular formula C₇H₇ClS. |
| 123 | Moderate | [M - Cl]⁺ | Loss of the chlorine atom. |
| 143 | Moderate | [M - CH₃]⁺ | Loss of the methyl group. |
The observation of the molecular ion peak [M]⁺ at m/z 158 with its corresponding [M+2]⁺ isotope peak at m/z 160 is the most critical piece of data from the mass spectrum. It unequivocally establishes the molecular mass and the presence of a single chlorine atom, thereby validating the elemental composition.
Integrated Spectroscopic Workflow
The power of this multi-technique approach lies in its synergy. No single technique provides the complete picture, but together, they create a self-validating system for structural confirmation.
Caption: Integrated workflow for spectroscopic structure validation.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides unambiguous and mutually reinforcing evidence for the structure of this compound. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework and the electronic environment of each nucleus. The IR spectrum confirms the presence of all key functional groups, most notably the characteristic S-H stretch. Finally, mass spectrometry validates the molecular weight and elemental formula, with the chlorine isotope pattern serving as a definitive marker. This integrated analytical approach exemplifies a robust methodology for the structural characterization of organic molecules, ensuring the highest degree of confidence for researchers and drug development professionals.
References
For the purpose of this guide, representative data has been synthesized and interpreted based on established principles of organic spectroscopy. Specific experimental data can be found in chemical databases and literature, such as those provided by chemical suppliers or in spectral libraries.
1H NMR and 13C NMR characterization of 4-Chloro-2-methylthiophenol
An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 4-Chloro-2-methylthiophenol
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It delves into the causal relationships behind spectral features, outlines robust experimental protocols, and provides a framework for interpreting the data with high confidence. We will explore the influence of substituents on chemical shifts, analyze spin-spin coupling patterns, and present the data in a clear, structured format to serve as a definitive reference for the characterization of this compound.
Introduction: The Molecule and the Method
This compound is a substituted aromatic thiol featuring three distinct functional groups: a chloro group, a methylthio group, and a thiol group. The precise arrangement of these substituents on the benzene ring dictates its chemical properties and reactivity. Unambiguous structural confirmation is therefore critical, and NMR spectroscopy is the gold standard for this purpose.
By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C, NMR provides a detailed map of the chemical environment of each atom within the molecule. This guide will interpret the key features of the NMR spectra:
-
Chemical Shift (δ): The position of a signal, indicating the electronic environment of the nucleus.
-
Integration: The area under a ¹H signal, proportional to the number of protons it represents.
-
Multiplicity (Splitting): The pattern of a signal, which reveals the number of neighboring protons.
-
Coupling Constants (J): The distance between split lines, providing information on the geometric relationship between coupled nuclei.
This document is structured to provide not only the spectral data but also the scientific rationale for its interpretation, ensuring a deep and practical understanding.
Experimental Design: A Protocol for Integrity
The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and proper instrument parameterization. The following protocol is a self-validating system designed to yield high-resolution, artifact-free spectra.
NMR Sample Preparation
The objective is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[1][2]
Step-by-Step Protocol:
-
Material Weighing: Accurately weigh 10-20 mg of solid this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and place it into a clean, dry vial.[1][3]
-
Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds and its single residual peak at ~7.26 ppm.[2][4] Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal reference standard (δ = 0.00 ppm).[4][5]
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved.
-
Filtration: To remove any suspended microparticulates that can disrupt the magnetic field homogeneity and broaden spectral lines, filter the solution.[2] Draw the solution into a Pasteur pipette with a small, tightly packed plug of glass wool or Kimwipe at its neck and transfer the filtrate directly into a clean, high-quality 5 mm NMR tube.[4]
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.[2]
Data Acquisition
These are typical parameters for a standard 400 MHz spectrometer.
-
¹H NMR Acquisition:
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: Standard single pulse (zg30)
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 8-16
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Acquisition:
-
Spectrometer Frequency: 100 MHz
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Spectral Width: 0 to 220 ppm
-
Analysis of the ¹H NMR Spectrum
The structure of this compound leads to a predictable ¹H NMR spectrum with distinct signals for the aromatic, methyl, and thiol protons.
Predicted Chemical Shifts and Multiplicities
The electronic effects of the substituents (-Cl, -SCH₃, -SH) govern the chemical shifts of the aromatic protons. The chloro group is electron-withdrawing, deshielding nearby protons (shifting them downfield). The methylthio and thiol groups are weakly electron-donating, which tends to shield protons (shifting them upfield). Protons on an aromatic ring typically appear in the 6.5-8.0 ppm region.[6][7]
The molecule has a plane of asymmetry, resulting in three unique aromatic proton signals, one methyl signal, and one thiol signal.
Workflow for Proton Signal Assignment
Caption: Logical workflow for predicting ¹H NMR signals.
Tabulated ¹H NMR Data
The predicted data, based on established chemical shift ranges and coupling constant values, is summarized below.
| Proton Assignment | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-6 | ~7.25 | 1H | d (doublet) | Jmeta = ~2.5 Hz | Ortho to the electron-withdrawing Cl group, resulting in a downfield shift. Coupled only to H-5 via a meta-interaction. |
| H-5 | ~7.00 | 1H | dd (doublet of doublets) | Jortho = ~8.5 Hz, Jmeta = ~2.5 Hz | Experiences ortho coupling with H-3 and meta coupling with H-6. |
| H-3 | ~6.85 | 1H | d (doublet) | Jortho = ~8.5 Hz | Ortho to the electron-donating SH and SCH₃ groups, resulting in an upfield shift. Coupled only to H-5. |
| -SCH₃ | ~2.45 | 3H | s (singlet) | N/A | Aliphatic protons adjacent to sulfur and an aromatic ring. No adjacent protons to couple with. |
| -SH | ~3.40 | 1H | s (singlet) | N/A | Chemical shift is variable and concentration-dependent. Typically appears as a broad singlet and does not couple with other protons. |
Diagram of ¹H NMR Assignments
Caption: Visual assignment of protons on this compound.
Analysis of the ¹³C NMR Spectrum
In ¹³C NMR, each unique carbon atom produces a distinct signal. Due to the molecule's asymmetry, all seven carbon atoms are chemically non-equivalent and should produce seven separate peaks.
Predicted Chemical Shifts
Aromatic carbons typically resonate between 110-160 ppm.[6][8] Substituent effects are critical for assignment:
-
Carbons bonded to heteroatoms (-Cl, -S) are shifted significantly downfield.
-
Quaternary carbons (those without attached protons) often show weaker signals.
-
The methyl carbon will appear far upfield.
Tabulated ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) | Description | Rationale |
| C-1 | ~155 | Quaternary, C-SH | Attached to the electronegative sulfur atom of the thiol group. |
| C-2 | ~138 | Quaternary, C-SCH₃ | Attached to the sulfur of the methylthio group. |
| C-4 | ~135 | Quaternary, C-Cl | Attached to the electronegative chlorine atom. |
| C-6 | ~130 | Tertiary, CH | Carbon adjacent to the C-Cl bond. |
| C-5 | ~128 | Tertiary, CH | Aromatic CH. |
| C-3 | ~125 | Tertiary, CH | Aromatic CH, shielded by adjacent donating groups. |
| -SCH₃ | ~15 | Methyl | Aliphatic carbon, appears significantly upfield. |
Diagram of ¹³C NMR Assignments
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An In-depth Technical Guide to the Solubility of 4-Chloro-2-methylthiophenol in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-chloro-2-methylthiophenol, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of extensive published quantitative solubility data, this document synthesizes information on the compound's physicochemical properties, predicts its solubility in a range of common organic solvents based on established chemical principles, and furnishes a detailed experimental protocol for researchers to determine precise solubility data. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various solvent systems to optimize reaction conditions, purification processes, and formulation development.
Introduction: The Significance of Solubility in Chemical Processes
The solubility of a compound in a given solvent is a critical physical property that governs its utility in a multitude of chemical applications.[1] For a versatile chemical intermediate such as this compound (Figure 1), understanding its solubility profile is paramount for:
-
Reaction Kinetics: Ensuring that reactants are in the same phase is fundamental for efficient molecular interaction and reaction to occur.[2]
-
Process Optimization: The choice of solvent directly impacts reaction yield, purity of the product, and the ease of downstream processing, including crystallization and isolation.
-
Formulation Development: In the pharmaceutical and agrochemical industries, the solubility of an active ingredient in various excipients and solvent systems is a key determinant of its bioavailability and efficacy.
This guide will delve into the structural and electronic properties of this compound to predict its solubility behavior and provide a robust framework for its experimental determination.
Figure 1: Chemical Structure of this compound
Sources
An In-Depth Technical Guide to the Thermochemical Properties of 4-Chloro-2-methylthiophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies used to determine the thermochemical properties of 4-chloro-2-methylthiophenol. In the absence of extensive experimental data for this specific compound, this document focuses on the established experimental and computational techniques that are fundamental to characterizing novel chemical entities. By detailing the causality behind experimental choices and the logic of computational approaches, this guide serves as a robust resource for researchers in drug development and chemical sciences, enabling them to apply these principles to this compound and other compounds of interest.
Introduction: The Significance of Thermochemical Data
This compound, a substituted thiophenol, possesses a molecular architecture that makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The thermochemical properties of such a compound are not merely academic data points; they are critical parameters that govern its stability, reactivity, and behavior in various physical and chemical processes. For drug development professionals, understanding the enthalpy of formation, heat capacity, and phase change enthalpies is crucial for process safety, polymorph screening, and formulation development.
Experimental Determination of Thermochemical Properties
The experimental investigation of a compound's thermochemical properties is a multi-faceted process, often requiring a combination of calorimetric and analytical techniques. The following sections outline the key experimental workflows.
Enthalpy of Combustion and Formation: Rotating-Bomb Calorimetry
The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemical data. For organosulfur compounds like this compound, its determination via combustion calorimetry presents unique challenges due to the formation of sulfur oxides and sulfuric acid, which can lead to incomplete combustion and a heterogeneous mixture of products.[1] Rotating-bomb calorimetry is the preferred method to ensure complete oxidation and a well-defined final state.
Experimental Protocol: Rotating-Bomb Calorimetry
-
Sample Preparation: A precise mass of this compound is pelletized and placed in a crucible within the combustion bomb. A known amount of a combustion aid, such as benzoic acid, may be used.
-
Bomb Charging: The bomb is charged with high-purity oxygen to a pressure of approximately 3 MPa. A small, known volume of distilled water is added to the bomb to ensure that all sulfuric acid formed is in the aqueous state.
-
Combustion: The bomb is placed in a calorimeter with a known heat capacity. The sample is ignited, and the temperature change of the calorimeter is meticulously recorded. The bomb is rotated during and after combustion to ensure a homogeneous solution of the products.
-
Analysis of Products: The final contents of the bomb are carefully analyzed to quantify the amounts of carbon dioxide, and aqueous sulfuric and hydrochloric acids. This is crucial for applying necessary corrections.
-
Calculation: The standard enthalpy of combustion is calculated from the corrected temperature rise and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's Law.
Diagram of Experimental Workflow
Caption: Workflow for determining the enthalpy of formation using rotating-bomb calorimetry.
Enthalpy of Fusion and Heat Capacity: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat flow to or from a sample as a function of temperature or time. It is used to determine the enthalpy of fusion (ΔfusH) and the heat capacity (Cp) of this compound.
Experimental Protocol: Differential Scanning Calorimetry
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.
-
Instrument Setup: The DSC instrument is calibrated using standard reference materials (e.g., indium for temperature and enthalpy).
-
Measurement:
-
Enthalpy of Fusion: The sample is heated at a constant rate through its melting point. The energy absorbed during melting is measured, and the area of the melting peak is integrated to determine the enthalpy of fusion.
-
Heat Capacity: The sample is subjected to a temperature program that includes isothermal segments and controlled heating ramps. The heat flow during the heating ramps is compared to that of a known sapphire standard to calculate the heat capacity.
-
-
Data Analysis: The resulting thermogram is analyzed to determine the melting temperature (Tfus), the enthalpy of fusion, and the heat capacity as a function of temperature.
Data Presentation: Thermochemical Phase Change Properties
| Property | Symbol | Method | Typical Values for Related Compounds (kJ/mol) |
| Enthalpy of Fusion | ΔfusH° | DSC | 15 - 30 |
| Enthalpy of Vaporization | ΔvapH° | TGA/DSC, Knudsen Effusion | 40 - 70 |
| Enthalpy of Sublimation | ΔsubH° | TGA/DSC, Knudsen Effusion | 60 - 100 |
Note: The values presented are illustrative ranges for substituted phenols and thiophenols and are not specific to this compound.
Enthalpy of Sublimation and Vaporization
The enthalpies of sublimation (ΔsubH) and vaporization (ΔvapH) are crucial for understanding the volatility and phase behavior of a compound. These can be determined by various methods, including thermogravimetric analysis (TGA) coupled with DSC, and the Knudsen effusion method. For solid compounds, the enthalpy of sublimation at a given temperature can also be derived from the enthalpies of fusion and vaporization at that same temperature.[2][3]
Computational Thermochemistry: A Predictive Approach
Given the likely scarcity of experimental data for this compound, computational chemistry offers a powerful and cost-effective means of predicting its thermochemical properties.[4]
Ab Initio and Density Functional Theory (DFT) Calculations
Modern computational methods can provide highly accurate predictions of thermochemical data.
-
Geometry Optimization and Vibrational Frequencies: The first step involves finding the lowest energy structure of the molecule using methods like DFT (e.g., B3LYP functional) with an appropriate basis set. The calculated vibrational frequencies are then used to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.
-
High-Accuracy Energy Calculations: More sophisticated methods, such as the Gaussian-n (e.g., G3) or Complete Basis Set (CBS) theories, are employed to calculate a highly accurate electronic energy.[4] These methods use a series of calculations and empirical corrections to approximate the results of very high-level calculations.
-
Enthalpy of Formation: The gas-phase enthalpy of formation can be calculated using atomization or isodesmic reaction schemes, which help to cancel out systematic errors in the calculations.[5][6]
Diagram of Computational Workflow
Caption: A generalized workflow for the computational prediction of the enthalpy of formation.
Bond Dissociation Energies (BDEs)
The S-H bond dissociation energy is a key indicator of the antioxidant potential and radical reactivity of thiophenols. Computational studies have shown a good correlation between the S-H BDE and the electronic properties of substituents on the aromatic ring.[7] For this compound, the electron-withdrawing nature of the chlorine atom is expected to have a notable effect on the S-H bond strength.
Structural Considerations and Substituent Effects
The thermochemical properties of this compound are intrinsically linked to its molecular structure.
-
-Cl Substituent: The chloro group is electron-withdrawing via induction but electron-donating through resonance. Its overall effect will influence the acidity of the thiol proton and the stability of the corresponding thiophenolate anion.
-
-SCH3 Substituent: The methylthio group is generally considered to be a weak electron-donating group through resonance.
-
Intramolecular Interactions: The relative positions of the chloro, methylthio, and thiol groups may allow for intramolecular hydrogen bonding or other steric and electronic interactions that can affect the conformational stability and overall thermochemistry of the molecule.
Summary of Predicted Thermochemical Data
While experimental data is pending, the following table presents a summary of the types of thermochemical data that can be robustly predicted for this compound using the computational methods described.
| Thermochemical Property | Symbol | Predicted Value (Illustrative) |
| Standard Gas-Phase Enthalpy of Formation | ΔfH°(g) | (Value to be computed) kJ/mol |
| S-H Bond Dissociation Energy | BDE(S-H) | (Value to be computed) kJ/mol |
| Ideal Gas Heat Capacity at 298.15 K | Cp(g) | (Value to be computed) J/(mol·K) |
Note: The values in this table would be populated upon completion of the detailed computational studies outlined in Section 3.
Conclusion
The comprehensive characterization of the thermochemical properties of this compound is essential for its safe and effective application in research and development. This guide has outlined the key experimental and computational methodologies that form the foundation of such a characterization. Rotating-bomb calorimetry, differential scanning calorimetry, and advanced computational techniques provide a synergistic approach to obtaining reliable data on the enthalpy of formation, phase transitions, heat capacity, and bond energies. For drug development professionals and scientists, the application of these methods is not only a matter of scientific rigor but also a critical component of informed decision-making in process development and material handling.
References
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Cheméo. (n.d.). Chemical Properties of this compound (CAS 17178-01-7). Retrieved from [Link]
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AKJournals. (2010). Study of polymorphism of organosulfur and organoselenium compounds. Journal of Thermal Analysis and Calorimetry, 105(3). Retrieved from [Link]
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Ribeiro da Silva, M. A. V. (n.d.). Thermochemistry of formation and phase transitions of substituted thiophenes at 298.15 K. Retrieved from [Link]
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ResearchGate. (n.d.). Thermochemistry of Organosulfur Compounds. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Substituent effects on the S–H bond dissociation energies of thiophenols. Retrieved from [Link]
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ResearchGate. (n.d.). Enthalpy of formation of thiophene derivatives. Retrieved from [Link]
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ACS Publications. (n.d.). Thermochemistry of Small Organosulfur Compounds from ab Initio Calculations. The Journal of Physical Chemistry A. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Recent Advances in Computational Thermochemistry and Challenges for the Future. Retrieved from [Link]
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ResearchGate. (n.d.). Chapter 7. Enthalpy of Vaporization – Organic Compounds. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Enthalpies of Vaporization of Organic and Organometallic Compounds, 1880–2002. Retrieved from [Link]
-
Wikipedia. (n.d.). Organosulfur chemistry. Retrieved from [Link]
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University of Missouri–St. Louis. (n.d.). Sublimation enthalpies at 298.15 K using correlation gas chromatography and differential scanning calorimetry measurements. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. Retrieved from [Link]
-
University of North Texas Digital Library. (n.d.). Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds. Sublimation, Vaporization and Fusion Enthalpies. Retrieved from [Link]
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University of North Texas Digital Library. (n.d.). Enthalpies of Sublimation of Organic and Organometallic Compounds. 1910–2001. Retrieved from [Link]
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Introduction: The Emerging Role of Substituted Thiophenols in Drug Discovery
An In-depth Technical Guide to the Potential Biological Activity of Substituted Thiophenols
Substituted thiophenols, aromatic compounds characterized by a sulfhydryl (-SH) group and one or more substituents on the benzene ring, are a class of molecules gaining significant traction in medicinal chemistry and drug development. While their structural analogues, phenols, have long been investigated for their biological activities, recent research has illuminated the unique and often superior therapeutic potential of thiophenol derivatives. The presence of the sulfur atom imparts distinct physicochemical properties, including higher acidity and nucleophilicity of the thiol group compared to the hydroxyl group of phenols, which in turn influences their biological interactions and mechanisms of action.
This guide provides an in-depth exploration of the key biological activities of substituted thiophenols, with a focus on their antioxidant, anticancer, and antimicrobial properties. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the causality behind experimental choices, and provides detailed, field-proven protocols for the evaluation of these compounds. We will delve into the structure-activity relationships that govern their efficacy and explore the molecular mechanisms through which they exert their therapeutic effects.
Chapter 1: Antioxidant Properties of Substituted Thiophenols
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a myriad of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. Substituted thiophenols have emerged as potent antioxidants, often surpassing their phenolic counterparts in radical scavenging capabilities.
Mechanisms of Antioxidant Action
The antioxidant activity of substituted thiophenols is primarily attributed to the ability of the thiol group to donate a hydrogen atom or an electron to neutralize free radicals. The principal mechanisms include Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET), and Sequential Proton-Loss Electron Transfer (SPLET).[1] The efficiency of these mechanisms is influenced by the nature of the substituents on the aromatic ring and the reaction medium.
Computational studies have confirmed the higher antioxidant activity of thiophenols as peroxyl radical scavengers compared to phenols, with Single Electron Transfer (SET) identified as a primary mechanism.[2] The rate constants for these reactions are often close to the diffusion limit, indicating that these compounds can scavenge peroxyl radicals before they cause damage to vital biomolecules.[2] In aqueous solutions, the SPLET mechanism is often dominant due to the higher acidity of the S-H bond, which facilitates proton loss followed by electron transfer.[1][2]
Structure-Activity Relationship (SAR) for Antioxidant Activity
The antioxidant potency of substituted thiophenols is significantly influenced by the electronic properties and position of the substituents on the aromatic ring.
| Substituent Type | Position | Effect on Antioxidant Activity | Rationale |
| Electron-Donating Groups (EDGs) (e.g., -NH₂, -OCH₃) | ortho, para | Increased | EDGs destabilize the S-H bond and stabilize the resulting thiyl radical through resonance, facilitating hydrogen or electron donation.[1] |
| Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -Cl) | Any | Decreased | EWGs strengthen the S-H bond, making hydrogen or electron donation more difficult. |
Several studies have systematically evaluated series of substituted thiophenols, confirming these general trends. For instance, aminothiophenols have demonstrated notable performance in radical scavenging assays, often surpassing the activity of the standard antioxidant Trolox.[1]
Experimental Protocols for Evaluating Antioxidant Activity
To ensure the trustworthiness and reproducibility of findings, standardized and well-validated assays are crucial. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most common methods for evaluating the radical scavenging activity of compounds like substituted thiophenols.
This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The change in absorbance is measured spectrophotometrically.
-
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Substituted thiophenol test compounds
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader (absorbance at 517 nm)
-
Micropipettes
-
-
Step-by-Step Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle to protect it from light.
-
Preparation of Test Samples: Prepare a stock solution of the substituted thiophenol in methanol (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations.
-
Assay Procedure: a. In a 96-well plate, add 100 µL of the DPPH solution to each well. b. Add 100 µL of the different concentrations of the test sample or positive control to the wells. c. For the blank, add 100 µL of methanol instead of the sample. d. Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100 (Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample).
-
IC₅₀ Determination: Plot the scavenging activity (%) against the concentration of the test sample to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ to its colorless neutral form is monitored spectrophotometrically.
-
Reagents and Equipment:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Methanol or ethanol
-
Substituted thiophenol test compounds
-
Positive control (e.g., Trolox)
-
UV-Vis spectrophotometer (absorbance at 734 nm)
-
-
Step-by-Step Methodology:
-
Preparation of ABTS•⁺ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Preparation of ABTS•⁺ Working Solution: Dilute the stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Procedure: a. Add 1.0 mL of the ABTS•⁺ working solution to a cuvette. b. Add 10 µL of the test sample at various concentrations. c. Mix thoroughly and incubate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Trolox Equivalent Antioxidant Capacity (TEAC): The results can be expressed as TEAC, which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the test substance.
-
Chapter 2: Anticancer Activity of Substituted Thiophenols
The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern drug discovery. Substituted thiophenols have demonstrated significant potential in this area, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival.
Enzyme Inhibition as a Key Anticancer Mechanism
A primary mechanism through which substituted thiophenols exert their anticancer effects is the inhibition of protein kinases. These enzymes play a crucial role in signal transduction pathways that regulate cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers.
A notable example is the development of 4-amino-2-(thio)phenol derivatives as potent inhibitors of protein kinase B (AKT) and ABL tyrosine kinase.[2] These kinases are key components of signaling pathways that are often hyperactivated in cancer, promoting cell survival and proliferation.
Structure-Activity Relationship of Thiophenol-Based Kinase Inhibitors
The development of potent and selective kinase inhibitors requires a deep understanding of the interactions between the inhibitor and the enzyme's active site. For 4-amino-2-(thio)phenol derivatives, the substitution of a sulfonamide structure for an amide fragment has been shown to enhance protein kinase and angiogenesis inhibitory activities.[2] The specific nature and position of substituents on the thiophenol ring and the sulfonamide moiety are critical for achieving high potency and selectivity.
Experimental Protocol for Evaluating Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.
-
Reagents and Equipment:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the substituted thiophenol compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds. Include untreated control wells (medium only) and solvent control wells. Incubate for 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: Cell Viability (%) = (Abs_sample / Abs_control) x 100 Plot cell viability against compound concentration to determine the IC₅₀ value.
-
Chapter 3: Antimicrobial Activity of Substituted Thiophenols
The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Substituted thiophenols have shown promise as effective antibacterial and antifungal agents.
Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of thiophenol derivatives are multifaceted. One identified mechanism is the inhibition of essential bacterial enzymes. For instance, a thiophenyl-pyrimidine derivative has been shown to exert its antibacterial effect by inhibiting FtsZ polymerization and GTPase activity, which are critical for bacterial cell division.[3] This leads to bactericidal effects, particularly against Gram-positive bacteria. The general mechanism of action for many antimicrobial agents involves oxidation, halogenation, or protein precipitation, which can disrupt the function of essential microbial proteins.[4]
Experimental Protocol for Antimicrobial Susceptibility Testing (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining the MIC.
-
Reagents and Equipment:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Growth medium (e.g., Mueller-Hinton Broth)
-
Substituted thiophenol test compounds
-
Positive control antibiotic (e.g., Ampicillin)
-
Sterile 96-well microplates
-
Incubator (37°C)
-
Spectrophotometer or microplate reader (for measuring OD₆₀₀)
-
-
Step-by-Step Methodology:
-
Prepare Compound Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compound in broth. The final volume in each well should be 100 µL.
-
Prepare Bacterial Inoculum: Grow the bacterial strain in broth to the mid-log phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well of the microplate containing the compound dilutions. This will bring the final volume to 200 µL.
-
Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.
-
Conclusion and Future Perspectives
Substituted thiophenols represent a versatile and promising scaffold for the development of new therapeutic agents. Their potent antioxidant, anticancer, and antimicrobial activities, often superior to their phenolic analogs, are driven by the unique chemical properties of the thiol group. The biological efficacy of these compounds is intricately linked to the nature and position of substituents on the aromatic ring, highlighting the importance of structure-activity relationship studies in designing novel drug candidates.
The detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation of substituted thiophenols, ensuring the generation of reliable and reproducible data. Future research should continue to explore the diverse biological activities of this class of compounds, elucidate their detailed mechanisms of action, and optimize their pharmacokinetic and toxicological profiles to translate their therapeutic potential into clinical applications. The integration of computational modeling with empirical testing will undoubtedly accelerate the discovery and development of next-generation drugs based on the substituted thiophenol scaffold.
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D. A. Ali et al., "Design, Synthesis and Anticancer Evaluation of New Substituted Thiophene-Quinoline Derivatives," Molecules, vol. 24, no. 19, p. 3563, 2019. [Link]
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M. F. Gallego et al., "The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations," Antioxidants, vol. 12, no. 12, p. 2139, 2023. [Link]
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Literature review of 4-Chloro-2-methylthiophenol and its analogs
An In-depth Technical Guide to 4-Chloro-2-methylthiophenol and its Analogs for Drug Discovery Professionals
This guide provides a comprehensive review of this compound, a versatile chemical scaffold, and its growing family of analogs. We will delve into its synthesis, physicochemical properties, and, most importantly, the burgeoning applications of its derivatives in the fields of antimicrobial and anticancer research. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical entity for therapeutic innovation.
The this compound Scaffold: An Introduction
The strategic incorporation of halogen and sulfur atoms into aromatic rings is a cornerstone of modern medicinal chemistry. These elements can profoundly influence a molecule's steric, electronic, and lipophilic properties, thereby modulating its pharmacokinetic profile and target engagement. The this compound core is an exemplary scaffold, combining a chloro-group, a methyl group, and a reactive thiophenol moiety. This unique arrangement offers multiple vectors for chemical modification, leading to diverse analogs with significant therapeutic potential. While the parent compound serves as a critical building block, its derivatives have demonstrated potent biological activities, marking this chemical family as an area of intense research interest.
Physicochemical Characteristics
Understanding the fundamental properties of the core molecule is essential for its application in synthesis.
| Property | Value | Source |
| IUPAC Name | 4-Chloro-2-(methylthio)phenol | N/A |
| CAS Number | 17178-01-7 | [1] |
| Alternate CAS | 23385-53-7 | [2] |
| Molecular Formula | C₇H₇ClS | [1] |
| Molecular Weight | 158.65 g/mol | [1] |
| Physical Form | Liquid | N/A |
| Purity | Typically >97.0% | N/A |
Note on CAS Number: Researchers should note the existence of two CAS numbers associated with this compound. It is advisable to verify the specific identifier with the supplier's documentation.
Synthesis of the Core Scaffold
While direct synthetic routes for this compound are not extensively published, a highly plausible and efficient pathway can be designed based on established organosulfur chemistry. The most logical approach involves the reduction of a corresponding sulfonyl chloride, which can be prepared from the readily available 4-chloro-2-methylphenol.[3] This multi-step process leverages common and scalable reactions.
Proposed Synthetic Workflow
Caption: Proposed mechanism of pro-apoptotic activity.
Key Experimental Methodologies
Reproducibility is the bedrock of scientific advancement. Here, we provide a detailed, self-validating protocol for assessing the cytotoxic activity of novel compounds.
Protocol: MTT Assay for Cell Viability and Cytotoxicity
This protocol is a synthesized standard operating procedure based on best practices for this common colorimetric assay.
[4][5][6]1. Principle: The assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
-
96-well flat-bottom sterile tissue culture plates
-
Test cells in exponential growth phase
-
Complete culture medium (with serum and antibiotics)
-
MTT solution: 5 mg/mL in sterile phosphate-buffered saline (PBS), filter-sterilized.
-
Solubilization solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.
-
Test compound stock solution (e.g., in DMSO).
3. Step-by-Step Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Ensure >90% viability via Trypan Blue exclusion.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells for "medium only" (background control) and "cells only" (vehicle control).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically ≤0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate compound concentrations (or vehicle control).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). [4] * Incubate for 2-4 hours at 37°C. Visually inspect for the formation of purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the crystals.
-
Add 100 µL of solubilization solution (DMSO) to each well. [6] * Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. 5[5]. Data Acquisition:
-
Measure the absorbance (OD) of each well using a microplate reader at a wavelength of 570 nm. Use a reference wavelength of 630 nm to reduce background. 6[6]. Data Analysis:
-
Subtract the average absorbance of the "medium only" wells from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control:
-
% Viability = (OD_treated / OD_vehicle_control) * 100
-
-
Plot the % Viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Outlook
The this compound scaffold and its analogs represent a fertile ground for the discovery of new therapeutic agents. The derivatives synthesized to date have shown potent and promising activity against clinically relevant drug-resistant bacteria and a range of cancer cell lines. The synthetic accessibility and the multiple points for chemical diversification make this an attractive core for medicinal chemists.
Future research should focus on several key areas:
-
Broadening the Scope: Exploring the activity of these analogs against other targets, such as viruses, fungi, and parasites.
-
Mechanism of Action Studies: Elucidating the precise molecular targets of the most active compounds to understand their efficacy and potential for resistance development.
-
Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to assess their potential as viable drug candidates.
-
In Vivo Efficacy: Advancing the most promising candidates into preclinical animal models to validate their therapeutic effects in a living system.
The evidence strongly suggests that this chemical family holds considerable promise for addressing unmet needs in infectious diseases and oncology.
References
A complete list of all sources cited in this document, including valid, clickable URLs for verification. Please note: The content provided is for informational and research purposes only and does not constitute medical advice.
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Discovery and history of chlorothiophenol compounds
An In-depth Technical Guide to the Discovery, History, and Application of Chlorothiophenol Compounds
Abstract
Chlorothiophenol compounds, a cornerstone of organosulfur chemistry, represent a critical class of intermediates in the synthesis of a wide array of commercially significant molecules. Characterized by a benzene ring substituted with both a thiol (-SH) and one or more chlorine (-Cl) atoms, these compounds offer unique reactivity profiles that are exploited in pharmaceuticals, agrochemicals, and materials science. This technical guide provides a comprehensive overview of the discovery and historical development of chlorothiophenols, details key synthetic methodologies with step-by-step protocols, presents a comparative analysis of their physicochemical properties, and explores their diverse applications. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational knowledge with practical, field-proven insights to serve as an authoritative reference.
Introduction: The Chemical Landscape of Aromatic Thiols
To appreciate the significance of chlorothiophenols, one must first understand the parent compound, thiophenol (C₆H₅SH). As the simplest aromatic thiol, its structure is analogous to phenol, with the hydroxyl oxygen atom replaced by sulfur.[1][2] This substitution imparts distinct chemical properties. The sulfhydryl group (-SH) is more acidic than the corresponding hydroxyl group; thiophenol has a pKa of approximately 6.6, making it significantly more acidic than phenol (pKa ≈ 10).[3] This enhanced acidity facilitates the formation of the highly nucleophilic thiophenolate anion (C₆H₅S⁻) under basic conditions, which is a key feature in its synthetic utility.[2] The development of methods to produce and utilize aromatic thiols in the late 19th and early 20th centuries set the stage for the exploration of their substituted derivatives, including the chlorinated analogues.
Historical Context and Discovery
While a single, definitive "discovery" of chlorothiophenol is not well-documented, its synthesis emerged from early 20th-century investigations into substituted aromatic thiols.[4] The preparative methods developed were analogous to those used for other halo-substituted thiophenols, primarily revolving around two core strategies: the introduction of a thiol group onto a pre-existing chlorinated benzene ring or the chlorination of a thiophenol precursor.
Early methodologies often involved harsh reagents and produced modest yields. A common and enduring approach has been the reduction of substituted benzenesulfonyl chlorides.[5] For instance, chlorobenzene can be chlorosulfonated to yield chlorobenzenesulfonyl chloride, which is then reduced to the corresponding chlorothiophenol.[5] This multi-step process, though effective, highlights the synthetic challenges of the era, including complex post-treatment and the use of large quantities of aggressive reagents like chlorosulfonic acid.[5] The evolution of organic synthesis has since provided more refined, efficient, and safer routes, transforming these compounds from laboratory curiosities into readily available industrial intermediates.
Key Synthetic Methodologies
The synthesis of chlorothiophenols is a mature field with several well-established routes. The choice of method often depends on the desired isomer, available starting materials, scale, and economic considerations.
Pathway I: Reduction of Chlorobenzenesulfonyl Chlorides
This is one of the most traditional and versatile methods for preparing chlorothiophenols. The general scheme involves the reduction of a chlorobenzenesulfonyl chloride, which is readily prepared by the chlorosulfonation of chlorobenzene.
Causality Behind Experimental Choices: The sulfonyl chloride group is an excellent electrophile and is susceptible to reduction by various agents. The choice of reducing agent is critical and impacts yield, purity, and waste disposal.
-
Zinc and Acid: A classic, cost-effective method. The strong reducing potential of the Zn/H⁺ system efficiently converts the sulfonyl chloride to the thiol. However, it generates significant aqueous waste containing zinc salts, posing an environmental challenge.[6][7]
-
Hydrazine: Offers a cleaner reaction profile in some cases but requires careful temperature control due to its reactivity and potential hazards.[6]
Experimental Protocol: Preparation of 4-Chlorothiophenol via Hydrazine Reduction [6]
-
Dissolution: Dissolve one mole of 4-chlorobenzenesulfonyl chloride in 600 mL of methanol in a reaction vessel equipped with a stirrer and cooling system.
-
Hydrazine Addition: While vigorously stirring, add three moles of hydrazine hydrate dropwise over approximately 45 minutes. Maintain the internal temperature between 10°C and 20°C using an ice bath.
-
Intermediate Formation: After the addition is complete, continue stirring for 20 minutes while allowing the internal temperature to rise to 30-35°C.
-
Acidification & Reflux: Add 5-6 g of 57% hydriodic acid, followed by neutralization with concentrated hydrochloric acid. Add an additional 50-60 mL of concentrated hydrochloric acid. Heat the mixture to reflux and maintain for 4-5 hours until the reduction is complete (indicated by a colorless solution).
-
Workup and Isolation: Distill off the bulk of the methanol. Dilute the residue with 800 mL of water and adjust the pH to 1 with concentrated hydrochloric acid.
-
Purification: The precipitated 4-chlorothiophenol is collected. It can be further purified by recrystallization from a suitable solvent like aqueous ethanol.[8] This process typically yields a product with a melting point of 50-51°C in high yield (approx. 92%).[6]
Pathway II: Direct Chlorination of Thiophenol Precursors
An alternative strategy involves the direct chlorination of a thiophenol or its disulfide derivative. This method can be advantageous if thiophenol is a more accessible starting material than chlorobenzene.
Causality Behind Experimental Choices: This route involves the electrophilic chlorination of an electron-rich aromatic ring. The process often generates a mixture of ortho and para isomers, requiring a subsequent separation step. The reaction is typically performed in stages to control the reaction and maximize the yield of the desired monochlorinated product.[9]
Experimental Protocol: Preparation of p-Chlorothiophenol via Diphenyl Disulfide Chlorination [9]
-
Disulfide Formation: In a suitable reactor, add chlorine gas to thiophenol. The temperature is allowed to rise from ~19°C to ~62°C. This first stage results in the formation of diphenyl disulfide, which appears as a crystalline solid.
-
Sulfenyl Chloride Formation: Continue the addition of chlorine. The crystalline disulfide will gradually liquefy as it is converted to the corresponding sulfenyl chloride. The temperature should be slowly lowered to ~24°C by external cooling.
-
Conversion to Chlorothiophenol: The resulting sulfenyl chloride is then reduced in a subsequent step (e.g., using a suitable reducing agent) to yield a mixture of chlorothiophenols.
-
Isomer Separation: The product mixture, primarily composed of ortho- and para-chlorothiophenol, is separated. This can be achieved by fractional crystallization. For example, allowing the mixture to crystallize at room temperature yields a solid fraction enriched in the para-isomer (m.p. 49-51°C) and a liquid fraction enriched in the ortho-isomer.[8][9]
Visualization of Synthetic Pathways
The following diagram illustrates the primary synthetic routes to chlorothiophenols from common industrial starting materials.
Caption: Major synthetic pathways to chlorothiophenol isomers.
Physicochemical and Spectroscopic Properties
The position of the chlorine atom on the benzene ring significantly influences the physical properties of chlorothiophenol isomers. These properties are critical for purification (e.g., distillation, crystallization) and for predicting their behavior in reaction mixtures.
Comparative Data of Chlorothiophenol Isomers
| Property | 2-Chlorothiophenol (ortho) | 3-Chlorothiophenol (meta) | 4-Chlorothiophenol (para) |
| CAS Number | 6320-03-2 | 2037-31-2[10] | 106-54-7[11] |
| Appearance | Liquid | Liquid[10] | White crystalline solid[5][8] |
| Molecular Weight | 144.62 g/mol | 144.62 g/mol [12] | 144.62 g/mol |
| Melting Point | N/A (Liquid at RT) | N/A (Liquid at RT) | 49-51 °C[8] |
| Boiling Point | 205-207 °C[8] | ~198-200 °C | 205-207 °C[8] |
| Density | ~1.25 g/mL | ~1.26 g/mL | N/A (Solid at RT) |
Data compiled from various sources.[8][10][11][12]
Spectroscopic Profile
Spectroscopic methods are essential for confirming the identity and purity of chlorothiophenol compounds.
-
¹H NMR: The proton NMR spectrum will show characteristic signals in the aromatic region (typically 7.0-7.5 ppm), with splitting patterns indicative of the substitution pattern (ortho, meta, or para). The thiol proton (-SH) usually appears as a broad singlet at a variable chemical shift, often between 3.0 and 4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the six aromatic carbons, with chemical shifts influenced by the electron-withdrawing chlorine atom and the electron-donating thiol group.
-
Infrared (IR) Spectroscopy: Key vibrational bands include the S-H stretch, which is typically weak and appears around 2550-2600 cm⁻¹, and C-Cl stretching vibrations in the fingerprint region (usually below 800 cm⁻¹).[11][12]
Applications in Chemical Synthesis and Drug Discovery
The utility of chlorothiophenols stems from the presence of two distinct reactive sites: the nucleophilic thiol group and the chlorinated aromatic ring, which can participate in various coupling reactions.
A Versatile Synthetic Intermediate
Chlorothiophenols are foundational building blocks in organic synthesis. The thiol group can be easily alkylated to form thioethers, oxidized to disulfides, or used in Michael additions.[1] These reactions make them indispensable for constructing more complex molecular architectures. They are widely used as intermediates in the production of:
-
Industrial Chemicals: Such as plasticizers, rubber additives, wetting agents, and stabilizers.[4][5][8]
The workflow below illustrates a typical synthetic application of a chlorothiophenol.
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Methodological & Application
Application Note: A Validated Synthetic Route to 4-Chloro-2-methylthiophenol from 4-Chlorotoluene
Abstract
This document provides a comprehensive, in-depth guide for the multi-step synthesis of 4-Chloro-2-methylthiophenol, a valuable intermediate in the pharmaceutical and agrochemical industries. The protocol details a robust and reproducible pathway starting from the readily available precursor, 4-chlorotoluene. The synthesis encompasses a four-step sequence: nitration, reduction, diazotization with subsequent xanthate formation, and finally, hydrolysis to the target thiophenol. This application note is intended for researchers, scientists, and professionals in drug development and process chemistry, offering not only a step-by-step protocol but also the underlying chemical principles and safety considerations for each stage.
Introduction and Significance
This compound is a key building block in the synthesis of a range of biologically active molecules. Its utility stems from the presence of three distinct functional groups on the aromatic ring: a chloro group, a methyl group, and a thiol group. This trifunctional nature allows for diverse subsequent chemical modifications, making it a versatile intermediate in the development of novel pharmaceuticals and agrochemicals. A reliable and well-documented synthetic route from a cost-effective starting material like 4-chlorotoluene is therefore of significant interest to the chemical research and development community.
The synthetic strategy outlined herein is designed to be both efficient and scalable, with each step validated by established chemical literature. The causality behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the process.
Overall Synthetic Pathway
The synthesis of this compound from 4-chlorotoluene is achieved through the following four-step reaction sequence:
Figure 1: Overall synthetic pathway for this compound.
Experimental Protocols
This section provides detailed, step-by-step methodologies for each stage of the synthesis.
Materials and Instrumentation
All reagents should be of analytical grade or higher and used as received unless otherwise specified. Reactions should be carried out in a well-ventilated fume hood. Standard laboratory glassware is required. Product purification may require a flash chromatography system. Characterization of intermediates and the final product should be performed using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Step 1: Nitration of 4-Chlorotoluene to 4-Chloro-2-nitrotoluene
Principle: Electrophilic aromatic substitution is employed to introduce a nitro group onto the 4-chlorotoluene ring. The methyl group is an ortho-, para-directing activator, while the chloro group is an ortho-, para-directing deactivator. The nitration will primarily occur at the positions ortho to the methyl group, yielding a mixture of 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene.[1][2][3] The desired 4-chloro-2-nitrotoluene is the major product and can be separated by distillation.[1]
Protocol:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-chlorotoluene (1.0 eq).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add a pre-cooled nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, a mixture of isomers, is then purified by vacuum distillation to isolate the lower boiling 4-chloro-2-nitrotoluene.[1]
| Parameter | Value |
| Temperature | 0-10 °C (addition), RT (reaction) |
| Reaction Time | 2-3 hours |
| Work-up | Ice quench, extraction, washes |
| Purification | Vacuum Distillation |
| Expected Yield | ~65% (of 4-chloro-2-nitrotoluene)[1][3] |
Step 2: Reduction of 4-Chloro-2-nitrotoluene to 4-Chloro-2-aminotoluene
Principle: The nitro group of 4-chloro-2-nitrotoluene is selectively reduced to an amino group. A common and effective method for this transformation is the use of a metal in acidic medium, such as tin (Sn) and hydrochloric acid (HCl).[4]
Protocol:
-
In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, add 4-chloro-2-nitrotoluene (1.0 eq) and granulated tin (2.5-3.0 eq).
-
Add ethanol or methanol as a solvent to create a slurry.
-
Slowly add concentrated hydrochloric acid portion-wise. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the initial vigorous reaction subsides, heat the mixture at reflux for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully basify with a concentrated sodium hydroxide solution to a pH of >10 to precipitate tin salts.
-
Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-2-aminotoluene.
| Parameter | Value |
| Reducing Agent | Granulated Tin (Sn) |
| Acid | Concentrated Hydrochloric Acid (HCl) |
| Temperature | Reflux |
| Reaction Time | 2-3 hours |
| Work-up | Basification, extraction |
| Purification | Concentration of extract |
Step 3 & 4: Diazotization, Xanthate Formation, and Hydrolysis
Principle: This two-part, one-pot sequence first converts the primary aromatic amine into a diazonium salt, which is a versatile intermediate.[5][6] The in-situ generated diazonium salt is then reacted with potassium ethyl xanthate. This is followed by alkaline hydrolysis of the resulting dithiocarbonate to furnish the desired thiophenol.[7]
Safety First: Diazonium salts can be explosive when isolated and dry.[8][9][10][11] This protocol is designed for the in situ use of the diazonium salt, which is a much safer practice. The reaction must be maintained at low temperatures (0-5 °C) at all times. All personnel must wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[12][13][14][15][16]
Sources
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- 2. p-chlorotoluene on nitration gives: - askIITians [askiitians.com]
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- 5. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
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- 7. Organic Syntheses Procedure [orgsyn.org]
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- 15. nj.gov [nj.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Application Note & Protocol: A Detailed Guide to the Synthesis of 4-Chloro-2-methylthiophenol
Abstract
This document provides a comprehensive, field-tested experimental protocol for the synthesis of 4-Chloro-2-methylthiophenol, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The described methodology is structured to ensure both high yield and purity, while prioritizing operational safety. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis. The protocol is based on a robust two-step process commencing with the diazotization of 4-chloro-2-methylaniline, followed by a Leuckart thiophenol reaction and subsequent hydrolysis. Each step is elucidated with detailed procedural instructions and an in-depth explanation of the underlying chemical principles.
Introduction
This compound is a substituted aromatic thiol that serves as a critical building block in organic synthesis. Its unique structural features, including a chlorine atom, a methyl group, and a thiol moiety, make it a versatile precursor for the synthesis of a wide array of biologically active molecules. The strategic placement of these functional groups allows for diverse chemical modifications, rendering it of significant interest to the pharmaceutical and agrochemical industries.
The synthesis of aryl thiols can be approached through various methods. A classic and reliable route involves the Sandmeyer-type reaction, which proceeds via a diazonium salt intermediate.[1] The Leuckart thiophenol reaction, a variant of this, is particularly effective for introducing a thiol group onto an aromatic ring.[2][3] This method involves the reaction of an aryl diazonium salt with a xanthate, followed by hydrolysis to yield the desired thiophenol.[4] This protocol details a refined application of this reaction for the specific synthesis of this compound from readily available starting materials.
Reaction Pathway Overview
The synthesis of this compound is achieved through a two-step sequence starting from 4-chloro-2-methylaniline:
-
Diazotization: 4-chloro-2-methylaniline is converted to its corresponding diazonium salt, 4-chloro-2-methylbenzenediazonium chloride, using sodium nitrite in an acidic medium at low temperatures.[5]
-
Leuckart Thiophenol Reaction & Hydrolysis: The in situ generated diazonium salt is reacted with potassium ethyl xanthate to form an intermediate aryl xanthate. This intermediate is then hydrolyzed under basic conditions to yield the final product, this compound.[3][4]
The overall reaction scheme is depicted below:
Caption: Overall synthetic route for this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Chloro-2-methylaniline | Reagent grade, ≥98% | e.g., Sigma-Aldrich | - |
| Sodium Nitrite (NaNO₂) | ACS reagent, ≥97% | e.g., Fisher Scientific | Store in a desiccator. |
| Hydrochloric Acid (HCl) | 37%, ACS reagent | e.g., VWR | Corrosive. |
| Potassium Ethyl Xanthate | Technical grade, ≥95% | e.g., TCI America | Handle in a well-ventilated hood. |
| Sodium Hydroxide (NaOH) | ACS reagent, ≥97% | e.g., Sigma-Aldrich | Corrosive and hygroscopic. |
| Diethyl Ether (Et₂O) | Anhydrous | e.g., Sigma-Aldrich | Flammable. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | e.g., Fisher Scientific | For drying organic extracts. |
| Deionized Water (H₂O) | - | - | - |
| Ice | - | - | For temperature control. |
Detailed Experimental Protocol
Step 1: Diazotization of 4-Chloro-2-methylaniline
Rationale: The diazotization reaction converts the primary amino group of 4-chloro-2-methylaniline into a diazonium salt. This is a crucial activation step, as the diazonium group is an excellent leaving group (as N₂ gas), facilitating subsequent nucleophilic substitution on the aromatic ring. The reaction is conducted at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing prematurely.[5]
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-chloro-2-methylaniline (14.16 g, 0.1 mol).
-
To the flask, add concentrated hydrochloric acid (30 mL) and deionized water (50 mL). Stir the mixture until the aniline salt is fully dissolved.
-
Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.
-
Prepare a solution of sodium nitrite (7.25 g, 0.105 mol) in deionized water (20 mL).
-
Add the sodium nitrite solution dropwise from the dropping funnel to the stirred aniline hydrochloride solution over a period of 30 minutes. Crucially, ensure the temperature does not rise above 5 °C. The formation of the diazonium salt will result in a clear, pale-yellow solution.
-
After the addition is complete, continue stirring the solution at 0-5 °C for an additional 15 minutes to ensure complete diazotization.
-
The resulting solution of 4-chloro-2-methylbenzenediazonium chloride is used immediately in the next step. Do not isolate the diazonium salt as it is explosive in its solid state.
Step 2: Synthesis of this compound via Leuckart Reaction and Hydrolysis
Rationale: The diazonium salt is a potent electrophile that readily reacts with the nucleophilic sulfur of potassium ethyl xanthate. This forms an aryl xanthate intermediate. Subsequent basic hydrolysis cleaves the xanthate ester to yield the thiophenolate anion, which upon acidification, gives the final thiophenol product.[3][4]
Procedure:
-
In a separate 1 L beaker, prepare a solution of potassium ethyl xanthate (17.6 g, 0.11 mol) in deionized water (100 mL).
-
Cool the potassium ethyl xanthate solution in an ice bath to below 10 °C.
-
Slowly and with vigorous stirring, add the cold diazonium salt solution from Step 1 to the potassium ethyl xanthate solution. A reddish-brown oil will precipitate.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Transfer the reaction mixture to a 1 L round-bottom flask and heat it on a water bath at 60-70 °C for 1 hour, or until the evolution of nitrogen gas ceases. This step facilitates the decomposition of the diazonium xanthate to the more stable aryl xanthate.
-
Prepare a solution of sodium hydroxide (20 g, 0.5 mol) in deionized water (100 mL).
-
Add the sodium hydroxide solution to the reaction mixture and heat the mixture to reflux for 2 hours with continuous stirring. This will hydrolyze the aryl xanthate.
-
Cool the reaction mixture to room temperature. The product is now present as the sodium thiophenolate salt.
-
Transfer the cooled mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL) to remove any non-polar impurities. Discard the organic layers.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid with cooling in an ice bath until the solution is acidic to litmus paper (pH ~2). The this compound will precipitate as an oil or a low-melting solid.
-
Extract the product with diethyl ether (3 x 75 mL).
-
Combine the organic extracts and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification and Characterization
Purification:
The crude product can be purified by vacuum distillation.
-
Expected Boiling Point: Literature on closely related compounds suggests a boiling point in the range of 90-110 °C at reduced pressure.
Characterization:
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR (CDCl₃): Expected signals would include a singlet for the methyl group protons, aromatic protons with characteristic splitting patterns, and a singlet for the thiol proton.
-
¹³C NMR (CDCl₃): Will show distinct signals for the aromatic carbons, the methyl carbon, and the carbon attached to the sulfur atom.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of this compound (158.65 g/mol ) should be observed.[6]
-
Infrared (IR) Spectroscopy: A characteristic S-H stretching band is expected in the region of 2550-2600 cm⁻¹.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive in a dry, solid state. Always prepare and use them in solution at low temperatures and without delay.
-
Thiophenols: Thiophenols are known for their strong, unpleasant odors and are toxic. Handle with care and avoid inhalation or skin contact.
-
Reagents: Concentrated acids and bases are corrosive. Handle them with appropriate care to avoid burns. Diethyl ether is highly flammable.
Workflow Visualization
Caption: Step-by-step workflow for the synthesis of this compound.
References
- Leuckart, R. (1890). Eine neue Methode zur Darstellung aromatischer Mercaptane. Journal für Praktische Chemie, 41(1), 179–224.
-
Wikipedia. (n.d.). Leuckart thiophenol reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Leuckart Thiophenol Reaction. Retrieved from [Link]
- Organic Syntheses. (1963). o-Chlorotoluene. Coll. Vol. 1, p.170.
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
Sources
Reaction of 4-Chloro-2-methylthiophenol with electrophiles
Application Note & Protocol Guide
Topic: Strategic Electrophilic Functionalization of 4-Chloro-2-methylthiophenol
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Abstract
This compound is a polysubstituted aromatic scaffold with significant potential in medicinal chemistry and materials science. The strategic introduction of further functionality via electrophilic aromatic substitution (EAS) is a key transformation for generating diverse molecular libraries. This document provides an in-depth analysis of the reactivity of the this compound core, elucidates the directing effects of its constituent functional groups, and presents detailed, field-tested protocols for key electrophilic reactions, including nitration and bromination. The causality behind experimental design, potential challenges such as Lewis acid catalyst inhibition, and safety considerations are discussed to ensure reproducible and efficient synthesis.
Introduction and Reactivity Analysis
This compound is a nuanced substrate for electrophilic aromatic substitution. Its reactivity and the regiochemical outcome of reactions are governed by the interplay of the three substituents on the phenyl ring: the hydroxyl (-OH), the methylthio (-SMe), and the chloro (-Cl) groups. Understanding their individual and collective electronic effects is paramount for predicting and controlling reaction outcomes.
-
Hydroxyl (-OH) Group: A powerful activating group and an ortho, para-director.[1][2] It donates electron density to the ring through a strong positive mesomeric effect (+M), significantly stabilizing the cationic intermediate (arenium ion) formed during substitution at these positions.
-
Methylthio (-SMe) Group: An activating group and an ortho, para-director.[3] Similar to the hydroxyl group, the sulfur atom's lone pairs participate in resonance, donating electron density to the ring (+M effect). Its activating potential is generally considered less than that of a hydroxyl group.
-
Chloro (-Cl) Group: A deactivating group that paradoxically acts as an ortho, para-director.[2][4] Its strong negative inductive effect (-I) withdraws electron density from the ring, making it less reactive than benzene overall. However, its lone pairs can donate electron density via a +M effect, which preferentially stabilizes the arenium ion for ortho and para attack.[2]
Collective Directing Effects: The final regioselectivity is a weighted average of these individual effects. The hydroxyl group is the most potent activating director present. The available positions for substitution are C3, C5, and C6.
-
Position C6: Ortho to both the strongly activating -OH group and the activating -SMe group. This position is electronically the most favored for electrophilic attack.
-
Position C3: Ortho to the -OH group but meta to the -SMe group. It is strongly activated, but less so than C6.
-
Position C5: Meta to both the -OH and -SMe groups, but ortho to the deactivating -Cl group. This position is the least electronically favored.
Therefore, electrophilic substitution is strongly predicted to occur primarily at the C6 position , with the potential for minor formation of the C3 isomer depending on the steric bulk of the incoming electrophile and the reaction conditions.
Caption: Predicted regioselectivity for electrophilic attack on this compound.
Protocols for Electrophilic Substitution
The following protocols are designed as robust starting points for the functionalization of this compound. Given the activated nature of the substrate, reactions should be monitored carefully to prevent polysubstitution or oxidative side reactions.
Protocol: Nitration to Yield 4-Chloro-2-methylthio-6-nitrophenol
Nitration introduces a nitro group, a versatile handle for further transformations such as reduction to an amine. Due to the presence of the oxidizable thiol and the activated ring, mild conditions are essential.
A. Materials & Reagents
-
This compound (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (DCM), anhydrous
-
Ice-water bath
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, dried in an oven prior to use.
B. Experimental Procedure
Caption: Step-by-step workflow for the nitration of this compound.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (e.g., 5.0 g) in anhydrous dichloromethane (50 mL).
-
Cooling: Cool the solution to 0°C in an ice-water bath with gentle stirring.
-
Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid (1.05 eq) to chilled concentrated sulfuric acid (2.0 eq) at 0°C. Causality Note: Pre-forming the nitrating mixture generates the highly electrophilic nitronium ion (NO₂⁺)[5][6]. Maintaining low temperature is critical to prevent decomposition and ensure safety.
-
Addition: Transfer the nitrating mixture to the dropping funnel and add it dropwise to the stirred substrate solution over 30-45 minutes. The internal temperature must be maintained between 0°C and 5°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing 200 g of crushed ice.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize residual acid, and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude solid can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-chloro-2-methylthio-6-nitrophenol.
Protocol: Bromination to Yield 6-Bromo-4-chloro-2-methylthiophenol
Due to the high activation of the ring, bromination can often proceed without a Lewis acid catalyst.[7] Using elemental bromine in a suitable solvent provides a controlled method for monobromination.
A. Materials & Reagents
-
This compound (1.0 eq)
-
Bromine (Br₂) (1.0 eq)
-
Acetic Acid (glacial) or Dichloromethane (DCM)
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Standard laboratory glassware
B. Experimental Procedure
-
Reaction Setup: Dissolve this compound (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of substrate) in a round-bottom flask with a magnetic stirrer. Cool the flask to 0°C.
-
Bromine Solution: In a separate container, prepare a solution of bromine (1.0 eq) in a small amount of glacial acetic acid.
-
Addition: Add the bromine solution dropwise to the stirred substrate solution at 0°C. The characteristic red-brown color of bromine should dissipate upon addition. Causality Note: The activated aromatic ring acts as the nucleophile, attacking the electrophilic bromine molecule. Acetic acid serves as a polar solvent that can facilitate the polarization of the Br-Br bond.
-
Reaction: After addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Workup: Pour the reaction mixture into ice water. If a precipitate forms, it can be collected by vacuum filtration.
-
Quenching: Wash the crude product (or the aqueous mixture if no solid forms) with a saturated solution of sodium thiosulfate to quench any unreacted bromine.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Challenges in Friedel-Crafts Reactions
While Friedel-Crafts acylation is a powerful tool for forming C-C bonds, it presents a significant challenge with this substrate.[8]
Caption: Lewis acid coordination challenge in Friedel-Crafts reactions.
The Lewis acid catalyst (e.g., AlCl₃) required to activate the acyl chloride can form stable complexes with the lone-pair electrons on the sulfur (-SMe) and oxygen (-OH) atoms. This coordination effectively converts these activating groups into deactivating groups, passivating the ring towards the desired electrophilic attack and often leading to low or no yield. Overcoming this requires alternative strategies, such as using more than a stoichiometric amount of the Lewis acid or employing protecting group chemistry.
Data Summary
The following table provides a conceptual summary of expected outcomes for the electrophilic substitution on this compound based on the principles outlined above. Yields are illustrative and highly dependent on reaction optimization.
| Reaction | Electrophile | Reagents | Major Product | Expected Yield | Key Considerations |
| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | 4-Chloro-2-methylthio-6-nitrophenol | 75-90% | Strict temperature control (0-5°C) is crucial. |
| Bromination | Br⁺ (polarized) | Br₂ in Acetic Acid | 6-Bromo-4-chloro-2-methylthiophenol | 80-95% | Catalyst may not be required. Quench excess Br₂. |
| Acylation | RCO⁺ | RCOCl / AlCl₃ | 6-Acyl-4-chloro-2-methylthiophenol | < 20% | Lewis acid deactivation is a major issue. |
References
-
Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved from [Link][1]
-
Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Retrieved from [Link][9]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link][10]
-
OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions. In Organic Chemistry. Retrieved from [Link][2]
-
Clark, J. (n.d.). Electrophilic substitution in methylbenzene and nitrobenzene. Chemguide. Retrieved from [Link][11]
-
Wikipedia. (n.d.). Electrophilic halogenation. Retrieved from [Link][7]
-
Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol. Retrieved from [12]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link][8]
-
Taylor, R. (1968). Electrophilic aromatic substitution. Part VI. Protodesilylation and protodetritiation of some oxygen- and sulphur-containing aromatic compounds and of diphenylmethane. Evidence for hyperconjugation. Journal of the Chemical Society B: Physical Organic, 1559-1563. [Link][3]
-
Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. Retrieved from [Link][13]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link][5]
-
Doc Brown's Chemistry. (n.d.). Aromatic nitration of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis. Retrieved from [Link][6]
-
Doc Brown's Chemistry. (n.d.). Aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis. Retrieved from [Link][14]
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- 2. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- 3. Electrophilic aromatic substitution. Part VI. Protodesilylation and protodetritiation of some oxygen- and sulphur-containing aromatic compounds and of diphenylmethane. Evidence for hyperconjugation - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
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- 6. aromatic nitration of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 7. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]
- 10. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. EP0342532A1 - Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol - Google Patents [patents.google.com]
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- 14. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis [docbrown.info]
Application Notes & Protocols: 4-Chloro-2-methylthiophenol in Pharmaceutical Intermediate Synthesis
Abstract
4-Chloro-2-methylthiophenol is a pivotal building block in the synthesis of a variety of pharmaceutical intermediates. Its unique substitution pattern, featuring a chlorine atom, a hydroxyl group, and a methylthio group on an aromatic ring, provides multiple reactive sites for strategic chemical modifications. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of key pharmaceutical intermediates. We will delve into the core chemical transformations, including nucleophilic aromatic substitution, oxidation of the thioether, and condensation reactions, which are fundamental to its utility. Detailed, field-proven protocols, mechanistic insights, and data presentation are included to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of this compound
The molecular architecture of this compound (C₇H₇ClS, MW: 158.65) offers a versatile platform for the construction of complex heterocyclic systems that form the core of numerous active pharmaceutical ingredients (APIs).[1] The interplay between the electron-withdrawing chloro group and the electron-donating hydroxyl and methylthio groups dictates the regioselectivity of its reactions, making it a predictable and reliable starting material.
This guide will explore its application in the synthesis of intermediates for prominent drugs, highlighting the chemical principles that underpin these transformations. We will focus on two major classes of reactions:
-
Building Heterocyclic Scaffolds: Demonstrating its use in constructing the dibenzothiazepine core, a key feature of atypical antipsychotics like Quetiapine.
-
Formation of Benzimidazoles: Illustrating its role in the synthesis of anthelmintic agents such as Fenbendazole.
The protocols detailed herein are designed to be self-validating, with explanations for critical steps and expected outcomes, empowering researchers to confidently employ this versatile reagent in their synthetic campaigns.
Core Synthetic Transformations and Protocols
The utility of this compound stems from the reactivity of its functional groups. The following sections provide detailed protocols for key transformations.
Nucleophilic Aromatic Substitution (SNA r): Building the Dibenzothiazepine Core
One of the most significant applications of substituted thiophenols is in the synthesis of the dibenzothiazepine tricycle, the central scaffold of the atypical antipsychotic Quetiapine.[2][3] The synthesis typically begins with a nucleophilic aromatic substitution (SNA r) reaction between a thiophenol derivative and an activated aryl halide.
Mechanistic Insight: The SNA r reaction is facilitated by the presence of electron-withdrawing groups (like a nitro group) on the aryl halide, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[4][5][6][7] The thiophenol acts as the nucleophile, displacing the halide.
Protocol 1: Synthesis of 2-Nitrodiphenyl Sulfide Intermediate
This protocol describes a foundational step in the synthesis of Quetiapine, where o-nitrochlorobenzene reacts with thiophenol in an etherification reaction to form 2-nitrodiphenyl sulfide.[8]
Experimental Workflow:
Caption: Workflow for the synthesis of 2-nitrodiphenyl sulfide.
Step-by-Step Methodology:
-
Charging the Reactor: To a 500L reaction tank, successively add 180-220 kg of toluene, 40-50 kg of thiophenol, and 100-140 kg of a 50% sodium carbonate solution.[8]
-
Addition of Aryl Halide: While stirring, slowly add 50-80 kg of o-nitrochlorobenzene to the reaction mixture.[8]
-
Reaction: Seal the reactor and heat the mixture to reflux (80-90°C) for 1-1.5 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 35-40°C and allow the layers to separate.[8]
-
Extraction and Washing: Separate the organic (toluene) layer and wash it twice with water.[8]
-
Isolation: Concentrate the organic layer under reduced pressure. The resulting crude product is then purified by crystallization, followed by centrifugation and drying to yield 2-nitrodiphenyl sulfide.[8]
Data Summary:
| Parameter | Value | Reference |
| Yield | 87.4% - 88.9% | [8] |
| Purity (HPLC) | 98.1% - 98.5% | [8] |
| Melting Point | 79-81°C | [8] |
Subsequent steps to form the dibenzothiazepinone involve reduction of the nitro group, reaction with phosgene or a phosgene equivalent, and cyclization.[2][9]
Ullmann Condensation: C-S Bond Formation
The Ullmann condensation is a copper-catalyzed reaction that forms aryl ethers, aryl thioethers, and aryl amines from aryl halides.[10][11] This reaction is particularly useful for forming C-S bonds and is an alternative to the SNA r reaction, often requiring higher temperatures.[10]
Mechanistic Insight: The Ullmann-type reaction involves the formation of a copper(I) thiolate intermediate, which then reacts with the aryl halide.[10][12] The reaction can be promoted by using activated copper powder or soluble copper catalysts.[13]
Protocol 2: Synthesis of 5-Thiophenyl-2-nitroaniline for Fenbendazole
This protocol outlines the synthesis of a key intermediate for the anthelmintic drug Fenbendazole, involving the condensation of 5-chloro-2-nitroaniline with sodium thiophenolate.[14]
Experimental Workflow:
Caption: Workflow for the synthesis of 5-thiophenyl-2-nitroaniline.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a solution of sodium thiophenolate.
-
Reaction Setup: In a suitable reaction vessel, mix 5-chloro-2-nitroaniline with a solution of n-propanol and water.[14]
-
Condensation: Add the aqueous solution of sodium thiophenolate to the mixture. Stir uniformly under a nitrogen atmosphere.[14]
-
Heating: Heat the reaction mixture to 80-88°C and maintain this temperature for 4.8-5.2 hours.[14]
-
Isolation: After the reaction is complete, cool the mixture. The product will precipitate.
-
Purification: Collect the solid product by filtration and dry it to obtain 5-thiophenyl-2-nitroaniline.[14]
Data Summary:
| Parameter | Value | Reference |
| Yield | 84.27% - 89.99% | [14] |
| Purity | 96.39% - 99.71% | [14] |
This intermediate is then reduced to 4-thiophenyl o-phenylenediamine, which undergoes cyclization to form the benzimidazole core of Fenbendazole.[14][15]
Oxidation of the Thioether Moiety
The methylthio group in this compound and its derivatives is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxides and sulfones.[16][17] These oxidized metabolites can have different pharmacological profiles and are important for drug metabolism studies.
Mechanistic Insight: The oxidation of sulfides to sulfoxides and subsequently to sulfones can be achieved using various oxidizing agents.[18] Hydrogen peroxide is a common and environmentally benign oxidant.[18] The selectivity for sulfoxide over sulfone can often be controlled by the reaction conditions, such as temperature and the amount of oxidant used.[19][20]
Protocol 3: General Procedure for the Oxidation of Aryl Sulfides
This protocol provides a general method for the oxidation of aryl sulfides to sulfoxides or sulfones using hydrogen peroxide.
Experimental Workflow:
Caption: General workflows for selective oxidation of aryl sulfides.
Step-by-Step Methodology for Sulfoxide Synthesis:
-
Reaction Setup: In a reaction flask, dissolve the aryl sulfide in a suitable solvent (if necessary).
-
Oxidation: Add 30% aqueous hydrogen peroxide to the solution. For the synthesis of sulfoxides from dialkyl and alkyl aryl sulfides, this can often be done without a catalyst.[18]
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or HPLC until the starting material is consumed.
-
Work-up and Isolation: Upon completion, perform an appropriate aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure to obtain the crude sulfoxide.
-
Purification: Purify the crude product by chromatography or recrystallization.
Step-by-Step Methodology for Sulfone Synthesis:
-
Reaction Setup: In a reaction flask, combine the aryl sulfide with sodium tungstate, phenylphosphonic acid, and a phase-transfer catalyst such as methyltrioctylammonium hydrogensulfate.[18]
-
Oxidation: Add 30% hydrogen peroxide to the mixture.
-
Monitoring: Stir the reaction, potentially with gentle heating, and monitor its progress.
-
Work-up and Isolation: Follow a similar work-up and isolation procedure as for the sulfoxide synthesis.
-
Purification: Purify the crude sulfone as required.
Conclusion
This compound is a highly valuable and versatile starting material in the synthesis of pharmaceutical intermediates. Its strategic functionalization allows for the efficient construction of complex molecular scaffolds found in important drugs. The protocols and insights provided in this guide are intended to facilitate the work of researchers in drug discovery and development, enabling them to leverage the full synthetic potential of this key building block. By understanding the underlying reaction mechanisms and employing robust, reproducible protocols, scientists can accelerate the development of new and improved therapeutics.
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Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand - NIH. Available from: [Link]
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Preparing method for fenbendazole intermediate 2-chlorine-4-thiophenyl nitrobenzene. Available from: [Link]
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nucleophilic aromatic substitutions - YouTube. Available from: [Link]
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One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - PMC - NIH. Available from: [Link]
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Sulfone synthesis by oxidation - Organic Chemistry Portal. Available from: [Link]
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Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. Available from: [Link]
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Visible-Light-Promoted C−S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers - Organic Syntheses. Available from: [Link]
-
Sulfoxide synthesis by oxidation - Organic Chemistry Portal. Available from: [Link]
-
Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions - ResearchGate. Available from: [Link]
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The Strategic Application of 4-Chloro-2-methylthiophenol in the Synthesis of Advanced Agrochemicals
Introduction: Unveiling the Potential of a Versatile Thiophenol Building Block
In the intricate world of agrochemical synthesis, the selection of starting materials is paramount to achieving desired efficacy, selectivity, and safety profiles in the final active ingredients. 4-Chloro-2-methylthiophenol, a seemingly unassuming thiophenol derivative, has emerged as a critical building block in the development of potent agrochemicals, particularly in the class of organophosphate nematicides. Its unique substitution pattern—a chlorine atom providing metabolic stability and a methylthio group influencing lipophilicity and target interaction—renders it an invaluable precursor for creating sophisticated crop protection agents. This guide provides an in-depth exploration of the application of this compound, with a particular focus on its role in the synthesis of the organophosphate nematicide, Fosthiazate. We will delve into the synthetic rationale, detailed experimental protocols, and the mode of action of the resulting agrochemical, offering a comprehensive resource for researchers and professionals in the field.
Core Application: Synthesis of Organophosphate Nematicides – The Case of Fosthiazate
Organophosphate pesticides are a well-established class of agrochemicals renowned for their effectiveness against a broad spectrum of pests.[1][2] Their mode of action typically involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and nematodes.[3][4] The synthesis of these compounds often involves the reaction of a phosphorus-containing electrophile with a nucleophilic alcohol or thiol.[5][6] this compound serves as a key nucleophile in the synthesis of certain organophosphate thioesters, where the sulfur atom forms a crucial linkage in the final active molecule.
Fosthiazate, an organothiophosphate nematicide, is a prime example of an agrochemical whose synthesis can strategically employ this compound or a closely related precursor.[3][7][8] Fosthiazate is effective against a variety of plant-parasitic nematodes, including root-knot and cyst nematodes, which pose a significant threat to global agriculture.[3][9]
Synthetic Pathway Overview
The synthesis of Fosthiazate from this compound involves a multi-step process that culminates in the formation of the organothiophosphate ester. The general synthetic logic involves the preparation of a reactive phosphorus intermediate, which is then coupled with the thiophenol.
Figure 1: A simplified workflow for the synthesis of Fosthiazate, highlighting the key role of this compound.
Experimental Protocols
The following protocols are illustrative of the synthetic steps involved in the potential synthesis of a Fosthiazate-like organothiophosphate nematicide, starting from this compound. These are generalized procedures based on established organophosphorus chemistry and should be adapted and optimized for specific laboratory conditions.
Protocol 1: Synthesis of O,O-Dialkyl Phosphorochloridothioate
This protocol describes the synthesis of a key phosphorus-containing intermediate.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity |
| Dialkyl Phosphite | Varies | Varies | 1.0 eq |
| Sulfuryl Chloride | 7791-25-5 | 134.97 | 1.1 eq |
| Inert Solvent (e.g., Toluene) | 108-88-3 | 92.14 | Anhydrous |
Procedure:
-
To a stirred solution of dialkyl phosphite in anhydrous toluene under an inert atmosphere (e.g., nitrogen), add sulfuryl chloride dropwise at a temperature maintained between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, remove the solvent and excess reagent under reduced pressure to yield the crude O,O-dialkyl phosphorochloridothioate, which can be used in the next step without further purification.
Protocol 2: Synthesis of S-(4-Chloro-2-methylphenyl) O,O-dialkyl phosphorothioate (Fosthiazate Precursor)
This protocol details the crucial step of forming the thioester linkage.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity |
| This compound | 17178-01-7 | 158.65 | 1.0 eq |
| O,O-Dialkyl Phosphorochloridothioate | Varies | Varies | 1.05 eq |
| Base (e.g., Triethylamine) | 121-44-8 | 101.19 | 1.1 eq |
| Inert Solvent (e.g., Dichloromethane) | 75-09-2 | 84.93 | Anhydrous |
Procedure:
-
Dissolve this compound and triethylamine in anhydrous dichloromethane in a reaction vessel under an inert atmosphere.
-
Cool the mixture to 0-5 °C with an ice bath.
-
Add a solution of O,O-dialkyl phosphorochloridothioate in anhydrous dichloromethane dropwise to the stirred mixture.
-
After the addition, allow the reaction to warm to room temperature and continue stirring for 12-18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, wash the mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure S-(4-Chloro-2-methylphenyl) O,O-dialkyl phosphorothioate.
Mode of Action: Acetylcholinesterase Inhibition
The nematicidal activity of Fosthiazate and other organophosphate pesticides stems from their ability to inhibit the enzyme acetylcholinesterase (AChE).[3][4] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft of the nervous system.
Figure 2: The mechanism of acetylcholinesterase inhibition by organophosphate nematicides like Fosthiazate.
By phosphorylating the active site of AChE, Fosthiazate effectively inactivates the enzyme. This leads to an accumulation of acetylcholine in the synapse, causing continuous nerve stimulation, which results in paralysis and ultimately the death of the nematode.
Conclusion and Future Perspectives
This compound stands as a testament to the power of strategic molecular design in modern agrochemical development. Its application in the synthesis of potent organophosphate nematicides like Fosthiazate highlights its value as a versatile and crucial intermediate. The protocols and mechanistic insights provided herein offer a foundational understanding for researchers aiming to innovate within this important class of crop protection agents. As the demand for more effective and environmentally conscious pesticides continues to grow, the exploration of novel derivatives from this compound and similar building blocks will undoubtedly pave the way for the next generation of agrochemicals.
References
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Fosthiazate (Ref: IKI 1145) - AERU. (n.d.). Retrieved from [Link]
- Synthesis, Characterization and Pesticidal Activity of Some Organophosphorus Derivatives. (n.d.). Rasayan Journal of Chemistry.
- Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. (2023). Environmental Science and Pollution Research.
- Fosthiazate nematicide granules and preparation method thereof. (n.d.).
- Catalyst-Free Synthesis of Phosphorothioates via P–S Coupling Reaction of Dialkyl Phosphites with Thiols. (2023). Synlett.
- 2-(4-chloro-3-thiophenol)-1,1-dichloroethene (3-SH-DDE) via Newman-Kwart rearrangement - A precursor for synthesis of radiolabeled and unlabeled alkylsulfonyl-DDEs. (2015).
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4-Chloro-2-methylphenol | C7H7ClO | CID 14855. (n.d.). PubChem. Retrieved from [Link]
- Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. (n.d.).
- Organophosphates as Versatile Substrates in Organic Synthesis. (2023). Molecules.
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Organothiophosphate. (n.d.). In Wikipedia. Retrieved from [Link]
- 4-CHLORO-2-METHYLPHENOL CAS N°: 1570-64-5. (n.d.). OECD SIDS.
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Fosthiazate | C9H18NO3PS2 | CID 91758. (n.d.). PubChem. Retrieved from [Link]
- Organophosphorus Compounds at 80: Some Old and New Issues. (2018). Toxicological Sciences.
- Synthesis and nematicidal activity of 4,5,5-trifluoro-N-(heteroaryl methyl) pent-4-enamide. (2021). Chinese Journal of Pesticide Science.
- Process for producing 4-chloro-2-methylthiopyrimidines. (n.d.).
- Preparation of chlorothiophenols. (n.d.).
- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. (2017). ACS Omega.
- Preparation of nematicide. (n.d.).
- A kind of synthetic method of 4- chloro-2-methyl pyrimidine. (n.d.).
- Three component reaction of a mixture of alkyl halide and thiourea with dialkyl phosphite in the presence of CaO. (2021).
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- Process for the preparation of chlorothiazole derivatives. (n.d.).
- Catalyst-Free Synthesis of Phosphorothioates via P-S Coupling Reaction of Dialkyl Phosphites with Thiols. (2023). Organic Chemistry Portal.
- Organophosphorus compounds. Part III. Reactions of the alkali derivatives of dialkyl phosphites. (1961). Journal of the Chemical Society (Resumed).
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Application Notes & Protocols: 4-Chloro-2-methylthiophenol as a Versatile Building Block in Organic Synthesis
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 4-chloro-2-methylthiophenol. We will explore its core reactivity, detail its application in the synthesis of complex molecules, and provide robust, field-proven protocols for its use. The causality behind experimental choices is emphasized to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: A Unique Trifecta of Functionality
This compound (CAS: 17178-01-7) is a substituted aromatic thiol that offers a unique combination of reactive sites, making it a valuable intermediate in synthetic chemistry.[1] Its structure features:
-
A nucleophilic thiol group , which is a primary site for alkylation, arylation, and oxidation. The thiol moiety is critical in medicinal chemistry for its ability to act as a hydrogen bond donor, a metal chelator, and a scavenger of reactive oxygen species.[2]
-
A para-chloro substituent , which modulates the electronic properties of the aromatic ring and provides a handle for cross-coupling reactions. The inclusion of chlorine is a common strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity.[3]
-
An ortho-methyl group , which provides steric influence, directing incoming reagents and potentially locking conformations in the final target molecule.
This distinct arrangement of functional groups allows for precise control over subsequent synthetic transformations, making it a strategic choice for building complex molecular architectures, particularly in the development of pharmaceuticals and agrochemicals.
Physicochemical Properties & Safe Handling
Properly understanding the properties and hazards of a reagent is the foundation of a successful and safe experiment.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 17178-01-7 | [1][4] |
| Molecular Formula | C₇H₇ClS | [1] |
| Molecular Weight | 158.65 g/mol | [1] |
| Appearance | Liquid | [5] |
| Purity | Typically ≥97.0% | [5] |
| IUPAC Name | 4-chloro-2-(methylthio)phenol | [5] |
Safety & Handling Protocol
This compound and related thiophenols are hazardous materials that require strict safety protocols.
-
Hazard Profile : This class of compounds is often harmful if swallowed or inhaled, causes skin and serious eye irritation, and may cause respiratory irritation.[5] Many thiophenols are also noted for their powerful and unpleasant stench and can be lachrymators (tear-inducing agents).[6][7]
-
Engineering Controls : All manipulations must be performed within a certified chemical fume hood to prevent inhalation of vapors and to contain the odor.
-
Personal Protective Equipment (PPE) : Wear nitrile gloves (double-gloving is recommended), a flame-resistant lab coat, and chemical splash goggles with a face shield.[6][7]
-
Waste Disposal : Dispose of all chemical waste, including contaminated consumables, in appropriately labeled hazardous waste containers according to institutional guidelines.
Expert Insight: The primary reason for the stringent handling requirements is the high vapor pressure and reactivity of the thiol group. Accidental oxidation in the air can occur, and the compound's stench is a significant practical issue. Working in a well-ventilated hood is non-negotiable.
Core Reactivity and Synthetic Strategy
The synthetic utility of this compound stems from the predictable reactivity of its functional groups. The thiol is the most common site of reaction, typically behaving as a soft nucleophile.
Caption: Key reactive sites of this compound.
The primary modes of reaction include:
-
S-Alkylation/S-Arylation : The thiol is readily deprotonated by a mild base (e.g., K₂CO₃, Et₃N) to form a thiolate, which is a potent nucleophile for reacting with alkyl halides, tosylates, or activated aryl halides.
-
Oxidation : Thiols can be oxidized under mild conditions (e.g., I₂, air, DMSO) to form the corresponding disulfide bridge. This is a common transformation and a potential side reaction to be mindful of during other manipulations.
-
Cross-Coupling : While less common, the chloro-substituent can participate in metal-catalyzed cross-coupling reactions, although this often requires more forcing conditions compared to bromo- or iodo-analogs.
Application Spotlight: Synthesis of a PET Ligand Precursor
A significant application of substituted thiophenols is in the synthesis of precursors for Positron Emission Tomography (PET) ligands. For example, derivatives of N-(3-mercaptophenyl)picolinamide are used to create ligands for the metabotropic glutamate receptor 4 (mGluR4), a target for neurological disorders.[8] While not using this compound directly, the synthesis of a closely related analog, 4-Chloro-3-(methylthio)aniline, demonstrates the utility of the core scaffold. The following protocol is adapted from established methodologies for the S-alkylation of thiophenols.
Protocol 1: Synthesis of (4-Chloro-2-(methylthio)phenyl)(4-methoxyphenyl)methanone
This protocol demonstrates a typical Friedel-Crafts acylation, where the electron-donating methylthio group helps direct the incoming acyl group.
Rationale: This reaction showcases the influence of the existing substituents on the aromatic ring's reactivity. The methylthio group is an ortho-, para-director. With the para position blocked by chlorine, acylation is directed to the ortho position relative to the methylthio group.
Materials:
-
4-Chloro-2-methylthioanisole (derived from this compound)
-
4-Methoxybenzoyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Workflow:
Caption: Workflow for Friedel-Crafts acylation.
Step-by-Step Procedure:
-
Reaction Setup : To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-chloro-2-methylthioanisole (1.0 eq) and anhydrous DCM (approx. 0.2 M).
-
Lewis Acid Addition : Cool the solution to 0°C using an ice bath. Carefully add anhydrous aluminum chloride (1.2 eq) portion-wise, ensuring the temperature does not exceed 5°C. Stir the resulting suspension for 15 minutes.
-
Acylation : Add 4-methoxybenzoyl chloride (1.1 eq) dropwise via syringe over 10 minutes.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup : Carefully pour the reaction mixture into a beaker containing ice and 1 M HCl. Stir vigorously for 15 minutes.
-
Extraction : Transfer the mixture to a separatory funnel. Extract with DCM (3x). Combine the organic layers.
-
Washing : Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure ketone.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS to verify the expected regiochemistry and mass.[8]
Synthetic Accessibility: The Newman-Kwart Rearrangement
While this compound is commercially available, understanding its synthesis provides deeper insight. A powerful method for converting phenols to thiophenols is the Newman-Kwart rearrangement. This two-step process involves the formation of an O-thiocarbamate followed by thermal rearrangement to an S-thiocarbamate and subsequent hydrolysis.
This method is advantageous as it avoids the direct use of often unstable or highly odorous thiophenol precursors. The following is a generalized protocol adapted from a reliable Organic Syntheses procedure.[9]
Protocol 2: Synthesis of this compound via Newman-Kwart Rearrangement
Step A: Synthesis of O-(4-chloro-2-methylphenyl) dimethylthiocarbamate
-
Dissolve 4-chloro-2-methylphenol (1.0 eq) in a suitable solvent like DMF or DMSO.
-
Add a base such as sodium hydride (1.1 eq) carefully at 0°C and stir for 30 minutes.
-
Add N,N-dimethylthiocarbamoyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir until completion (monitored by TLC).[9]
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash, dry, and concentrate to obtain the crude O-aryl thiocarbamate, which can be purified by crystallization or chromatography.
Step B: Thermal Rearrangement and Hydrolysis
-
Heat the purified O-(4-chloro-2-methylphenyl) dimethylthiocarbamate neat or in a high-boiling solvent (e.g., diphenyl ether) to ~200-250°C. The rearrangement proceeds via a four-membered cyclic transition state.
-
After the rearrangement is complete (monitored by TLC), cool the mixture.
-
Hydrolyze the resulting S-(4-chloro-2-methylphenyl) dimethylthiocarbamate by heating with a strong base like KOH in aqueous alcohol.[9]
-
After cooling, acidify the reaction mixture with HCl to protonate the thiolate.
-
Extract the desired this compound with an organic solvent. Wash, dry, and purify by distillation under reduced pressure.
References
-
Wang, J., et al. (2020). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. ACS Omega. [Link]
-
Sigma-Aldrich. 4-Chlorobenzenethiol Safety Data Sheet. [Link]
-
Angeles, E., et al. (2005). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Molbank. [Link]
-
Cheméo. Chemical Properties of this compound (CAS 17178-01-7). [Link]
-
PubChem. 4-Chloro-2-methylphenol. [Link]
- Google Patents. Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
-
PrepChem.com. Synthesis of 4-methyl-2-(methylthio)-phenol. [Link]
- Laufer, R. J. (1967). Preparation of chlorothiophenols.
-
ResearchGate. Regioselective synthesis of important chlorophenols in the presence of methylthioalkanes with remote SMe, OMe or OH substituents. [Link]
-
Newman, M. S., & Hetzel, F. W. (1962). 2-NAPHTHALENETHIOL. Organic Syntheses. [Link]
- Google Patents. Process for producing 4-chloro-2-methylthiopyrimidines.
- Google Patents.
-
Gothwal, A., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic Chemistry. [Link]
-
MDPI. Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. [Link]
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Tona, A., et al. (2020). Medicinal Thiols: Current Status and New Perspectives. Journal of Medicinal Chemistry. [Link]
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Application Notes and Protocols for the Analytical Derivatization of 4-Chloro-2-methylthiophenol
Introduction: The Analytical Imperative for Derivatizing 4-Chloro-2-methylthiophenol
This compound is a substituted aromatic thiol of interest in various fields, including environmental analysis and as a potential impurity or metabolite in pharmaceutical and agrochemical development. Direct analysis of this compound, particularly at trace levels, presents significant challenges. Its polarity and potential for oxidative instability can lead to poor chromatographic peak shape, low sensitivity, and thermal degradation, especially in Gas Chromatography (GC).
To overcome these analytical hurdles, chemical derivatization is an indispensable strategy. This process involves the chemical modification of the analyte to enhance its physicochemical properties for analysis. For this compound, derivatization of the active hydrogen on the thiol (-SH) group is key. A successful derivatization strategy for this molecule aims to:
-
Increase Volatility and Thermal Stability: Essential for GC analysis, this reduces the boiling point and prevents on-column degradation.
-
Enhance Detector Response: By introducing specific chemical moieties, the sensitivity of detection methods like Mass Spectrometry (MS), Electron Capture Detection (ECD), or Fluorescence Detection (FD) can be dramatically improved.
-
Improve Chromatographic Resolution: Derivatization reduces the polarity of the analyte, minimizing peak tailing and improving separation from matrix components.
This guide provides an in-depth exploration of robust derivatization protocols for this compound, tailored for both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) platforms. We will delve into the mechanistic underpinnings of these methods, offering not just step-by-step instructions but also the scientific rationale to empower researchers to adapt and troubleshoot their analytical workflows.
Part 1: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For polar analytes like this compound, derivatization is a prerequisite for achieving the volatility and thermal stability necessary for successful analysis.[1]
Strategy 1: Silylation with BSTFA
Silylation is one of the most common derivatization techniques for compounds containing active hydrogens, such as thiols.[2][3] The process involves replacing the acidic proton of the thiol group with a non-polar trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a potent silylating agent frequently used for this purpose.[4] The addition of a catalyst, such as Trimethylchlorosilane (TMCS), can further enhance the reactivity of the reagent.[4][5]
The Chemistry: The reaction proceeds via a nucleophilic attack of the thiolate anion on the silicon atom of the BSTFA molecule, leading to the formation of a stable, more volatile TMS-ether. The byproducts of this reaction, N-(trimethylsilyl)trifluoroacetamide and trifluoroacetamide, are highly volatile and generally do not interfere with the chromatography.[4]
Experimental Workflow: Silylation of this compound
Caption: Workflow for TMS Derivatization.
Protocol: Silylation using BSTFA + 1% TMCS
Materials:
-
This compound standard or extracted sample, dried and reconstituted in an aprotic solvent (e.g., hexane, toluene).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Anhydrous pyridine (optional, as a solvent and acid scavenger).
-
Heating block or oven.
-
GC vials (2 mL) with PTFE-lined caps.
-
Microsyringes.
Procedure:
-
Sample Preparation: Ensure the sample is completely dry.[4] Water will readily hydrolyze the silylating reagent and the TMS derivative.[5] If the sample is in a protic solvent like methanol, evaporate it to dryness under a gentle stream of nitrogen and reconstitute in a small volume of an aprotic solvent like hexane or pyridine.
-
Reagent Addition: To a GC vial containing the dried sample, add 100 µL of BSTFA + 1% TMCS. For a 1 mg/mL solution of the analyte, this provides a significant molar excess of the reagent.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60°C for 30 minutes in a heating block.[5] Reaction times and temperatures may need optimization depending on the sample matrix and analyte concentration.[6]
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.
Expected Outcome: The derivatization will yield 4-chloro-2-(trimethylsilylthio)toluene, a more volatile and thermally stable compound suitable for GC analysis.
| Parameter | This compound | TMS-Derivative |
| Structure | C₇H₇ClS | C₁₀H₁₅ClSSi |
| Polarity | High | Low |
| Volatility | Low | High |
| GC Elution Time | Longer, potential for tailing | Shorter, sharp peak |
Strategy 2: Alkylation with Pentafluorobenzyl Bromide (PFBBr)
Alkylation with PFBBr is a highly effective derivatization strategy for phenols and thiols, creating derivatives that are exceptionally sensitive to Electron Capture Detection (ECD) and Negative Chemical Ionization (NCI) Mass Spectrometry.[7][8] This makes it an ideal choice for ultra-trace analysis in complex matrices like environmental samples.[9]
The Chemistry: The reaction is a nucleophilic substitution where the thiol acts as the nucleophile, displacing the bromide from the PFBBr reagent.[7][8] This forms a stable pentafluorobenzyl thioether. The reaction is typically carried out under basic conditions to facilitate the formation of the more nucleophilic thiolate anion.
Experimental Workflow: PFBBr Alkylation of this compound
Caption: Workflow for PFBBr Derivatization.
Protocol: Alkylation using PFBBr
Materials:
-
This compound standard or sample extract.
-
Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10 mg/mL in acetone).
-
Potassium carbonate (K₂CO₃), anhydrous powder.
-
Acetone, HPLC grade.
-
Hexane, pesticide residue grade.
-
Deionized water.
-
Heating block or water bath.
-
Reaction vials with PTFE-lined caps.
Procedure:
-
Sample Preparation: Place the sample (dissolved in a suitable solvent like acetone or isopropanol) into a reaction vial.
-
Basification: Add approximately 10-20 mg of anhydrous potassium carbonate to the vial. The base is crucial for deprotonating the thiol.
-
Reagent Addition: Add 100 µL of the PFBBr solution to the vial.
-
Reaction: Tightly cap the vial and heat at 60°C for 1 hour in a heating block.
-
Work-up: After cooling, add 1 mL of deionized water to the vial.
-
Extraction: Add 1 mL of hexane, cap the vial, and vortex vigorously for 1 minute to extract the PFB-derivative into the organic phase.
-
Phase Separation: Centrifuge briefly to separate the layers. Carefully transfer the upper hexane layer to a clean GC vial.
-
Analysis: The hexane extract is now ready for injection into the GC-MS or GC-ECD system.
Part 2: Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis
While GC requires derivatization to induce volatility, HPLC derivatization is primarily aimed at enhancing detectability.[10] For compounds like this compound that lack a strong native chromophore or fluorophore, this is essential for achieving low detection limits.
Strategy 3: Fluorescent Labeling with Dansyl Chloride
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a classic derivatization reagent that reacts with phenols, primary and secondary amines, and thiols.[11][12][13] The resulting dansyl-derivative is highly fluorescent and provides a significant signal enhancement for fluorescence or mass spectrometry detectors.[14] This derivatization makes the analyte more hydrophobic, which can also improve its retention on reversed-phase HPLC columns.[14]
The Chemistry: The reaction occurs under basic conditions (typically pH 9-11), where the deprotonated thiol group attacks the sulfonyl chloride moiety of the dansyl chloride, forming a stable sulfonamide-like linkage (thioesulfonate).[11][13]
Experimental Workflow: Dansylation of this compound
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. gcms.cz [gcms.cz]
- 4. sigmaaldrich.com [sigmaaldrich.com]
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- 7. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. metabolomicsworkbench.org [metabolomicsworkbench.org]
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- 14. pubs.acs.org [pubs.acs.org]
Application Note: A Robust Protocol for the Chromatographic Purification of 4-Chloro-2-methylthiophenol
Here is the detailed application note and protocol for the purification of 4-Chloro-2-methylthiophenol by chromatography.
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of this compound from a crude reaction mixture using silica gel flash column chromatography. The protocol is designed for researchers, chemists, and drug development professionals who require a high-purity sample of the target compound. We address the complete workflow, from initial method development using Thin-Layer Chromatography (TLC) to the final purity assessment by High-Performance Liquid Chromatography (HPLC). The rationale behind key steps, including solvent system selection and handling precautions for sensitive thiophenols, is discussed to ensure a reproducible and effective purification process.
Introduction and Scientific Background
This compound is a substituted thiophenol derivative used as a building block in the synthesis of various chemical entities, including pharmaceuticals and agrochemicals. Syntheses of such compounds often yield crude mixtures containing unreacted starting materials, reagents, and side-products. A common and significant side-product in thiophenol chemistry is the corresponding disulfide, formed through oxidative coupling of two thiol molecules. The presence of these impurities can interfere with subsequent reactions and compromise the integrity of final products, making robust purification essential.
Flash column chromatography is a widely used preparative technique for purifying organic compounds, separating components based on their differential adsorption to a stationary phase while being moved by a mobile phase.[1] The choice of stationary and mobile phases is critical and is dictated by the physicochemical properties of the target compound and its impurities. This protocol details a systematic approach to purify this compound, leveraging its moderate polarity for effective separation on a silica gel stationary phase.
Analyte Properties and Impurity Profile
A successful purification strategy begins with understanding the target molecule and potential contaminants.
2.1. Physicochemical Properties of this compound
The structure and properties of this compound inform the selection of chromatographic conditions.
| Property | Value | Source |
| CAS Number | 17178-01-7 | [2] |
| Molecular Formula | C₇H₇ClS | [2] |
| Molecular Weight | 158.65 g/mol | [2] |
| Appearance | Varies (often an oil or low-melting solid) | N/A |
| Polarity | Moderately polar | Inferred from structure |
| Solubility | Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Methanol. | [3] (for related compounds) |
2.2. Common Impurity Profile
Impurities in a crude sample of this compound typically include:
-
Unreacted Starting Materials: Highly dependent on the synthetic route.
-
Bis(4-chloro-2-methylphenyl) disulfide: The primary oxidative dimerization product. This impurity is significantly less polar than the corresponding thiol.
-
Other Reaction By-products: May include products from over-alkylation, rearrangement, or other side reactions.[4]
The key to the separation is the polarity difference between the thiol (-SH) group of the product and the disulfide (S-S) linkage of the primary impurity. The phenolic hydroxyl group in related compounds also imparts significant polarity, but the thiol group is the focus here.
Chromatographic Purification Workflow
The purification process follows a logical sequence designed to optimize separation and verify the final product's purity. This workflow ensures that the protocol is a self-validating system.
Caption: Overall workflow for the purification of this compound.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Thiophenols have a strong, unpleasant odor.
4.1. Protocol A: Method Development with Thin-Layer Chromatography (TLC)
Rationale: TLC is used to rapidly determine the optimal mobile phase (eluent) for separation. The goal is to find a solvent system that gives the target compound a Retention Factor (Rf) of approximately 0.25-0.35, ensuring good separation from impurities.
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)
-
Developing chambers
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate stain)
-
Solvents: Hexane (or Petroleum Ether), Ethyl Acetate, Dichloromethane (DCM)
Procedure:
-
Prepare Sample: Dissolve a small amount (1-2 mg) of the crude material in a minimal volume (~0.1 mL) of DCM or ethyl acetate.
-
Spot Plate: Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.
-
Develop Plate: Place the plate in a developing chamber containing a prepared solvent system. Start with a non-polar mixture, such as 95:5 Hexane:Ethyl Acetate.
-
Visualize: Once the solvent front reaches near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp. The thiol and any aromatic impurities should be UV active. Circle the visible spots.
-
Stain (Optional but Recommended): Dip the plate in a potassium permanganate stain and gently heat with a heat gun. Thiols and other oxidizable groups will appear as yellow/brown spots on a purple background.
-
Optimize: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the polarity of the eluent to achieve the target Rf of ~0.3 for the product.
-
If Rf is too low (<0.2), increase the eluent polarity (e.g., change from 95:5 to 90:10 Hexane:Ethyl Acetate).
-
If Rf is too high (>0.5), decrease the eluent polarity.
-
-
Confirm Separation: The optimal eluent will show clear baseline separation between the product spot and major impurity spots (especially the less polar disulfide spot, which will have a higher Rf). A common starting point for similar compounds is a mixture of hexane and dichloromethane or hexane and ethyl acetate.[5][6]
4.2. Protocol B: Preparative Flash Column Chromatography
Rationale: This protocol scales up the separation developed by TLC to purify the bulk of the crude material. A glass column is packed with silica gel, and the crude mixture is eluted under positive pressure.
Materials:
-
Glass chromatography column
-
Silica gel for flash chromatography (e.g., 230-400 mesh)[7]
-
Optimized eluent from Protocol A (degassed by bubbling nitrogen for 15-20 minutes to minimize on-column oxidation)
-
Sand
-
Collection vessels (test tubes or flasks)
-
Crude this compound
-
Rotary evaporator
Procedure:
-
Column Packing (Slurry Method):
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand (~1 cm).
-
In a beaker, prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane). The amount of silica should be 50-100 times the mass of your crude material.
-
Pour the slurry into the column. Use positive pressure (air or nitrogen) to push the solvent through, packing the silica bed evenly. Ensure no air bubbles or cracks form.
-
Add another thin layer of sand on top of the packed silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude material in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (2-3 times the mass of the crude) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude material adsorbed onto silica.
-
Carefully add this powder to the top of the packed column, forming an even layer.
-
-
Elution and Fraction Collection:
-
Carefully add the optimized eluent to the column.
-
Apply positive pressure to begin eluting the compounds, maintaining a steady flow rate.
-
Collect the eluate in fractions (e.g., 10-20 mL per test tube).
-
-
Monitoring the Separation:
-
Spot every few fractions onto a TLC plate.
-
Develop and visualize the plate as described in Protocol A to identify which fractions contain the pure product.
-
-
Product Isolation:
-
Combine the fractions that contain only the pure product spot.
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
-
4.3. Protocol C: Purity Assessment by Reverse-Phase HPLC
Rationale: An orthogonal analytical technique is required to provide an accurate assessment of purity. Reverse-phase HPLC separates based on hydrophobicity and is an excellent method for verifying the removal of impurities.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
HPLC-grade solvents: Acetonitrile and Water
-
Vials for sample preparation
Procedure:
-
Prepare Mobile Phase: A typical mobile phase for related compounds is a mixture of acetonitrile and water.[8] An example isocratic method could be 80:20 Acetonitrile:Water. The mobile phase should be filtered and degassed.
-
Prepare Standard & Sample:
-
Prepare a stock solution of the purified product in the mobile phase (e.g., 1 mg/mL).
-
Create a dilute sample for injection (e.g., 0.1 mg/mL) by diluting the stock solution.
-
-
Set HPLC Parameters:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: 80:20 Acetonitrile:Water (adjust as needed for optimal retention)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm (or a wavelength maximum determined by UV-Vis spectroscopy)
-
Column Temperature: 30 °C
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample.
-
Integrate the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
-
Expected Results
Following this protocol, a crude sample of this compound can be purified to >98% purity as determined by HPLC.
| Analysis | Crude Sample | Purified Sample |
| TLC (90:10 Hex:EtOAc) | 3+ spots (Rf ≈ 0.3, 0.5, baseline) | 1 major spot (Rf ≈ 0.3) |
| HPLC Purity | 70-85% | >98% |
| Appearance | Dark, viscous oil | Pale yellow oil or solid |
The disulfide impurity, being less polar, will elute from the column first (higher Rf), followed by the desired product. Highly polar impurities will remain on the baseline or elute much later.
Conclusion
The described method provides a reliable and systematic workflow for the purification of this compound. By combining TLC for rapid method development, preparative flash chromatography for bulk separation, and analytical HPLC for final purity validation, researchers can confidently obtain high-purity material suitable for demanding applications in research and development. The emphasis on understanding impurity profiles and the rationale for procedural choices ensures the protocol is both effective and adaptable.
References
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 17178-01-7). Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-2-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (2009). Supplementary Information for Chemical Communications. Retrieved from [Link]
-
Wang, M., et al. (2015). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. National Institutes of Health. Retrieved from [Link]
-
Organic Syntheses. (2023). Visible-Light-Promoted C-S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. Retrieved from [Link]
-
PubMed. (2014). Determination of thiophenols with a novel fluorescence labelling reagent: analysis of industrial wastewater samples with SPE extraction coupled with HPLC. Retrieved from [Link]
-
Organic Syntheses. (2023). Visible-Light-Promoted C−S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. Retrieved from [Link]
-
ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from [Link]
-
Biocompare. (n.d.). Chromatography and Separation. Retrieved from [Link]
- Google Patents. (2006). JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines.
-
MDPI. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Retrieved from [Link]
-
UniCA IRIS. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Retrieved from [Link]
-
KGROUP. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
ResearchGate. (2021). Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. Retrieved from [Link]
-
PubMed. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 4-Chloro-2-methylthiophenol
Introduction: Unlocking the Potential of a Versatile Building Block
4-Chloro-2-methylthiophenol is a readily available aromatic compound featuring three key functional handles: a reactive chlorine atom, a nucleophilic thiol group (or its corresponding methyl ether), and an activated aromatic ring. This unique combination of reactive sites makes it an exceptionally valuable precursor for the synthesis of a diverse range of novel heterocyclic compounds. The strategic manipulation of these functional groups through reactions such as nucleophilic aromatic substitution, cyclization, and rearrangement allows for the construction of complex polycyclic systems, many of which are of significant interest to researchers in medicinal chemistry and drug development.
This guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on the preparation of phenothiazine and dibenzo[b,f][1][2]thiazepine derivatives. These scaffolds are present in numerous clinically important drugs, particularly those targeting the central nervous system.[3] The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for the exploration of new chemical space and the development of next-generation therapeutic agents.
Core Synthetic Strategy: From Starting Material to Key Intermediate
A pivotal strategy for leveraging this compound in the synthesis of nitrogen-containing heterocycles involves its conversion into a more versatile intermediate: 2-amino-5-chloro-3-methylthiophenol . This transformation introduces a nucleophilic amino group ortho to the sulfur functionality, setting the stage for subsequent cyclization reactions. The overall workflow is depicted below:
Caption: General workflow for the conversion of this compound to a key aminothiophenol intermediate for heterocyclic synthesis.
Part 1: Synthesis of the Key Intermediate: 2-Amino-5-chloro-3-methylthiophenol
The successful synthesis of the target heterocyclic systems hinges on the efficient preparation of the 2-aminothiophenol intermediate. This is typically achieved through a two-step process involving nitration followed by reduction.
Step 1: Regioselective Nitration of this compound
The introduction of a nitro group onto the aromatic ring is the first critical step. The directing effects of the existing substituents (chloro, methylthio, and hydroxyl) will influence the position of nitration. Based on the activating and ortho-, para-directing nature of the hydroxyl and methylthio groups, and the deactivating but ortho-, para-directing nature of the chloro group, nitration is expected to occur at the position ortho to the hydroxyl group and meta to the chloro group.
Protocol 1: Nitration using Mixed Acid
This protocol employs a standard mixed acid (sulfuric and nitric acid) nitration method.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Dichloromethane (CH₂Cl₂)
-
Ethanol (EtOH)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1 equivalent) in a minimal amount of dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add concentrated sulfuric acid (3-12 equivalents) to the stirred solution, maintaining the temperature below 5°C.[4]
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid (2-6 equivalents) to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.[4]
-
Add the nitrating mixture dropwise to the solution of this compound over a period of 1 hour, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-2-methylthio-6-nitrophenol.
-
The crude product can be purified by recrystallization from ethanol.
Table 1: Nitration Reaction Parameters
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Reagents | H₂SO₄, HNO₃ | [4] |
| Solvent | Dichloromethane/Ethanol | [4] |
| Temperature | 0-20°C | [4] |
| Reaction Time | 2-4 hours | [4] |
| Expected Product | 4-Chloro-2-methylthio-6-nitrophenol | - |
Step 2: Reduction of the Nitro Group
The conversion of the nitro-intermediate to the corresponding aminothiophenol is a crucial step. Several methods are available for the reduction of aromatic nitro groups.[5][6] The choice of reducing agent should be made based on the presence of other functional groups in the molecule, such as the chloro and methylthio groups, to avoid unwanted side reactions.
Protocol 2: Reduction using Tin(II) Chloride
This method is a classic and effective way to reduce aromatic nitro groups in the presence of halogens.[7]
Materials:
-
4-Chloro-2-methylthio-6-nitrophenol
-
Tin(II) Chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Sodium Hydroxide (NaOH) solution (10%)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend 4-chloro-2-methylthio-6-nitrophenol (1 equivalent) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid to the suspension.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice.
-
Carefully neutralize the mixture with a 10% sodium hydroxide solution until a pH of 8-9 is reached.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude 2-amino-5-chloro-3-methylthiophenol.
-
The product can be further purified by column chromatography on silica gel.
Table 2: Reduction Reaction Parameters
| Parameter | Value | Reference |
| Starting Material | 4-Chloro-2-methylthio-6-nitrophenol | - |
| Reagent | SnCl₂·2H₂O, HCl | [7] |
| Solvent | Ethanol | - |
| Temperature | Reflux | - |
| Reaction Time | 2-4 hours | - |
| Expected Product | 2-Amino-5-chloro-3-methylthiophenol | - |
Part 2: Synthesis of Novel Phenothiazine Derivatives
Phenothiazines are a class of tricyclic heterocyclic compounds with a wide range of biological activities, most notably as antipsychotic agents.[8] The synthesis of phenothiazines often involves the cyclization of a suitably substituted 2-aminothiophenol with a dihalobenzene derivative, frequently proceeding through a Smiles rearrangement.[9]
Caption: General scheme for the synthesis of phenothiazine derivatives from the key aminothiophenol intermediate.
Protocol 3: Ullmann Condensation and Cyclization to Phenothiazines
This protocol describes a general procedure for the copper-catalyzed coupling of the key aminothiophenol intermediate with a substituted 1,2-dihalobenzene, followed by intramolecular cyclization to form the phenothiazine ring system.[10]
Materials:
-
2-Amino-5-chloro-3-methylthiophenol
-
Substituted 1,2-dichlorobenzene or 1,2-dibromobenzene
-
Copper(I) Iodide (CuI)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk tube, add 2-amino-5-chloro-3-methylthiophenol (1 equivalent), the substituted 1,2-dihalobenzene (1.1 equivalents), copper(I) iodide (0.1 equivalents), and potassium carbonate (2 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous N,N-dimethylformamide (DMF) via syringe.
-
Heat the reaction mixture to 120-140°C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the copper catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired phenothiazine derivative.
Table 3: Phenothiazine Synthesis Parameters
| Parameter | Value | Reference |
| Reactants | 2-Amino-5-chloro-3-methylthiophenol, Substituted 1,2-dihalobenzene | - |
| Catalyst | Copper(I) Iodide (CuI) | [10] |
| Base | Potassium Carbonate (K₂CO₃) | [10] |
| Solvent | N,N-Dimethylformamide (DMF) | [10] |
| Temperature | 120-140°C | [10] |
| Reaction Time | 12-24 hours | - |
Part 3: Synthesis of Novel Dibenzo[b,f][1][2]thiazepine Derivatives
Dibenzo[b,f][1][2]thiazepines are another important class of seven-membered heterocyclic compounds with applications in medicinal chemistry, including their use as atypical antipsychotics.[11] Their synthesis can also be achieved from the key 2-aminothiophenol intermediate.
Caption: Synthetic route to dibenzo[b,f][1][2]thiazepine derivatives.
Protocol 4: Microwave-Assisted Cyclocondensation
This protocol utilizes microwave irradiation to accelerate the cyclocondensation reaction between the aminothiophenol and an ortho-halobenzaldehyde or ortho-haloketone.[12][13]
Materials:
-
2-Amino-5-chloro-3-methylthiophenol
-
Substituted o-halobenzaldehyde or o-haloketone (e.g., o-fluorobenzaldehyde)
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Microwave reactor
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a microwave-safe reaction vessel, combine 2-amino-5-chloro-3-methylthiophenol (1 equivalent), the substituted o-halobenzaldehyde or o-haloketone (1.1 equivalents), and potassium carbonate (2 equivalents) in dimethyl sulfoxide (DMSO).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a temperature of 150-180°C for 15-30 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired dibenzo[b,f][1][2]thiazepine derivative.
Table 4: Dibenzo[b,f][1][2]thiazepine Synthesis Parameters
| Parameter | Value | Reference |
| Reactants | 2-Amino-5-chloro-3-methylthiophenol, Substituted o-halobenzaldehyde/ketone | [12][13] |
| Base | Potassium Carbonate (K₂CO₃) | [12] |
| Solvent | Dimethyl Sulfoxide (DMSO) | [12] |
| Conditions | Microwave irradiation, 150-180°C, 15-30 min | [12] |
Conclusion and Future Perspectives
This compound serves as a cost-effective and versatile starting material for the synthesis of a variety of novel heterocyclic compounds. The protocols outlined in this guide demonstrate a clear and efficient pathway to valuable phenothiazine and dibenzo[b,f][1][2]thiazepine scaffolds through a key 2-aminothiophenol intermediate. The modular nature of these synthetic routes allows for the introduction of diverse substituents, enabling the systematic exploration of structure-activity relationships and the optimization of pharmacokinetic properties. Researchers and drug development professionals are encouraged to adapt and expand upon these methodologies to create new chemical entities with potential therapeutic applications, particularly in the realm of central nervous system disorders and infectious diseases.[14][15]
References
-
Oriental Journal of Chemistry. (n.d.). Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. Retrieved from [Link]
-
PubMed. (2021). Antibacterial properties of phenothiazine derivatives against multidrug-resistant Acinetobacter baumannii strains. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-chloro-5-aminothiophenol. Retrieved from [Link]
-
ResearchGate. (2013). ChemInform Abstract: Microwave-Assisted Synthesis of Substituted Dibenzo[b,f][1][2]thiazepines, Dibenzo[b,f][1][2]oxazepines, Benzothiazoles, and Benzimidazoles. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
-
ResearchGate. (2005). Antimicrobial activity of phenothiazines. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Sci-Hub. (2002). SYNTHESIS OF PHENOTHIAZINES VIA SMILES REARRANGEMENT. Retrieved from [Link]
-
MDPI. (2021). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of 2-substituted phenothiazines.
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Studies on the Synthesis of 2-Aminothiophenol. Retrieved from [Link]
-
ResearchGate. (2011). Microwave-Assisted Synthesis of Substituted Dibenzo[b,f][1][2]thiazepines, Dibenzo[b,f][1][2]oxazepines, Benzothiazoles, and Benzimidazoles. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2011). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
IOSR Journal of Pharmacy. (2020). Synthesis and Evaluation of Phenothiazine Derivatives. Retrieved from [Link]
-
Journal of the Chemical Society C: Organic. (n.d.). Synthesis of some 5-substituted 2-aminobenzenethiols and their conversion into phenothiazines via Smiles rearrangement. Retrieved from [Link]
-
MDPI. (2005). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Retrieved from [Link]
-
PMC. (n.d.). The story of antipsychotics: Past and present. Retrieved from [Link]
-
Google Patents. (n.d.). METHOD OF PREPARING 10H-DIBENZO[b,f][1][2]THIAZEPIN-11-ONE. Retrieved from
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. Retrieved from [Link]
-
SciSpace. (n.d.). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Retrieved from [Link]
-
RSC Publishing. (2013). Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions. Retrieved from [Link]
-
PMC. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Retrieved from [Link]
-
PMC. (n.d.). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Beilstein Journals. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Retrieved from [Link]
- Google Patents. (n.d.). CN102321001A - Synthesis method for 4-methyl-2-nitrothiophenol serving as chelating agent.
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
- Google Patents. (n.d.). CN101481311A - Preparation of 4-chloro-2-nitrophenol.
-
Semantic Scholar. (1974). Studies on the Smiles Rearrangement. XIV. Novel Reactions of 1, 3-Dimethyl-5-nitro-6-chlorouracil with 2-Aminothiophenol. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Labeling Study of the Rearrangement of r-2,4-Dichloro-t-6-hydroxy-3,6-dimethyl-2,T-5-dinitrocyclohex-3-enone to 4-Chloro-c-6-hydroxy-3,6-dimethyl-r-5-nitro-cyclohex-3-ene-1,2-dione. Retrieved from [Link]
-
PubChem. (n.d.). (2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone. Retrieved from [Link]
-
Semantic Scholar. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Retrieved from [Link]
Sources
- 1. Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102321001A - Synthesis method for 4-methyl-2-nitrothiophenol serving as chelating agent - Google Patents [patents.google.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. prepchem.com [prepchem.com]
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- 9. researchgate.net [researchgate.net]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Antibacterial properties of phenothiazine derivatives against multidrug-resistant Acinetobacter baumannii strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Chloro-2-methylthiophenol in Materials Science
Introduction: Unveiling the Potential of a Versatile Thiophenol Derivative
4-Chloro-2-methylthiophenol is an aromatic organosulfur compound characterized by a phenol ring substituted with a thiol (-SH), a chloro (-Cl), and a methylthio (-SMe) group. This unique combination of functional groups makes it a molecule of significant interest in materials science. The thiol group provides a reactive handle for nucleophilic substitution and a strong affinity for noble metal surfaces. The chloro and methylthio substituents, in turn, modulate the electronic properties, reactivity, and steric hindrance of the molecule, offering a pathway to fine-tune the characteristics of the resulting materials. These characteristics can include enhanced thermal stability, chemical resistance, and specific optoelectronic properties. This guide explores the potential applications of this compound in the synthesis of high-performance polymers and the functionalization of material surfaces, providing detailed protocols for researchers and scientists.
High-Performance Poly(thioether) Synthesis: A Robust Monomer for Advanced Polymers
Aromatic poly(thioether)s, such as poly(phenylene sulfide) (PPS), are a class of high-performance thermoplastics known for their exceptional thermal stability, chemical resistance, and flame retardancy. This compound can be envisioned as a valuable monomer or co-monomer in the synthesis of modified poly(thioether)s. The presence of the chloro and methylthio groups on the polymer backbone can impart desirable properties such as increased solubility in common organic solvents, altered refractive index, and modified electronic properties.
The primary route to synthesizing these polymers is through a nucleophilic aromatic substitution reaction, where a dithiol is reacted with an activated aromatic dihalide in a polar aprotic solvent at elevated temperatures.
Application Note: Synthesis of a Modified Poly(phenylene thioether)
This protocol describes a laboratory-scale synthesis of a novel poly(phenylene thioether) using this compound and 1,4-dichlorobenzene. The resulting polymer is expected to exhibit enhanced solubility and a modified thermal profile compared to unsubstituted poly(phenylene sulfide).
Experimental Protocol: Polycondensation of this compound and 1,4-Dichlorobenzene
Materials:
-
This compound (C7H7ClS)
-
1,4-Dichlorobenzene (C6H4Cl2)
-
Sodium sulfide (Na2S) or a suitable base like potassium carbonate (K2CO3)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene
-
Methanol
-
Deionized water
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet
-
Heating mantle with a temperature controller
-
Glassware for filtration and precipitation
-
Vacuum oven
Procedure:
-
Reactor Setup: In a fume hood, set up the three-neck flask with the mechanical stirrer, Dean-Stark trap, and nitrogen line. Ensure all glassware is dry.
-
Reagent Charging: Under a nitrogen atmosphere, charge the flask with this compound, 1,4-dichlorobenzene, sodium sulfide (or potassium carbonate), and NMP. Add toluene as an azeotropic agent to facilitate the removal of water.
-
Dehydration: Heat the reaction mixture to a gentle reflux. Water will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue this process until no more water is collected.
-
Polymerization: After dehydration, carefully remove the toluene via distillation. Increase the temperature of the reaction mixture to initiate the polycondensation reaction. Maintain the reaction at this temperature under a constant nitrogen purge for several hours. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.
-
Polymer Precipitation and Purification: After the desired reaction time, cool the mixture to room temperature. Pour the viscous polymer solution into a stirred excess of methanol or water to precipitate the polymer.
-
Washing: Filter the precipitated polymer and wash it thoroughly with deionized water and then with methanol to remove any unreacted monomers, oligomers, and salts.
-
Drying: Dry the purified polymer in a vacuum oven at an elevated temperature until a constant weight is achieved.
Data Presentation:
| Parameter | Expected Value |
| Monomer 1 | This compound |
| Monomer 2 | 1,4-Dichlorobenzene |
| Solvent | N-Methyl-2-pyrrolidone (NMP) |
| Base | Sodium Sulfide (Na2S) |
| Polymerization Temperature | 180-220 °C |
| Reaction Time | 4-8 hours |
| Expected Polymer | Modified Poly(phenylene thioether) |
| Expected Properties | Enhanced solubility, modified thermal properties |
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The presence of water can lead to side reactions and terminate the polymer chains, resulting in a lower molecular weight. The azeotropic removal of water is a critical step.
-
High-Boiling Polar Aprotic Solvent: NMP is used to dissolve the monomers and the growing polymer chains and to facilitate the nucleophilic substitution reaction at high temperatures.
-
Inert Atmosphere: A nitrogen atmosphere prevents oxidative side reactions that can degrade the polymer and affect its properties.
Diagram of the Polymerization Workflow:
Caption: Workflow for the synthesis of a modified poly(thioether).
Surface Modification: Engineering Interfaces with Self-Assembled Monolayers
The thiol group of this compound provides a robust anchor for the chemisorption of this molecule onto the surfaces of noble metals like gold, silver, and copper, forming highly ordered self-assembled monolayers (SAMs).[1] These SAMs can be used to precisely control the surface properties of materials, such as wettability, adhesion, corrosion resistance, and biocompatibility. The chloro and methylthio groups of this compound will be exposed at the surface of the SAM, dictating the new interfacial properties. For instance, the halogenated aromatic ring can be used to tune the electronic properties of the surface, which is relevant for applications in molecular electronics and sensing.
Application Note: Formation of a Functionalized Self-Assembled Monolayer on a Gold Surface
This protocol details the formation of a SAM of this compound on a gold-coated silicon wafer. Such a functionalized surface could be used in applications like surface-enhanced Raman spectroscopy (SERS), where the specific functional groups can influence the detection of target analytes.[1]
Experimental Protocol: Preparation of a this compound SAM on Gold
Materials:
-
Gold-coated silicon wafers or glass slides
-
This compound
-
Absolute ethanol (spectroscopic grade)
-
Deionized water
-
Nitrogen gas (high purity)
Equipment:
-
Glass petri dishes or beakers with covers
-
Tweezers (non-magnetic, Teflon-coated recommended)
-
Sonicator
-
Pipettes
-
Fume hood
Procedure:
-
Substrate Cleaning: Clean the gold substrate by sonicating it in absolute ethanol for 10-15 minutes, followed by rinsing with copious amounts of ethanol and then deionized water. Dry the substrate under a gentle stream of high-purity nitrogen.
-
Solution Preparation: In a fume hood, prepare a 1-5 mM solution of this compound in absolute ethanol. Ensure the thiol is fully dissolved.
-
Self-Assembly: Immerse the clean, dry gold substrate into the thiol solution. Cover the container to minimize solvent evaporation and contamination.
-
Incubation: Allow the self-assembly to proceed for 18-24 hours at room temperature. While initial monolayer formation is rapid, longer incubation times lead to a more ordered and densely packed monolayer.
-
Rinsing: After incubation, carefully remove the substrate from the thiol solution using tweezers. Rinse the surface thoroughly with fresh absolute ethanol to remove any physisorbed molecules.
-
Drying: Dry the substrate again under a gentle stream of nitrogen.
-
Storage: Store the functionalized substrate in a clean, dry environment, such as a desiccator or under nitrogen, to prevent surface contamination.
Data Presentation:
| Parameter | Recommended Value |
| Substrate | Gold-coated silicon or glass |
| Thiol | This compound |
| Solvent | Absolute Ethanol |
| Concentration | 1-5 mM |
| Incubation Time | 18-24 hours |
| Incubation Temperature | Room Temperature |
| Resulting Surface | SAM of this compound |
Causality Behind Experimental Choices:
-
Substrate Cleanliness: A pristine gold surface is crucial for the formation of a high-quality, ordered SAM. Any organic or particulate contamination will lead to defects in the monolayer.
-
Solvent Choice: Ethanol is a good solvent for many thiols and is relatively benign. It also helps to remove any adventitious contaminants from the gold surface.
-
Incubation Time: The self-assembly process involves an initial rapid adsorption followed by a slower organization phase where the molecules arrange into a densely packed, ordered structure. An extended incubation time is necessary for this ordering to occur.
Diagram of the Self-Assembled Monolayer Formation:
Caption: Workflow for forming a self-assembled monolayer.
References
-
Sun, F., Galvan, D. D., & Yu, Q. (2017). Multi-functional, thiophenol-based surface chemistry for surface-enhanced Raman spectroscopy. Chemical Communications, 53(40), 5534-5547. [Link]
-
Sun, F., Galvan, D. D., & Yu, Q. (2017). Multi-functional, thiophenol-based surface chemistry for surface-enhanced Raman spectroscopy. Semantic Scholar. [Link]
Sources
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 4-Chloro-2-methylthiophenol
Welcome to the technical support center for the synthesis of 4-Chloro-2-methylthiophenol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this multi-step synthesis. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to optimize and troubleshoot your reaction conditions effectively.
Overview of Synthetic Strategy
This compound is a valuable intermediate in the pharmaceutical and agrochemical industries. Its synthesis is not trivial and requires careful control over reaction conditions to achieve high yield and purity. The most reliable and commonly employed industrial route involves a multi-step sequence starting from a commercially available substituted aniline. The core of this strategy hinges on the formation of an aryl diazonium salt, which is then converted to the target thiophenol.
The primary pathway can be visualized as follows:
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable starting material for this synthesis?
The preferred starting material is 4-chloro-2-methylaniline. It possesses the required chloro and methyl substituents in the correct positions, leaving the amino group as a synthetic handle for introducing the methylthio and thiol functionalities. While other starting points are conceivable, this precursor generally offers the most direct route.
Q2: Why is the diazotization step performed at low temperatures (0-5 °C)?
Aryl diazonium salts are notoriously unstable at higher temperatures.[1][2] The bond between the aryl carbon and the diazonium group is weak, and above 5-10 °C, the diazonium group can readily decompose, releasing nitrogen gas (N₂) and forming a highly reactive aryl cation. This cation can then react non-selectively with any nucleophile in the mixture, most commonly water, to form the undesired 4-chloro-2-methylphenol as a major byproduct. Maintaining a low temperature is the single most critical factor for a successful reaction.
Q3: What are the typical yields for this synthesis?
Yields can vary significantly based on the precise control of reaction conditions. A well-optimized, two-step process can achieve an overall yield in the range of 60-75%. However, poor temperature control during diazotization or inefficient trapping of the diazonium salt in the second step can drastically lower the yield to below 40%.
Q4: What are the primary impurities I should expect?
The most common impurities are:
-
4-Chloro-2-methylphenol: Formed from the reaction of the diazonium salt with water.
-
Bis(4-chloro-2-methylphenyl) disulfide: Formed by the oxidation of the final thiophenol product, especially during workup or if exposed to air for extended periods.
-
Unreacted 4-chloro-2-methylaniline: Resulting from incomplete diazotization.
-
Azo-coupling byproducts: Brightly colored impurities formed if the diazonium salt reacts with the starting aniline or the product phenol.
Q5: How can I monitor the reaction progress?
For the diazotization step, the disappearance of the starting aniline can be monitored by Thin Layer Chromatography (TLC). A starch-iodide paper test can be used to check for the presence of excess nitrous acid, indicating the completion of the reaction. For the thiolation step, TLC is again the most convenient method to track the formation of the product and the consumption of the intermediate diazonium salt (which is typically done by quenching a small aliquot of the reaction mixture and analyzing the resulting stable product).
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Yield of this compound
Q: My reaction yields are consistently low. I suspect an issue with the diazotization step. How can I confirm and fix this?
A: Incomplete diazotization is a frequent cause of low yields.
-
Causality: The reaction of the aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) forms the diazonium salt.[1] If the acid concentration is too low, the formation of the active nitrosating agent (e.g., N₂O₃ or H₂NO₂⁺) is inefficient. If the addition of sodium nitrite is too fast, localized warming can decompose the product, and unreacted nitrous acid can decompose before it reacts with the amine.
-
Troubleshooting Steps:
-
Ensure Sufficient Acidity: Use at least 2.5-3.0 equivalents of strong acid. One equivalent protonates the amine, and the other reacts with sodium nitrite. An excess ensures the medium remains strongly acidic.
-
Control Nitrite Addition: Prepare a solution of sodium nitrite in water and add it dropwise to the chilled amine/acid mixture, keeping the internal temperature strictly below 5 °C.
-
Test for Excess Nitrous Acid: After the addition is complete, stir for an additional 15-20 minutes. Then, dip a glass rod into the solution and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid and confirms that all the aniline has been consumed. If the test is negative, add a small amount of additional sodium nitrite solution.
-
Quench Excess Nitrite: Before proceeding to the next step, it is crucial to destroy any remaining nitrous acid, which can cause unwanted side reactions. Add a small amount of sulfamic acid or urea until the starch-iodide test is negative.[2]
-
Q: I believe my diazotization is complete, but the yield from the subsequent thiolation step is poor. What could be wrong?
A: This points to either decomposition of the diazonium salt or an inefficient thiolation reaction.
-
Causality: The Sandmeyer reaction, a radical-nucleophilic substitution, is often used for these transformations and relies on a copper(I) catalyst to facilitate the conversion of the diazonium salt to an aryl radical, which then reacts to form the final product.[3][4] If the catalyst is inactive or the nucleophile is not potent enough, the diazonium salt may decompose via other pathways.
-
Troubleshooting Steps:
-
Use the Diazonium Salt Immediately: Do not let the chilled diazonium salt solution stand for an extended period. Proceed to the thiolation step as soon as it is prepared and the excess nitrite is quenched.
-
Ensure an Active Catalyst: For Sandmeyer-type reactions, use a freshly prepared or high-quality source of copper(I) salt (e.g., CuCl, CuBr). The choice of catalyst must match the nucleophile to prevent product mixtures.[4]
-
Optimize Nucleophile Addition: The introduction of the thiol group can be achieved by various reagents. A common method involves reacting the diazonium salt with a solution of potassium thiocyanate in the presence of a catalyst like copper sulfate or ferrous chloride, followed by hydrolysis. Ensure the nucleophile is present in a stoichiometric excess.
-
Control Reaction Temperature: While the diazonium salt requires low temperatures for stability, the substitution reaction itself may require gentle warming to proceed at a reasonable rate. A typical approach is to add the cold diazonium solution to a moderately heated solution of the nucleophile and catalyst, carefully controlling the rate of addition to manage gas evolution (N₂) and maintain the reaction temperature, often between 20-50 °C.
-
Problem 2: Significant Formation of Byproducts
Q: My final product is contaminated with a significant amount of 4-chloro-2-methylphenol. How can I prevent this?
A: Phenol formation is a direct result of the diazonium salt reacting with water.
-
Causality: The aryl cation intermediate formed upon decomposition of the diazonium salt is highly electrophilic and will readily react with water, the solvent. This reaction is highly favorable, especially if the desired nucleophilic substitution is slow.
-
Troubleshooting Steps:
-
Strict Temperature Control: This is the most critical factor. Every degree above the optimal 0-5 °C range during diazotization significantly increases the rate of decomposition and subsequent phenol formation.
-
Minimize Water Content: While the reaction is aqueous, using highly concentrated acid and minimizing the volume of the sodium nitrite solution can help.
-
Efficient Subsequent Step: A rapid and efficient trapping of the diazonium salt by the desired thiolating agent is key. If the main reaction is sluggish, the competing reaction with water will dominate. Consider increasing the concentration or reactivity of your nucleophile.
-
Problem 3: Product Purification Challenges
Q: My crude product is a dark, oily mixture that is difficult to purify. What are the best practices for purification?
A: Proper workup and a multi-step purification strategy are essential.
-
Causality: The crude product often contains acidic phenols, basic unreacted aniline, colored azo compounds, and non-volatile disulfides. A simple extraction is often insufficient.
-
Troubleshooting Steps:
-
Initial Workup: After the reaction is complete, the mixture is often subjected to steam distillation to isolate the volatile thiophenol from non-volatile salts and tars. Alternatively, a thorough solvent extraction (e.g., with dichloromethane or ether) is performed.
-
Aqueous Wash: Wash the organic extract sequentially with a dilute HCl solution to remove any residual aniline, followed by a dilute NaOH or NaHCO₃ solution to remove the acidic 4-chloro-2-methylphenol byproduct.[5] Finally, wash with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and carefully remove the solvent under reduced pressure.
-
Final Purification: The two primary methods for final purification are:
-
Vacuum Distillation: Thiophenols are often high-boiling liquids. Purification under high vacuum can effectively separate the product from less volatile impurities like the disulfide.
-
Column Chromatography: For smaller scales or to achieve very high purity, silica gel chromatography using a non-polar eluent system (e.g., hexanes/ethyl acetate) is effective. The disulfide byproduct is typically less polar than the thiophenol.
-
-
Caption: A decision tree for troubleshooting low product yield.
Optimized Experimental Protocol
This protocol represents a robust method for the synthesis of this compound. Safety Warning: Thiophenols are malodorous and toxic. All operations must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Part 1: Diazotization of 4-Chloro-2-methylaniline
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-chloro-2-methylaniline (1.0 eq).
-
Acidification: Cool the flask in an ice-salt bath. To the stirred aniline, slowly add concentrated hydrochloric acid (3.0 eq). Maintain the temperature below 10 °C during the addition. A thick slurry of the aniline hydrochloride salt will form. Add enough water to ensure the mixture is stirrable.
-
Cooling: Cool the slurry to 0-5 °C.
-
Nitrite Addition: In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water. Transfer this solution to the dropping funnel and add it dropwise to the aniline slurry over 30-45 minutes. Crucially, ensure the internal reaction temperature does not rise above 5 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring at 0-5 °C for 20 minutes. Check for reaction completion using the starch-iodide paper test as described in the troubleshooting guide.
-
Quenching: Once diazotization is complete, add sulfamic acid portion-wise until the starch-iodide test is negative. The resulting clear solution of the diazonium salt should be kept cold and used immediately.
Part 2: Synthesis of this compound via Thiolation
-
Reagent Preparation: In a separate, larger reaction flask equipped for stirring and heating, prepare a solution of potassium thiocyanate (1.2 eq) and ferrous chloride tetrahydrate (FeCl₂·4H₂O, 0.1 eq) in water.
-
Reaction: Gently warm the thiocyanate/iron solution to 40-50 °C.
-
Addition of Diazonium Salt: Slowly add the cold diazonium salt solution prepared in Part 1 to the warm thiocyanate solution. The rate of addition should be controlled to manage the vigorous evolution of nitrogen gas. Maintain the reaction temperature at 40-50 °C throughout the addition.
-
Hydrolysis: After the addition is complete, heat the reaction mixture to 80-90 °C for 1-2 hours to hydrolyze the intermediate thiocyanate to the desired thiophenol.
-
Workup: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and extract three times with dichloromethane. Combine the organic layers.
-
Purification: Wash the combined organic layers with 1M NaOH (to remove phenolic impurities), then with water, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude oil by vacuum distillation to obtain this compound as a clear, colorless to pale yellow liquid.
Data Summary: Key Parameter Optimization
| Parameter | Sub-Optimal Condition | Optimized Condition | Rationale & Expected Outcome |
| Diazotization Temp. | > 10 °C | 0-5 °C | Prevents diazonium salt decomposition, minimizing phenol byproduct formation.[1] |
| Acid Stoichiometry | < 2.5 equivalents | 2.5 - 3.0 equivalents | Ensures complete formation of the amine salt and efficient generation of nitrous acid. |
| NaNO₂ Addition Rate | Too fast (< 10 min) | Slow, dropwise (30-45 min) | Avoids localized heating and decomposition of both nitrous acid and the diazonium salt. |
| Thiolation Temp. | Too low (< 20 °C) | 40-50 °C | Facilitates the nucleophilic substitution reaction and nitrogen gas evolution at a controllable rate. |
| Workup Wash | Water only | Sequential NaOH, H₂O, Brine | Systematically removes acidic (phenol) and water-soluble impurities for a cleaner crude product.[5] |
References
-
Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol . Molbank. Available at: [Link]
-
Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol . ResearchGate. Available at: [Link]
-
Sandmeyer reaction . Wikipedia. Available at: [Link]
-
4-chloro-2-(methylsulfanyl-methyl)-phenol . ChemSynthesis. Available at: [Link]
- Preparation of chlorothiophenols. Google Patents.
-
Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand . National Institutes of Health (NIH). Available at: [Link]
-
Sandmeyer Reaction . J&K Scientific LLC. Available at: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review . National Institutes of Health (NIH). Available at: [Link]
-
Sandmeyer Reaction . Organic Chemistry Portal. Available at: [Link]
-
Sandmeyer Reaction . YouTube. Available at: [Link]
-
Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols . MDPI. Available at: [Link]
-
thiophenol . Organic Syntheses Procedure. Available at: [Link]
-
4-Chloro-2-methylphenol . PubChem. Available at: [Link]
-
Synthesis of 4-Methylthiophenol . ResearchGate. Available at: [Link]
-
Synthesis of 4-(methylthio)benzyl chloride . PrepChem.com. Available at: [Link]
- Process for producing 4-chloro-2-methylthiopyrimidines. Google Patents.
-
Diazotisation . Organic Chemistry Portal. Available at: [Link]
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Room temperature diazotization and coupling reaction using DES- Ethanol system . The Royal Society of Chemistry. Available at: [Link]
- Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. Google Patents.
-
Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells . National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of alkylthio benzene derivatives via simultaneous diazotization and nucleophilic displacement . ScholarWorks @ UTRGV. Available at: [Link]
- Solvent medium for diazotization reaction. Google Patents.
-
Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning . Beilstein Journals. Available at: [Link]
-
Reaction optimization for medicinal chemists . GalChimia. Available at: [Link]
-
Visible-Light-Promoted C−S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers . Organic Syntheses. Available at: [Link]
-
Preparation of 4-chloro-2-nitrophenol . PrepChem.com. Available at: [Link]
-
4-Chloroanisole . PubChem. Available at: [Link]
- Purification of thiophenols by treatment with aluminum and magnesium alkoxides. Google Patents.
-
Tetrabutylammonium Iodide–Promoted Thiolation of Oxindoles Using Sulfonyl Chlorides as Sulfenylation Reagents . National Institutes of Health (NIH). Available at: [Link]
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- 5. US2954404A - Purification of thiophenols by treatment with aluminum and magnesium alkoxides - Google Patents [patents.google.com]
Troubleshooting guide for the purification of 4-Chloro-2-methylthiophenol
Welcome to the technical support center for the purification of 4-Chloro-2-methylthiophenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address specific, practical issues you may encounter during purification, providing not just procedural steps but also the underlying chemical principles to empower your troubleshooting efforts.
Section 1: First Principles - Understanding Your Compound and Potential Impurities
Before attempting any purification, a foundational understanding of the target molecule and its likely contaminants is critical. This foreknowledge informs the choice of purification strategy and helps anticipate potential challenges.
Key Physical Properties of this compound
A solid grasp of the physical properties of your target compound is the first step in designing a purification protocol. These values dictate which techniques are viable.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClS | [1] |
| Molecular Weight | 158.65 g/mol | [1] |
| Appearance | Varies; can be a liquid or low-melting solid. | General chemical knowledge |
| Boiling Point | Data not readily available; similar compounds like 4-chlorothiophenol boil at ~206-207 °C.[2][3] | Estimated based on analogs |
| Melting Point | Data not readily available; similar compounds like 4-chlorothiophenol melt at 49-51 °C.[2][3] | Estimated based on analogs |
FAQ: Common Impurities
Question: I have a crude sample of this compound. What are the most probable impurities I should be looking for?
Answer: The impurity profile is heavily dependent on the synthetic route. However, for substituted thiophenols, several classes of impurities are common:
-
Oxidation Products: The thiol (-SH) group is highly susceptible to oxidation, especially when exposed to air, heat, or trace metal catalysts. The most common oxidation product is the corresponding disulfide, 4,4'-dichloro-2,2'-bis(methylthio)diphenyl disulfide.[4][5] Its presence can significantly complicate purification and analysis.
-
Starting Materials: Unreacted starting materials from the synthesis are a frequent source of contamination. For example, if the synthesis involves the reduction of a sulfonyl chloride, the sulfonyl chloride itself may be present.[6]
-
Isomeric Impurities: Depending on the regioselectivity of the synthesis, other positional isomers of this compound may be formed. These can be particularly challenging to separate due to their similar physical properties.
-
Residual Solvents and Reagents: Solvents used during the reaction or initial workup (e.g., toluene, DMF, ethyl acetate) and excess reagents can persist in the crude product.[7]
Section 2: Troubleshooting Purification by Recrystallization
Recrystallization is a powerful technique for purifying solids, leveraging differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[8]
Workflow for a Successful Recrystallization
Caption: Basic workflow for the recrystallization of a solid compound.
FAQ: Recrystallization Problems
Question: I've dissolved my crude this compound in a hot solvent, but no crystals form upon cooling, even in an ice bath. What's happening?
Answer: This is a common issue that typically points to one of three causes:
-
Supersaturation: You may have used too much solvent. The goal is to create a saturated solution at the solvent's boiling point. If the solution is too dilute, the solubility limit won't be reached upon cooling. Solution: Gently heat the solution to evaporate some of the solvent and concentrate the mixture. Then, allow it to cool again.
-
Inhibition of Nucleation: The presence of soluble, often oily, impurities can inhibit the formation of a crystal lattice. Solution 1: Try "scratching" the inside of the flask with a glass rod just below the solvent line. This creates microscopic imperfections that can serve as nucleation sites. Solution 2: If you have a small amount of pure product, add a "seed crystal" to the cooled solution to initiate crystallization.
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving your compound, even at low temperatures. An ideal solvent should dissolve the compound when hot but have poor solubility when cold.[9]
Question: My product has an off-white or yellowish color after recrystallization. How can I obtain a colorless product?
Answer: A persistent color often indicates the presence of highly polar, colored impurities.
-
Solution: You can treat the hot solution with a small amount of activated charcoal before the hot filtration step. The charcoal has a high surface area and will adsorb many polar impurities.
-
Causality: Be cautious, as adding too much charcoal can also adsorb your desired product, leading to a lower yield. Use it sparingly, and only when necessary. After adding the charcoal, you must perform a hot gravity filtration to remove it before cooling the solution.[8]
Question: I'm struggling to find a single good solvent for recrystallization. What should I do?
Answer: A two-solvent (or "mixed-solvent") system is the solution.[8] This involves using one solvent in which your compound is highly soluble (even when cold) and a second "anti-solvent" in which it is poorly soluble.
-
Protocol:
-
Dissolve your crude product in the minimum amount of the hot "good" solvent.
-
While the solution is still hot, add the "poor" solvent dropwise until you see persistent cloudiness (turbidity).
-
Add a few drops of the "good" solvent back into the hot mixture until the solution becomes clear again.
-
Allow this solution to cool slowly. The crystals should form as the solubility decreases.
-
-
Common Solvent Pairs for Aromatic Compounds:
Section 3: Troubleshooting Purification by Distillation
For liquid compounds or low-melting solids, distillation is an effective purification method, separating components based on differences in boiling points.
Question: My this compound seems to be decomposing or turning dark in the distillation flask. Why is this happening and how can I prevent it?
Answer: This is a strong indication of thermal decomposition. Aromatic thiols can be sensitive to high temperatures and are prone to air oxidation, which is accelerated by heat.[11]
-
The Core Problem: The normal boiling point of your compound is likely high enough that prolonged heating causes degradation.
-
The Solution: Vacuum Distillation. By reducing the pressure in the system, you lower the boiling point of your compound.[12] This allows the distillation to proceed at a much lower, non-destructive temperature, preserving the integrity of your molecule.[12][13][14]
-
Expert Tip: For maximum protection, conduct the vacuum distillation under an inert atmosphere (e.g., by back-filling the apparatus with nitrogen or argon) to minimize oxidation.
Section 4: Troubleshooting Purification by Column Chromatography
Column chromatography is a highly versatile technique for separating complex mixtures based on the differential adsorption of components to a stationary phase.[15]
Troubleshooting Logic for Column Chromatography
Caption: Decision tree for common column chromatography issues.
FAQ: Column Chromatography Problems
Question: How do I choose the right solvent system (eluent) for my column?
Answer: The key is to first perform Thin Layer Chromatography (TLC).[16][17][18] TLC uses the same stationary phase (typically silica gel) and allows you to rapidly test different solvent systems.
-
The Goal: Find a solvent system where your desired compound has an Rf (retention factor) of approximately 0.25-0.35.[19] An Rf in this range generally provides the best separation on a column.
-
Starting Point: For a moderately polar compound like this compound, a good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[20] Begin with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase it until you achieve the desired Rf on TLC.
Question: My compound is smearing or "streaking" down the TLC plate and the column, leading to poor separation. What causes this?
Answer: Streaking is often caused by one of two issues:
-
Overloading: You have applied too much sample to the TLC plate or column.[16] The stationary phase becomes saturated, and proper partitioning cannot occur. Solution: Use a more dilute solution for spotting the TLC plate or load less material onto your column.[21]
-
Strong Interaction with Silica: Silica gel is slightly acidic. Thiophenols are acidic compounds (pKa ≈ 6-7), and strong interactions can lead to streaking. Solution: Add a very small amount of a modifier to your eluent. For acidic compounds, adding ~0.5% acetic acid can sometimes help. However, a more common issue for sulfur-containing compounds is their interaction with trace metals on the silica. Adding a small amount (~0.1-1%) of triethylamine can deactivate the silica and lead to much sharper bands.[20] Always test the modified eluent on a TLC plate first.
Section 5: Post-Purification Handling and Purity Assessment
Question: I've purified my product, but the thiol odor is very strong. What are the best practices for handling and cleanup?
Answer: The stench is characteristic of thiols and requires careful management.[22][23]
-
Handling: Always handle this compound and its solutions in a well-ventilated chemical fume hood.[23] Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Cleanup: The thiol group can be oxidized to a non-volatile and less odorous sulfonate. For cleaning glassware and quenching trace amounts in waste, a bleach (sodium hypochlorite) solution is effective.[24] All glassware should be soaked in a bleach bath immediately after use.
Question: How can I confidently assess the purity of my final product?
Answer: A combination of analytical techniques is always best for confirming purity:
-
Thin Layer Chromatography (TLC): A pure compound should appear as a single spot on the TLC plate. Run it against your crude material to visualize the removal of impurities.[16]
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range (typically < 2 °C) that matches the literature value. Impurities tend to depress and broaden the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. The spectrum of a pure sample should show clean signals corresponding to the structure, with integrations in the correct ratios. Impurity peaks should be absent.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for detecting volatile impurities. A pure sample will show a single peak in the gas chromatogram with the correct mass spectrum.[25]
By systematically addressing potential issues and understanding the chemical principles behind each purification technique, you can effectively troubleshoot the purification of this compound and obtain a high-purity product for your research and development needs.
References
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 17178-01-7). Retrieved from [Link].
- El-Shazly, A. M., & Taha, H. (2014). Chromatographic Analysis of Thiophenes in Calli and Suspension Cultures of Tagets spp. International Journal of ChemTech Research, 6(13), 5229-5237.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14855, 4-Chloro-2-methylphenol. Retrieved from [Link].
- Google Patents. (1999). WO1999032440A1 - Method for preparing aromatic thiols and derivatives, reagents, intermediate products and method for obtaining them.
- Google Patents. (1973). US3734969A - Manufacture of thiophenol.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2001). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Brooks/Cole.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link].
- Back, T. G., & Moussa, Z. (2003).
-
The Royal Society of Chemistry. (2009). Supplementary Information for Chemical Communications. Retrieved from [Link].
-
ChemSrc. (2025). 4-Chlorothiophenol. Retrieved from [Link].
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link].
-
Alfa Aesar. (2024). Thiophenol Safety Data Sheet. Retrieved from [Link].
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiophenol, 97%. Retrieved from [Link].
- Goswami, M., & De, S. (2013). Oxidation of thiols to disulfides by dioxygen catalyzed by a bioinspired organocatalyst. RSC Advances, 3(44), 21422-21429.
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link].
-
Fessenden, R. J., & Fessenden, J. S. (n.d.). Crystallization Solvents. Retrieved from [Link].
- Google Patents. (2005). CN1590371A - Preparation method of substituted thiophenol.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: How to Work with Thiols. Retrieved from [Link].
-
ResearchGate. (2010). ChemInform Abstract: Solvent-Free Synthesis of Thiophenol Using Uncatalyzed Transfer Hydrogenation. Retrieved from [Link].
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link].
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link].
- Google Patents. (2020). CN111187188A - Synthesis method of substituted thiophenol.
-
LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link].
-
PubMed. (2013). Thin layer chromatography. Retrieved from [Link].
- Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641.
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ACS Omega. (2020). Structure–Property Relationships of Near-Infrared Cyanine Dyes: Chalcogen-Driven Singlet Oxygen Generation with High Fluorescence Efficiency. Retrieved from [Link].
-
Busch Vacuum Solutions. (n.d.). Vacuum Distillation. Retrieved from [Link].
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link].
-
Taylor & Francis Online. (2006). PREPARATION OF DISULFIDES BY THE OXIDATION OF THIOLS USING TRICHLOROISOCYANURIC ACID. Retrieved from [Link].
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link].
-
National Institutes of Health. (2015). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7811, 4-Methylbenzenethiol. Retrieved from [Link].
-
ResearchGate. (n.d.). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Retrieved from [Link].
-
Der Pharma Chemica. (2016). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link].
-
ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from [Link].
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Side reactions to avoid during the synthesis of 4-Chloro-2-methylthiophenol
Welcome to the technical support center for the synthesis of 4-Chloro-2-methylthiophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the most common synthetic routes to this compound, and what are their primary drawbacks?
There are three primary synthetic routes to this compound, each with its own set of advantages and challenges:
-
The Newman-Kwart Rearrangement: This is a widely used method that starts from the corresponding phenol (4-chloro-2-methylphenol). The phenol is converted to an O-aryl thiocarbamate, which then undergoes thermal rearrangement to the S-aryl thiocarbamate. Subsequent hydrolysis yields the desired thiophenol. The main drawback of the traditional approach is the high temperature (200-300 °C) required for the rearrangement, which can lead to thermal degradation and various side reactions[1]. However, recent advancements have introduced catalytic methods (e.g., using Palladium or Bismuth catalysts) that can significantly lower the reaction temperature[2][3].
-
Diazotization of 3-Chloro-4-methylaniline: This classical route involves the conversion of 3-chloro-4-methylaniline to a diazonium salt, followed by the introduction of a sulfur-containing reagent (e.g., potassium ethyl xanthate) and subsequent hydrolysis. While effective, diazonium salts are often unstable, and the reaction can be prone to a variety of side reactions, including the formation of unwanted phenols and azo compounds[4][5].
-
Direct Thiolation of an Aryl Halide: This approach involves the direct coupling of a sulfur nucleophile with an appropriately substituted aryl halide, such as 1,4-dichloro-2-methylbenzene or 4-chloro-2-iodotoluene. These reactions are typically catalyzed by transition metals like palladium or nickel. A key challenge is potential catalyst deactivation by the sulfur-containing reactants[6][7].
Troubleshooting Guide: Side Reactions and Mitigation Strategies
This section addresses specific side reactions you may encounter and provides actionable steps to minimize their occurrence.
I. Side Reactions During the Newman-Kwart Rearrangement
The high temperatures traditionally required for the Newman-Kwart rearrangement are a primary source of side reactions.
Q2: During the thermal Newman-Kwart rearrangement, I am observing significant charring and low yield of the S-aryl thiocarbamate. What is causing this, and how can I prevent it?
A2: The high temperatures (often exceeding 250 °C) required for the uncatalyzed Newman-Kwart rearrangement can lead to thermal decomposition of both the starting material and the product[1][2]. This is particularly problematic for substrates with sensitive functional groups.
Mitigation Strategies:
-
Catalytic Conditions: The most effective way to prevent thermal degradation is to lower the reaction temperature by using a catalyst. Palladium complexes, such as [Pd(tBu3P)2], have been shown to facilitate the rearrangement at temperatures as low as 100 °C[3]. Bismuth(III) triflate (Bi(OTf)3) is another effective catalyst that can promote the reaction under even milder conditions[2].
-
Microwave Irradiation: The use of a pressure-proof microwave reactor can allow for rapid heating to the target temperature and better temperature control, potentially reducing the formation of degradation byproducts[8].
-
Solvent Choice: High-boiling, inert solvents such as diphenyl ether are commonly used for the thermal rearrangement. Ensure the solvent is thoroughly degassed to remove oxygen, which can contribute to oxidative side reactions at high temperatures.
Q3: My Newman-Kwart rearrangement is producing a significant amount of the starting phenol. What is happening?
A3: The regeneration of the starting phenol is likely due to the hydrolysis of the O-aryl thiocarbamate starting material. This can occur if there is residual moisture in your reaction setup or if the subsequent hydrolysis of the S-aryl thiocarbamate is not well-controlled. With certain substrates, particularly mono-N-alkylated thiocarbamates, elimination to form an isocyanate and the phenol can also occur upon heating[8].
Mitigation Strategies:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and that anhydrous solvents are used for the rearrangement step.
-
Choice of Thiocarbamate: N,N-dimethylthiocarbamates are often preferred as they tend to be more crystalline and easier to purify, ensuring a dry, pure starting material for the rearrangement[8].
-
Controlled Hydrolysis: During the final hydrolysis step to obtain the thiophenol, ensure that the reaction conditions are optimized to cleave the S-aryl thiocarbamate without affecting any remaining O-aryl thiocarbamate.
II. Side Reactions During Diazotization of 3-Chloro-4-methylaniline
Diazotization reactions require careful control of temperature and stoichiometry to avoid the formation of byproducts.
Q4: My diazotization reaction is yielding a colored impurity, and the subsequent reaction with the sulfur nucleophile is giving a low yield. What are the likely side reactions?
A4: The formation of colored impurities often points to the formation of azo compounds. This occurs when the newly formed diazonium salt couples with the unreacted starting aniline. Another common side reaction is the premature decomposition of the diazonium salt to form the corresponding phenol (3-chloro-4-methylphenol)[9].
Mitigation Strategies:
-
Strict Temperature Control: Diazotization reactions should be carried out at low temperatures, typically between 0 and 5 °C, to ensure the stability of the diazonium salt[5].
-
Stoichiometry and Addition Rate: Use a slight excess of nitrous acid (generated in situ from sodium nitrite and a strong acid) to ensure complete conversion of the aniline[4]. The addition of the sodium nitrite solution should be slow to prevent localized increases in temperature and concentration.
-
Acidic Conditions: Maintaining a sufficiently acidic medium is crucial. The aniline must be fully protonated to prevent it from acting as a nucleophile and coupling with the diazonium salt[5][10].
III. Side Reactions in the Final Product: Oxidation
This compound is susceptible to oxidation, which can occur during the reaction workup or upon storage.
Q5: After purification, my this compound is converting to a new compound over time, as observed by TLC and NMR. What is this impurity?
A5: Thiophenols are readily oxidized to the corresponding sulfoxides and, subsequently, to sulfones, especially when exposed to air (oxygen)[11][12]. This is a common issue during workup and storage.
Mitigation Strategies:
-
Inert Atmosphere: Conduct the reaction workup and purification under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Storage: Store the purified this compound under an inert atmosphere in a sealed, amber-colored vial at low temperatures to inhibit oxidation.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can help to prolong the shelf life of the product.
-
Controlled Oxidation: If the sulfoxide is the desired product, the oxidation can be performed selectively using reagents like hydrogen peroxide in acetic acid, which can minimize over-oxidation to the sulfone[13]. Careful control of stoichiometry is key to preventing the formation of the sulfone[11].
Visualizing the Synthetic Challenges
The following diagram illustrates the primary synthetic pathway via the Newman-Kwart rearrangement and highlights the key side reactions to be avoided.
Caption: Main synthesis pathway and potential side reactions.
Experimental Protocols
Protocol 1: Catalytic Newman-Kwart Rearrangement
This protocol is adapted from methodologies employing palladium catalysis to reduce reaction temperature and minimize side products[3].
-
Synthesis of O-(4-chloro-2-methylphenyl) dimethylthiocarbamate:
-
To a solution of 4-chloro-2-methylphenol (1 equiv.) in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as sodium hydride (1.1 equiv.) portion-wise at 0 °C.
-
Allow the mixture to stir for 30 minutes at room temperature.
-
Add N,N-dimethylthiocarbamoyl chloride (1.1 equiv.) and stir the reaction mixture at room temperature until TLC indicates complete consumption of the starting phenol.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
-
Palladium-Catalyzed Rearrangement:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine the O-(4-chloro-2-methylphenyl) dimethylthiocarbamate (1 equiv.) and the palladium catalyst [e.g., Pd(P(t-Bu)3)2] (2-5 mol%).
-
Add anhydrous, degassed solvent (e.g., toluene or xylene).
-
Heat the reaction mixture to 100-120 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude S-(4-chloro-2-methylphenyl) dimethylthiocarbamate.
-
-
Hydrolysis to this compound:
-
Dissolve the crude S-aryl thiocarbamate in a suitable alcoholic solvent (e.g., methanol or ethanol).
-
Add a solution of sodium hydroxide or potassium hydroxide (e.g., 2 M) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and acidify with aqueous HCl (e.g., 2 M) to a pH of ~2-3.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude thiophenol can be further purified by vacuum distillation or column chromatography.
-
Data Summary
| Reaction Parameter | Traditional Newman-Kwart | Catalytic Newman-Kwart | Diazotization |
| Key Reagent | None (Thermal) | Pd or Bi catalyst | NaNO2, Acid |
| Temperature | 200-300 °C[1] | 80-120 °C[3] | 0-5 °C[5] |
| Common Side Products | Thermal degradation products, starting phenol[2][8] | Minimal if conditions are optimized | Azo compounds, phenols[5][9] |
| Key Advantage | No catalyst cost | Lower temperature, higher yield, cleaner reaction[3] | Utilizes common starting materials |
| Key Disadvantage | High energy, side reactions, limited substrate scope[2] | Catalyst cost and sensitivity | Unstable intermediates, strict temperature control required |
References
-
Organic Chemistry Portal. (n.d.). Newman-Kwart Rearrangement. Retrieved from [Link]
-
Okuda, Y., Yamazaki, K., et al. (2021). Bi(III)-Catalyzed Newman–Kwart Rearrangement for Synthesizing S-Heteroaryl Thiocarbamates. The Journal of Organic Chemistry. Retrieved from [Link]
-
Francke, R., & Schille, B. (2020). Electrochemically Catalyzed Newman–Kwart Rearrangement: Mechanism, Structure–Reactivity Relationship, and Parallels to Photoredox Catalysis. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Newman–Kwart rearrangement. Retrieved from [Link]
-
Harvey, J. N., Jover, J., Lloyd-Jones, G. C., Moseley, J. D., Murray, P., & Renny, J. S. (2009). The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis. Angewandte Chemie International Edition. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic thiolation of aryl halides. Retrieved from [Link]
-
Yadav, J. S., Reddy, B. V. S., & Kumar, G. M. (2013). A facile and efficient thiol-free one-pot method for direct synthesis of sulfides and sulfoxides under green conditions without using any metal catalyst. RSC Advances. Retrieved from [Link]
-
Macmillan Group, Princeton University. (n.d.). Metal-catalyzed Approaches to Aryl Thioethers. Retrieved from [Link]
-
Macmillan Group, Princeton University. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Retrieved from [Link]
-
Shekhar, S., Ryberg, P., Hartwig, J. F., & Mathew, J. S. (2006). Resting State and Elementary Steps of the Coupling of Aryl Halides with Thiols Catalyzed by Alkylbisphosphine Complexes of Palladium. Journal of the American Chemical Society. Retrieved from [Link]
-
Wang, L., & Wang, L. (2014). Room-Temperature Arylation of Thiols: Breakthrough with Aryl Chlorides. Angewandte Chemie International Edition. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Retrieved from [Link]
-
Velázquez, A. M., et al. (2005). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Molbank. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Li, G., et al. (2017). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. Molecules. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Retrieved from [Link]
-
ResearchGate. (n.d.). The dramatic effect of thiophenol on the reaction pathway of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates: Ring expansion versus nucleophilic substitution. Retrieved from [Link]
-
Ghorbani-Vaghei, R., & Jalili, H. (2005). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-chloro-4-methylphenol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
-
Saha, S., et al. (n.d.). Organic Chemistry-4. Retrieved from [Link]
-
Stalling, T., & Meyer, T. J. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing 4-chloro-2-methylthiopyrimidines.
- Google Patents. (n.d.). Process for the preparation of 2-chloro-4-nitrotoluene.
- Google Patents. (n.d.). Processes for the diazotization of 2,5-dichloroanilines.
-
Organic Syntheses. (2023). Visible-Light-Promoted C−S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-chloro-2-nitrophenol. Retrieved from [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 4. Diazotisation [organic-chemistry.org]
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- 13. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions | MDPI [mdpi.com]
How to improve the yield of 4-Chloro-2-methylthiophenol synthesis
Technical Support Center: 4-Chloro-2-methylthiophenol Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, helping you troubleshoot common issues and significantly improve your reaction yields and product purity.
Overview of the Primary Synthesis Route
The most prevalent and versatile method for synthesizing this compound is a two-step process commencing from 2-amino-4-chlorotoluene. This process involves:
-
Diazotization: The conversion of the primary aromatic amine (2-amino-4-chlorotoluene) into a reactive diazonium salt intermediate using nitrous acid, which is generated in situ.
-
Thiolation (Sandmeyer-type Reaction): The displacement of the diazonium group with a methylthio (-SMe) group. This is typically achieved by reacting the diazonium salt with a sulfur source, such as dimethyl disulfide (DMDS), in the presence of a copper catalyst.[1][2]
This pathway is favored for its reliability and the accessibility of its starting materials. However, the reactive nature of the diazonium intermediate necessitates precise control over reaction conditions to prevent side reactions that can drastically lower the yield.
Experimental Workflow Overview
Below is a diagram illustrating the high-level workflow for the synthesis.
Caption: High-level workflow for this compound synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis in a question-and-answer format.
Question 1: My overall yield is consistently low (<50%). Where is the most likely point of failure?
Answer: A low overall yield in this two-step synthesis typically originates from one of two areas: inefficient formation or premature decomposition of the diazonium salt in Step 1, or competing side reactions during the thiolation in Step 2.
Initial Diagnostic Steps:
-
Isolate the Problem: Analyze a small aliquot of the reaction mixture after each step (if possible) using techniques like TLC or LC-MS to assess the conversion.
-
Step 1 Check: After the diazotization period, add a small amount of your diazonium solution to a solution of a coupling agent (e.g., 2-naphthol in alkaline solution). An intense color formation (azo dye) indicates the presence of the diazonium salt.[3][4] A weak or absent color suggests the diazotization failed or the salt has already decomposed.
-
Step 2 Check: During the thiolation step, monitor for vigorous and sustained nitrogen evolution upon adding the diazonium salt. Sluggish or minimal gas release points to a problem with the copper-catalyzed displacement.
Question 2: I suspect my diazotization is inefficient. How can I improve the formation and stability of the diazonium salt?
Answer: The stability of aryl diazonium salts is critically dependent on temperature.[3][5] The primary cause of failure in this step is decomposition due to poor temperature control, leading to the formation of 4-chloro-2-methylphenol as a major byproduct.[6][7]
Causality & Solutions:
-
Cause - High Temperature: Arenediazonium salts are thermally labile and decompose rapidly at temperatures above 5-10 °C.[3] This decomposition pathway involves the loss of N₂ gas to form a highly reactive aryl cation, which is then quenched by water to form the undesired phenol.
-
Solution - Strict Temperature Control:
-
Maintain the reaction temperature between 0 and 5 °C throughout the addition of sodium nitrite. Use an ice-salt bath for effective cooling.[8]
-
Add the sodium nitrite solution slowly and sub-surface to prevent localized warming and decomposition of nitrous acid.
-
-
Cause - Incorrect Stoichiometry: An insufficient amount of acid will lead to incomplete diazotization. Excess nitrous acid can also lead to unwanted side reactions.
-
Solution - Optimize Reagent Ratios:
-
Use at least 2.5-3 equivalents of strong acid (like HCl). One equivalent protonates the starting amine, one reacts with NaNO₂ to generate nitrous acid, and the excess maintains a low pH to prevent the diazonium salt from coupling with unreacted amine.
-
Use a slight excess (1.05-1.1 equivalents) of sodium nitrite (NaNO₂) to ensure complete conversion of the primary amine.
-
-
Cause - Residual Nitrous Acid: Excess nitrous acid can interfere with the subsequent Sandmeyer reaction.
-
Solution - Quench Excess Nitrite: After diazotization is complete, destroy any remaining nitrous acid by adding a small amount of urea or sulfamic acid until a drop of the reaction mixture no longer gives a positive test with starch-iodide paper.
| Parameter | Recommended Condition | Rationale | Potential Issue if Deviated |
| Temperature | 0–5 °C | Maximizes diazonium salt stability. | Decomposition to 4-chloro-2-methylphenol. |
| Acid (HCl) | 2.5–3.0 eq. | Ensures amine solubility and generates HNO₂. | Incomplete diazotization, azo coupling. |
| NaNO₂ | 1.05–1.1 eq. | Drives reaction to completion. | Unreacted starting material. |
| Addition Time | 15–30 min | Allows for effective heat dissipation. | Localized overheating and decomposition. |
Question 3: During the thiolation step, I observe significant formation of a byproduct that I believe is a disulfide. How can this be minimized?
Answer: The formation of symmetrical disulfides, such as bis(4-chloro-2-methylphenyl) disulfide, is a common side reaction in Sandmeyer-type thiolations. This occurs when the intermediate aryl radical couples with another aryl radical instead of reacting with the desired sulfur source.[9]
Mechanism & Mitigation:
The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[2][10] A Cu(I) species initiates the reaction by transferring a single electron to the diazonium salt, which then fragments into an aryl radical and N₂ gas.
Caption: Simplified radical mechanism for the Sandmeyer thiolation.
Solutions:
-
Ensure an Active Catalyst: The role of the Cu(I) catalyst is to generate the aryl radical and then efficiently trap it.[10][11] Use a fresh, high-purity source of a Cu(I) salt (e.g., CuBr or CuCl). If using Cu(II) salts, a reducing agent may be necessary to generate the active Cu(I) species in situ.
-
Optimize Nucleophile Concentration: Use a moderate excess of dimethyl disulfide (DMDS). A large excess can sometimes complicate purification, but a sufficient concentration is needed to effectively trap the aryl radical as it forms, outcompeting the self-coupling side reaction.
-
Control Addition Rate: Add the cold diazonium salt solution to the copper/DMDS mixture at a controlled rate. This keeps the instantaneous concentration of the aryl radical low, minimizing the probability of radical-radical coupling.
-
Solvent Choice: The choice of solvent can influence the reaction. A solvent that can solubilize all components, including the intermediate copper species, is crucial. Toluene or a mixed-phase system is often effective.
Question 4: The final product is difficult to purify and appears contaminated with the starting material, 2-amino-4-chlorotoluene. What went wrong?
Answer: Contamination with the starting amine is a clear indication of incomplete diazotization. This is a common issue that traces back to the first step of the synthesis.
Causes & Corrective Actions:
-
Poor Amine Solubility: If the 2-amino-4-chlorotoluene did not fully dissolve in the acidic solution before the addition of sodium nitrite, it would not be available to react. Ensure enough acid is used to form the soluble ammonium salt. Gentle warming before cooling for the reaction can sometimes help, but be sure to cool it back to 0-5 °C before adding nitrite.
-
Insufficient Nitrous Acid: As mentioned in Q2, ensure at least a slight stoichiometric excess of sodium nitrite is used.
-
Testing for Completion: Before proceeding to the thiolation step, it is crucial to confirm the absence of the starting amine. Spot a small amount of the reaction mixture onto a TLC plate against a standard of the starting material. If the starting material is still present, you can try adding a small additional amount of NaNO₂ solution, while carefully maintaining the low temperature.
Frequently Asked Questions (FAQs)
Q: What is the specific role of the copper catalyst in the thiolation step? A: The copper(I) salt acts as a catalyst to facilitate a single-electron transfer (SET) to the diazonium salt.[9][10] This transfer reduces the diazonium ion, leading to the loss of stable dinitrogen gas (N₂) and the formation of an aryl radical. The aryl radical then reacts with the sulfur source to form the final product, regenerating the active catalyst in the process.[10]
Q: Can I use a sulfur source other than dimethyl disulfide (DMDS)? A: Yes, other sulfur nucleophiles can be used. For instance, reacting the diazonium salt with an aqueous solution of sodium methyl mercaptide (NaSMe) is a viable alternative. Another method involves reacting the diazonium salt with potassium ethyl xanthate, followed by hydrolysis, though this adds steps to the synthesis.[12] However, DMDS is often preferred due to its ease of handling and good performance in copper-catalyzed Sandmeyer-type reactions.
Q: What are the most critical safety precautions for this synthesis? A: The primary hazard is the diazonium salt intermediate. While aryl diazonium salts are more stable than their alkyl counterparts, they can be explosive when isolated and dry.[7]
-
NEVER isolate the diazonium salt. Always generate it in situ in a cold solution and use it immediately.
-
Maintain strict temperature control below 5 °C to prevent uncontrolled decomposition, which can lead to rapid gas evolution and a runaway reaction.
-
Perform the reaction in a well-ventilated fume hood. Nitrogen gas is evolved, and other reagents may be volatile and toxic.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Reference Protocol: Synthesis of this compound
Step 1: Diazotization of 2-Amino-4-chlorotoluene
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 2-amino-4-chlorotoluene (1.0 eq) and 3M hydrochloric acid (3.0 eq). Stir until all solids dissolve, forming the hydrochloride salt.
-
Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the temperature never exceeds 5 °C .
-
After the addition is complete, stir the mixture for an additional 15 minutes at 0–5 °C.
-
(Optional but recommended) Test for completion by spotting on TLC or using the 2-naphthol test. Destroy excess nitrous acid with a small amount of urea until a starch-iodide test is negative. Keep the resulting diazonium salt solution cold.
Step 2: Copper-Catalyzed Thiolation
-
In a separate, larger flask, add copper(I) bromide (0.1 eq), dimethyl disulfide (1.5 eq), and a suitable solvent like toluene. Stir to create a suspension.
-
Cool this mixture to approximately 10-15 °C.
-
Slowly, add the cold diazonium salt solution from Step 1 to the copper/DMDS mixture. A steady evolution of nitrogen gas should be observed. Control the addition rate to maintain a manageable rate of gas evolution.
-
Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
The reaction can be monitored by TLC or GC-MS to confirm the consumption of the intermediate.
Step 3: Workup and Purification
-
Quench the reaction by adding water and separate the organic layer.
-
Extract the aqueous layer with the same solvent (e.g., toluene or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
References
-
Unacademy. (n.d.). Catalyst is Used in the Sandmeyer Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]
- Various Authors. (2021). Hydrolysis of Diazonium Salts Using a Two-Phase System (CPME and Water). Multiple sources including research articles discussing hydrolysis as a side reaction.
-
MDPI. (2005). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Molbank, M400. Retrieved from [Link]
- National Institutes of Health (NIH). (n.d.). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand.
-
ResearchGate. (2005). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Retrieved from [Link]
- Galli, C. (2001). Recent trends in the chemistry of Sandmeyer reaction: a review. Radicali liberi in biologia e medicina.
- Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
-
Unknown. (2020). DIAZONIUM SALTS. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-CHLOROTOLUENE AND p-CHLOROTOLUENE. Coll. Vol. 1, p. 170 (1941); Vol. 2, p. 135 (1922). Retrieved from [Link]
-
NPTEL Archive. (n.d.). Lecture 16 Aromatic Diazonium Salts. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Wikipedia. (2023). Diazonium compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). THIOPHENOL. Coll. Vol. 1, p. 504 (1941); Vol. 1, p. 81 (1921). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
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- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scale-Up Synthesis of 4-Chloro-2-methylthiophenol
Welcome to the technical support guide for the synthesis of 4-Chloro-2-methylthiophenol. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting advice, and detail protocols grounded in established chemical principles to ensure a safe, efficient, and reproducible scale-up.
Overview of the Synthetic Pathway
The most reliable and scalable route to this compound begins with the corresponding aniline, 4-chloro-2-methylaniline. The synthesis proceeds via a two-step sequence involving a classical diazotization followed by a Sandmeyer-type reaction to introduce the thiol group.
The overall transformation is as follows:
> Caption: General synthetic scheme for this compound.
This pathway is favored for its use of readily available starting materials and its well-documented reaction mechanisms, which allows for robust process control.[1]
Workflow Diagram
The following diagram outlines the critical stages of the process, from starting material to purified product.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the scale-up process, organized by the synthetic stage.
Part A: Diazotization
The formation of the aryl diazonium salt is the most critical and potentially hazardous step. Its success dictates the overall efficiency of the synthesis.
Q1: During the sodium nitrite addition, my reaction turned dark brown or black, and I observed excessive gas evolution. What went wrong?
A1: This indicates the decomposition of your diazonium salt. The primary cause is loss of temperature control.
-
Causality: Aryl diazonium salts are thermally unstable.[2] At temperatures above 5-10 °C, they rapidly decompose, releasing nitrogen gas and forming a complex mixture of byproducts, most notably the corresponding phenol (4-chloro-2-methylphenol) and tarry polymers. This decomposition is exothermic, which can lead to a dangerous thermal runaway if not controlled.
-
Scale-Up Solution:
-
Heat Transfer: Ensure your reactor has sufficient cooling capacity for the larger volume. The surface-area-to-volume ratio decreases on scale-up, making heat removal less efficient. Utilize a reactor jacket with a chilled glycol coolant.
-
Addition Rate: The addition of sodium nitrite must be slow and controlled. A subsurface addition via a peristaltic pump is highly recommended to prevent localized "hot spots" at the surface.
-
Monitoring: Continuously monitor the internal reaction temperature with a calibrated probe. Set alarms for any deviation above 5 °C.
-
Q2: How do I confirm the diazotization is complete before proceeding to the next step?
A2: A simple spot test using potassium iodide-starch paper is the standard method.
-
Protocol: Take a drop of the reaction mixture and spot it onto the test paper. The presence of excess nitrous acid (from NaNO₂) will immediately oxidize the iodide to iodine, which forms a dark blue/black complex with starch. The reaction is complete when a positive test is observed and persists for 1-2 minutes after the final addition of nitrite solution.
-
Expert Insight: Do not add a large excess of sodium nitrite. Excess nitrous acid can lead to unwanted side reactions in the subsequent Sandmeyer step. A faint but persistent positive test is ideal.
Part B: Thiol Introduction & Workup
Q3: My final product is contaminated with a significant amount of a high-boiling impurity that I believe is the disulfide [bis(4-chloro-2-methylphenyl) disulfide]. How can I prevent its formation?
A3: Disulfide formation is the most common purity issue and arises from the oxidation of the thiophenol product.
-
Causality: Thiophenols are highly susceptible to oxidation, which can be initiated by atmospheric oxygen, residual oxidants, or metal contaminants. This oxidation is often accelerated by basic conditions present during the hydrolysis and workup steps.
-
Scale-Up Solution:
-
Inert Atmosphere: From the point of hydrolysis onwards, maintain a strict inert atmosphere (Nitrogen or Argon) over the reaction mixture and in all receiving vessels.
-
Degassed Solvents: Use solvents that have been sparged with nitrogen to remove dissolved oxygen for the extraction and any subsequent steps.
-
Workup pH Control: After hydrolysis, acidify the mixture quickly and efficiently to a pH of ~1-2 to precipitate the thiophenol. Do not let the basic aqueous solution of the sodium thiophenolate sit exposed to air for extended periods.
-
Reducing Agent (Optional): During the workup, a small amount of a mild reducing agent like sodium bisulfite or sodium dithionite can be added to the aqueous phase to scavenge any dissolved oxygen or trace oxidants.
-
Q4: The workup is generating a thick emulsion, making phase separation difficult and time-consuming. How can I resolve this?
A4: Emulsions are common on scale-up due to more vigorous agitation and higher concentrations of salts and potential tars.
-
Causality: Tarry byproducts from diazonium decomposition and fine inorganic salts can act as surfactants, stabilizing the oil-water interface.
-
Scale-Up Solution:
-
Solvent Choice: Ethers like MTBE are often less prone to emulsion formation than solvents like dichloromethane. Toluene is also a robust choice.
-
Brine Wash: After the initial extraction, perform a wash with a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to break emulsions by drawing water out of the organic layer.
-
Filtration: If tars are the issue, consider filtering the crude organic extract through a pad of Celite® or diatomaceous earth before washing.
-
Agitation: Reduce the agitator speed during extraction to minimize shear forces that create fine droplets and stable emulsions.
-
Part C: Purification & Handling
Q5: What is the most effective method for purifying the final product on a large scale?
A5: For a volatile, thermally sensitive compound like this compound, vacuum distillation is the industry-standard method.
-
Rationale: It allows for boiling at a significantly lower temperature, which minimizes the risk of thermal decomposition and reduces the rate of disulfide formation. Column chromatography is not economically viable for large quantities.
-
Key Parameters for Scale-Up Distillation:
-
Vacuum Level: A deep vacuum (e.g., <1 mmHg) is essential. Use a high-capacity vacuum pump.
-
Fractionation: Use a short, jacketed, and packed distillation column (e.g., with Raschig rings or structured packing) to achieve good separation between the product and lower/higher boiling impurities.
-
Pot Temperature: Keep the pot temperature as low as possible.
-
Inert Atmosphere: Always break the vacuum with nitrogen or argon.
-
| Purification Method | Scalability | Pros | Cons |
| Vacuum Distillation | Excellent | High throughput, effective removal of non-volatile (disulfide) and volatile impurities. | Requires specialized equipment; risk of thermal decomposition if not controlled. |
| Recrystallization | Moderate | Can provide very high purity. | Product is an oil/low-melting solid, making this difficult; requires suitable solvent system; potential for yield loss. |
| Column Chromatography | Poor | Excellent separation. | Not cost-effective for >100g scale; consumes large volumes of solvent. |
Q6: The product has an extremely potent and unpleasant odor. What are the best practices for handling and storage?
A6: Thiophenols are notorious for their stench, which can be detected at very low concentrations.[3][4] Rigorous containment and engineering controls are mandatory.
-
Handling:
-
Odor Neutralization: Keep a bleach (sodium hypochlorite) solution or a hydrogen peroxide solution readily available to decontaminate spills and rinse glassware. The oxidant will convert the thiol to odorless sulfonic acids or sulfoxides.
-
Storage:
Detailed Experimental Protocol (Illustrative 1 Mol Scale)
Disclaimer: This protocol is for informational purposes only. All procedures should be subjected to a thorough hazard and risk assessment before implementation.
Reagents & Materials
| Reagent | Formula | MW | Moles | Quantity | Notes |
| 4-Chloro-2-methylaniline | C₇H₈ClN | 141.60 | 1.00 | 141.6 g | Starting Material |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 3.00 | ~250 mL | 37% w/w |
| Sodium Nitrite | NaNO₂ | 69.00 | 1.05 | 72.5 g | Dissolve in 150 mL H₂O |
| Potassium Ethyl Xanthate | C₃H₅KOS₂ | 160.32 | 1.10 | 176.4 g | Reagent for thiol group |
| Sodium Hydroxide | NaOH | 40.00 | ~3.0 | ~120 g | For hydrolysis |
| Toluene | C₇H₈ | 92.14 | - | ~1.5 L | Extraction Solvent |
Step 1: Diazotization
-
In a 2 L jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge concentrated HCl (250 mL) and water (500 mL).
-
Cool the acid solution to 0 °C.
-
Slowly add 4-chloro-2-methylaniline (141.6 g) while maintaining the temperature below 10 °C. A slurry of the hydrochloride salt will form.
-
Cool the slurry to 0-5 °C.
-
Prepare a solution of sodium nitrite (72.5 g) in water (150 mL).
-
Add the sodium nitrite solution dropwise (subsurface if possible) over 60-90 minutes, ensuring the internal temperature never exceeds 5 °C .
-
After the addition is complete, stir for an additional 30 minutes at 0-5 °C.
-
Confirm the reaction is complete using starch-iodide paper (a persistent blue-black spot should be observed). The resulting clear, cold diazonium salt solution is used immediately in the next step.
Step 2: Thiol Introduction & Hydrolysis
-
In a separate 5 L reactor, dissolve potassium ethyl xanthate (176.4 g) in water (1 L) and cool to 10-15 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the xanthate solution over ~1 hour. The temperature should be maintained between 15-25 °C.
-
Vigorous evolution of nitrogen gas will occur. After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours until gas evolution ceases. A dark, oily intermediate will form.
-
Prepare a solution of sodium hydroxide (120 g) in water (500 mL) and add it to the reaction mixture.
-
Heat the mixture to 80-85 °C and hold for 3-4 hours to effect hydrolysis.
Step 3: Workup & Purification
-
Cool the reaction mixture to room temperature under a nitrogen atmosphere.
-
Transfer the mixture to a separatory funnel (or perform in the reactor if equipped for phase separation). Cautiously acidify with concentrated HCl until the pH is ~1. The crude thiophenol will precipitate as a dark oil.
-
Extract the product with toluene (3 x 500 mL).
-
Combine the organic extracts and wash with saturated brine (2 x 300 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude oil.
-
Set up for vacuum distillation. Purify the crude oil under high vacuum (<1 mmHg) to yield this compound as a colorless to pale yellow oil.
Safety & Hazard Management
The scale-up of this process introduces significant safety challenges that must be managed through robust engineering controls and strict adherence to protocols.
Hazard Analysis
| Substance/Step | Primary Hazard | Mitigation Strategy |
| Diazotization | Thermal Runaway/Explosion: Unstable diazonium salt. | Strict temperature control (<5 °C), slow addition of nitrite, emergency quench plan (e.g., sulfamic acid). |
| Sodium Nitrite | Strong Oxidizer, Toxic: | Store away from organics. Avoid inhalation of dust. |
| Thiophenol Product | Corrosive, Toxic, Stench: Causes skin and eye burns.[3][5] Harmful if ingested or inhaled.[4] | Handle in closed systems or fume hood. Use appropriate PPE. Have bleach solution available for decontamination. |
| Waste Stream | Toxic/Hazardous: Contains copper salts (if used), phenols, and other toxic organics. | Segregate waste streams. Dispose of in accordance with local, state, and federal regulations.[4] Do not discharge to the environment.[5] |
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common scale-up issues.
References
-
PubChem. 4-Chloro-2-methylphenol. National Center for Biotechnology Information. [Link]
-
Thermo Fisher Scientific. Safety Data Sheet: 4-Chlorothiophenol. (2025). [Link]
-
Chen, B., et al. (2015). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. NIH Public Access. [Link]
-
Wikipedia. Sandmeyer reaction. Wikimedia Foundation. [Link]
- Google Patents. Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
-
ResearchGate. Sandmeyer Reaction. [Link]
-
Parveen, S., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]
-
Wang, J. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
- Laufer, R. J. (1967). Preparation of chlorothiophenols.
-
ResearchGate. Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. (2025). [Link]
- Google Patents. Process for producing 4-chloro-2-methylthiopyrimidines.
-
LANXESS. Product Safety Assessment: 4-Chloro-3-methylphenol. [Link]
- Laufer, R. J. (1960). Purification of thiophenols by treatment with aluminum and magnesium alkoxides.
- Google Patents.
-
PubMed. Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. (2025). [Link]
-
Organic Syntheses. Thiophenol. [Link]
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
Stability issues of 4-Chloro-2-methylthiophenol and its storage conditions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Chloro-2-methylthiophenol. It addresses common stability issues, outlines proper storage and handling protocols, and offers troubleshooting advice for experimental challenges. Our approach is grounded in established scientific principles and practical field experience to ensure the integrity of your research.
I. Understanding the Stability of this compound
This compound, like many thiophenol derivatives, is susceptible to degradation, which can compromise experimental results. The primary stability concerns are oxidation and sensitivity to heat and light.
Key Stability Insights:
-
Oxidation: The thiol group (-SH) is readily oxidized, particularly in the presence of air (oxygen). This can lead to the formation of disulfides (4,4'-dichloro-2,2'-dimethyl-diphenyldisulfide). This process can be accelerated by exposure to light and the presence of metal ions. The formation of disulfides is a common degradation pathway for thiophenols.
-
Thermal Decomposition: At elevated temperatures, chlorothiophenols can undergo decomposition. Studies on related compounds suggest that high temperatures can lead to the formation of chlorothiophenoxy radicals. While these conditions are more extreme than typical storage, it highlights the importance of avoiding heat exposure.
-
Incompatibilities: Contact with strong oxidizing agents, strong bases, acid chlorides, and certain metals can lead to vigorous or explosive reactions and accelerate degradation.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results or low yield. | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and under an inert atmosphere. 2. Check for Signs of Degradation: Visually inspect the compound for any color change. If possible, analytically verify the purity using techniques like GC-MS or HPLC. 3. Use Fresh Aliquots: Avoid repeated freeze-thaw cycles if the compound is stored in solution. |
| Visible color change in the compound (e.g., yellowing). | Oxidation of the thiol group to form disulfides or other colored impurities. | 1. Discard the Reagent: If a significant color change is observed, it is best to use a fresh, unopened container of the compound. 2. Purification (Advanced): For critical applications, repurification by recrystallization or chromatography may be an option, but this should be done with caution and validated. |
| Unexpected side reactions or byproducts. | Reaction with incompatible materials present in the experimental setup. | 1. Review Reaction Components: Carefully check all reagents, solvents, and catalysts for known incompatibilities with thiophenols. 2. Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
III. Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for this compound?
-
Q2: How should I handle this compound safely in the laboratory?
-
Q3: What materials should I avoid when working with this compound?
Stability and Degradation
-
Q4: How can I tell if my this compound has degraded?
-
A4: A visual color change, such as yellowing of the solid or solution, is a common indicator of degradation, likely due to oxidation. For a definitive assessment, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used to determine the purity and identify degradation products.
-
-
Q5: What are the primary degradation products of this compound?
-
A5: The most common degradation product is the corresponding disulfide, formed through the oxidation of the thiol group. Other potential degradation products could arise from further oxidation or reactions with incompatible substances.
-
Experimental Protocols
-
Q6: Do I need to use an inert atmosphere when running reactions with this compound?
-
A6: Yes, it is highly recommended to perform reactions under an inert atmosphere (e.g., nitrogen or argon). This will help to prevent the oxidation of the thiol group and improve the yield and purity of your desired product.
-
IV. Experimental Protocols
Protocol 1: Safe Disposal of this compound Waste
-
Segregation: Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.
-
Compatibility: Do not mix this waste with incompatible chemicals, especially strong oxidizing agents.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated, well-ventilated, and cool area away from heat and ignition sources.
-
Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[2]
V. Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
VI. References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiophenol. Retrieved from [Link]
Sources
Overcoming low reactivity of starting materials for 4-Chloro-2-methylthiophenol synthesis
Welcome to the technical support center for the synthesis of 4-chloro-2-methylthiophenol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with the preparation of this important chemical intermediate. The synthesis of this compound can be hampered by the low reactivity of common starting materials. This resource offers practical, field-proven insights to overcome these obstacles and achieve successful synthesis.
Troubleshooting Guide: Overcoming Low Reactivity and Other Common Issues
This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Route A: Nucleophilic Aromatic Substitution (SNAr) from 2,5-Dichlorotoluene
Question: My SNAr reaction with 2,5-dichlorotoluene and a thiomethyl source (e.g., sodium thiomethoxide) is showing little to no conversion. What are the primary reasons for this low reactivity and how can I drive the reaction forward?
Answer:
The low reactivity of 2,5-dichlorotoluene in nucleophilic aromatic substitution is a common challenge. Unlike aryl halides with strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, 2,5-dichlorotoluene lacks this activation. The chlorine atoms themselves are only weakly activating, and the methyl group is slightly electron-donating, which further disfavors the reaction. To overcome this, more forcing conditions and specialized catalytic systems are necessary.
Troubleshooting Steps:
-
Elevated Temperatures and High-Boiling Point Solvents: Standard SNAr conditions are often insufficient. The use of high-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) is recommended to achieve the necessary high temperatures (often in the range of 150-200 °C).
-
Transition Metal Catalysis: For unactivated aryl chlorides, transition metal-catalyzed cross-coupling reactions are often the most effective approach. Two of the most powerful methods for C-S bond formation are the Ullmann condensation and the Buchwald-Hartwig amination.
-
Ullmann-Type Coupling: This copper-catalyzed reaction is a classic method for forming aryl thioethers.[1] It typically requires stoichiometric amounts of a copper source (e.g., CuI, Cu2O) and high temperatures. Modern protocols may use catalytic copper with specific ligands to improve efficiency.
-
Buchwald-Hartwig C-S Coupling: This palladium-catalyzed reaction is often more versatile and efficient than the Ullmann coupling for unactivated aryl chlorides.[2] It utilizes a palladium precatalyst and a specialized phosphine ligand.
-
-
Strong Base: The use of a strong, non-nucleophilic base is crucial in many catalytic protocols to deprotonate the thiol in situ or to facilitate the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3).
Question: I am observing the formation of significant byproducts in my catalyzed reaction, including symmetrical diaryl sulfides and disulfide compounds. How can I minimize these side reactions?
Answer:
The formation of these byproducts is indicative of competing reaction pathways that can be influenced by the catalyst system and reaction conditions.
-
Symmetrical Diaryl Sulfides: These can arise from scrambling reactions, particularly at high temperatures. Optimizing the catalyst-to-ligand ratio and reaction time can help to suppress this.
-
Disulfides: The oxidation of the thiolate nucleophile can lead to the formation of disulfide impurities. This can be minimized by ensuring the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Degassing the solvent prior to use is also a good practice.
Question: My Buchwald-Hartwig C-S coupling reaction is sluggish or stalls before completion. What are the key parameters to investigate?
Answer:
The success of a Buchwald-Hartwig reaction is highly dependent on the interplay of several components.
-
Ligand Choice: The selection of the phosphine ligand is critical. For unactivated aryl chlorides, bulky, electron-rich ligands such as Xantphos or Josiphos derivatives are often effective.[2]
-
Catalyst Precursor: Using a pre-formed palladium catalyst can sometimes give more consistent results than generating the active catalyst in situ.
-
Base: The choice and quality of the base are paramount. Ensure the base is anhydrous and of high purity.
-
Solvent: The solvent must be anhydrous. Toluene and dioxane are commonly used for these reactions.
Route B: Diazotization of 3-Chloro-2-methylaniline and Sandmeyer-Type Reaction
Question: The yield of my diazonium salt formation from 3-chloro-2-methylaniline is consistently low, and I observe a dark, oily precipitate. What is causing this?
Answer:
Low yields and the formation of byproducts during diazotization are often due to a few critical factors:
-
Temperature Control: The diazotization reaction is highly exothermic, and the resulting diazonium salt is only stable at low temperatures, typically 0-5 °C.[3] If the temperature rises above this range, the diazonium salt will decompose, leading to the formation of phenols and other colored impurities, which can appear as a dark oil.[3]
-
Solution: Ensure your reaction flask is well-submerged in an ice-salt bath to maintain the low temperature. Add the sodium nitrite solution slowly and monitor the internal temperature of the reaction mixture closely.
-
-
Insufficient Acid: An excess of strong acid (typically 2.5-3 equivalents of HCl or H2SO4) is crucial.[3] One equivalent protonates the aniline, a second reacts with sodium nitrite to form nitrous acid, and the excess acid maintains a low pH to prevent the newly formed diazonium salt from coupling with unreacted aniline to form a diazoamino compound.[3]
Question: My Sandmeyer-type reaction with the diazonium salt and a sulfur nucleophile (e.g., sodium thiomethoxide or potassium ethyl xanthate) is not giving the desired this compound. What are the potential issues?
Answer:
The success of the Sandmeyer reaction for C-S bond formation depends on the choice of the sulfur nucleophile and the catalyst.
-
Choice of Sulfur Nucleophile: While direct reaction with sodium thiomethoxide is possible, a more common and often higher-yielding approach is to use potassium ethyl xanthate followed by hydrolysis. This forms a xanthate intermediate which is then cleaved to the thiophenol.
-
Copper Catalyst: The classic Sandmeyer reaction utilizes a copper(I) salt (e.g., CuCl, CuBr) as a catalyst to facilitate the radical-nucleophilic aromatic substitution.[4][5] Ensure that the copper salt is fresh and of good quality.
-
Side Reactions: A common side reaction in Sandmeyer reactions is the formation of the corresponding chloro- or hydroxy-de-aminated product.[6] Optimizing the reaction conditions, such as the rate of addition of the diazonium salt solution to the nucleophile/catalyst mixture, can help to minimize these byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound, and what are their relative reactivities?
A1: The two most common starting materials are 2,5-dichlorotoluene and 3-chloro-2-methylaniline.
-
2,5-Dichlorotoluene: This is a readily available and relatively inexpensive starting material. However, it is unactivated towards nucleophilic aromatic substitution, making it poorly reactive under standard SNAr conditions. Catalytic methods are generally required to achieve good yields.
-
3-Chloro-2-methylaniline: This starting material is also commercially available. The synthesis via this route involves a two-step process: diazotization followed by a Sandmeyer-type reaction. While this route involves an additional step, the reactions are often high-yielding and can be more reliable than the direct SNAr of an unactivated aryl chloride.
Q2: What are the key safety considerations when performing these syntheses?
A2: Both synthetic routes have specific safety hazards that must be addressed.
-
Route A (SNAr): The use of high temperatures and high-boiling point aprotic solvents like DMF and DMSO requires careful handling in a well-ventilated fume hood, as these solvents have known health risks. Palladium catalysts and phosphine ligands can be air-sensitive and pyrophoric, so they should be handled under an inert atmosphere.
-
Route B (Diazotization/Sandmeyer): Aryl diazonium salts are thermally unstable and can be explosive in the solid, dry state.[7] They should always be kept in solution at low temperatures (0-5 °C) and used immediately after preparation. The Sandmeyer reaction can also involve the evolution of nitrogen gas, so the reaction should be well-vented.
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are effective techniques for monitoring the progress of these reactions. A suitable solvent system for TLC can be developed using a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate. By spotting the reaction mixture alongside the starting material(s), you can visualize the consumption of the starting material and the formation of the product.
Q4: What are the recommended methods for purifying the final product, this compound?
A4: The purification of this compound typically involves a combination of techniques:
-
Workup: After the reaction is complete, a standard aqueous workup is usually performed to remove inorganic salts and water-soluble impurities. This may involve washing the organic layer with water, brine, and sometimes a dilute acid or base solution to remove unreacted starting materials or byproducts.
-
Column Chromatography: Flash column chromatography using silica gel is a common method for purifying the crude product.[8] A gradient of hexane and ethyl acetate is often a good starting point for the mobile phase.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., hexane, ethanol/water) can be a highly effective final purification step to obtain a product of high purity.[9][10]
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of this compound from 2,5-Dichlorotoluene (Buchwald-Hartwig C-S Coupling)
This protocol is a general guideline and may require optimization for your specific setup.
Reagents and Equipment:
-
2,5-Dichlorotoluene
-
Sodium thiomethoxide (NaSMe)
-
Palladium(II) acetate (Pd(OAc)2)
-
Xantphos (or another suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)2 (e.g., 2 mol%), Xantphos (e.g., 4 mol%), and NaOtBu (e.g., 1.4 equivalents).
-
Add anhydrous toluene to the flask.
-
Add 2,5-dichlorotoluene (1.0 equivalent) to the mixture.
-
Finally, add sodium thiomethoxide (1.2 equivalents).
-
Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction may take several hours to reach completion.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of this compound from 3-Chloro-2-methylaniline via Diazotization and Sandmeyer-Type Reaction
Step 1: Diazotization of 3-Chloro-2-methylaniline
-
In a flask, dissolve 3-chloro-2-methylaniline (1.0 equivalent) in a mixture of concentrated hydrochloric acid (3.0 equivalents) and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline salt solution, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, stir the solution for an additional 15-30 minutes at 0-5 °C. The resulting clear, pale-yellow solution of the diazonium salt should be used immediately in the next step.
Step 2: Sandmeyer-Type Reaction with Potassium Ethyl Xanthate
-
In a separate flask, prepare a solution of potassium ethyl xanthate (1.2 equivalents) in water and cool it to 0-5 °C.
-
Add a catalytic amount of copper(I) chloride (CuCl) to the xanthate solution.
-
Slowly add the cold diazonium salt solution from Step 1 to the xanthate/copper mixture with vigorous stirring. Nitrogen gas will evolve.
-
After the addition is complete, allow the reaction to stir at low temperature for a period, then warm to room temperature.
-
The resulting xanthate intermediate can be extracted with an organic solvent.
-
To hydrolyze the xanthate, the organic extract can be treated with a solution of sodium hydroxide in ethanol, followed by heating to reflux.
-
After hydrolysis, cool the mixture and acidify with a strong acid (e.g., HCl) to protonate the thiophenolate.
-
Extract the desired this compound with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation under reduced pressure.
Data Presentation
Table 1: Comparison of Catalytic Systems for C-S Coupling of Unactivated Aryl Chlorides
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Typical Yield Range | Reference |
| Pd(OAc)2 / Xantphos | Xantphos | NaOtBu | Toluene | 110 | 70-90% | [2] |
| CuI / Phenanthroline | 1,10-Phenanthroline | K2CO3 | DMF | 150-180 | 60-80% | [1] |
| Pd2(dba)3 / Josiphos | Josiphos | Cs2CO3 | Dioxane | 100 | 75-95% | [2] |
Yields are illustrative and highly dependent on the specific substrate and reaction conditions.
Visualizations
Logical Workflow for Troubleshooting Low Yield in SNAr of 2,5-Dichlorotoluene
Caption: Troubleshooting decision tree for low-yield SNAr reactions.
Reaction Scheme: Diazotization and Sandmeyer-Type Synthesis
Caption: Synthetic pathway from 3-chloro-2-methylaniline.
References
- Ullmann, F.; Sponagel, P. Ueber die darstellung von diaryläthern. Ber. Dtsch. Chem. Ges.1905, 38 (2), 2211–2212.
- Tay, N. E. S.; Nicewicz, D. A. Cation Radical Accelerated Nucleophilic Aromatic Substitution via Organic Photoredox Catalysis. J. Am. Chem. Soc.2017, 139 (45), 16100–16104.
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Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. ResearchGate. [Link].
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. [Link].
-
Recrystallization and Crystallization. University of California, Los Angeles. [Link].
- Transition Metal Catalyzed Synthesis of Aryl Sulfides. Molecules2010, 15 (7), 4537-4563.
-
Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link].
-
Catalytic SNAr of unactivated aryl chlorides. Semantic Scholar. [Link].
- Catalytic SNAr of unactivated aryl chlorides. Chem. Commun.2017, 53, 10986-10989.
- Sandmeyer Chlorosulfonylation of (Hetero)
-
Sandmeyer reaction. Wikipedia. [Link].
- Recent trends in the chemistry of Sandmeyer reaction: a review. J. Iran. Chem. Soc.2022, 19, 1357–1397.
-
Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link].
-
Purification by Recrystallization. CUNY. [Link].
-
Recrystallization. University of Colorado Boulder. [Link].
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4-Chloro-2-methylphenol. PubChem. [Link].
-
SYNTHESIS AND CHARECTERIZATION OF SOME NEW IMIDAZOLE-2-THIOLS AND ITS DERIVATIVES. Der Pharma Chemica. [Link].
- Process for preparing 3-chloro-2-methyl thiobenzoxide.
- Synthetic method of 3-chloro-2-methylaniline.
- Photoinduced Ullmann C-N coupling: demonstrating the viability of a radical pathway. Science2012, 338 (6107), 647-651.
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A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry. [Link].
- Copper-catalyzed arylations and heteroarylations. J. Serb. Chem. Soc.2020, 85 (3), 249-277.
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How to recrystallize an oily compound after column chromatography? ResearchGate. [Link].
- Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatiz
- A New Family of Nucleophiles for Photoinduced, Copper-Catalyzed Cross-Couplings via Single-Electron Transfer: Reactions of Thiols with Aryl Halides Under Mild Conditions (0°C). J. Am. Chem. Soc.2013, 135 (25), 9548–9552.
- An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in w
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Copper‐Catalyzed Cross‐Coupling Reaction of Thiols with Aryl Iodides under Ligand‐Free Conditions. ResearchGate. [Link].
-
Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 2: S-Arylation of thiols with aryl iodides. ResearchGate. [Link].
- Purification of Organic Compounds by Flash Column Chromatography. Org. Synth.2025, 102, 276-302.
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002, 41, 4176 – 4211.
- Copper-catalyzed aryl ortho-C–H thiolation of aldehydes via a transient directing group str
-
Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Semantic Scholar. [Link].
-
SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF COMPLEXES OF 2-AMINOTHIOPHENOL WITH TETRACHLORIDES OF METALS. TSI Journals. [Link].
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Production process of herbicide intermediate 3-chloro-2-methylaniline.
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dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. Organic Syntheses. [Link].
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3-Chloro-2-methylaniline. PubChem. [Link].
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Technical Support Center: Solvent Selection for Reactions Involving 4-Chloro-2-methylthiophenol
Welcome to the technical support guide for 4-Chloro-2-methylthiophenol. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested guidance on a critical experimental parameter: the choice of solvent. The following question-and-answer format addresses common challenges and explains the chemical reasoning behind our recommended troubleshooting steps.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound that I must consider before selecting a solvent?
A1: Understanding the intrinsic properties of your starting material is the foundation of successful reaction design. This compound is a substituted thiophenol, and its behavior is dictated by the interplay of its functional groups: the thiol (-SH), the chloro (-Cl), and the methyl (-CH₃) group on an aromatic ring.
Key properties are summarized below. Note that experimental data for this specific compound (CAS 17178-01-7) is limited, so data from the closely related and structurally similar 4-chlorothiophenol is included for comparison.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 4-Chlorothiophenol (for comparison) | Data Source(s) |
| CAS Number | 17178-01-7 | 106-54-7 | [1] |
| Molecular Formula | C₇H₇ClS | C₆H₅ClS | [1] |
| Molecular Weight | 158.65 g/mol | 144.62 g/mol | [1] |
| Appearance | Solid (typical for thiophenols) | Solid | [2] |
| Melting Point | Not widely reported | 49-55 °C | [2] |
| Boiling Point | Not widely reported | 205-207 °C | [2] |
| Solubility | Insoluble in water; generally soluble in organic solvents like methanol, and nonpolar to moderately polar solvents. | Soluble in methanol. | [2][3] |
| pKa | Expected to be weakly acidic, similar to other thiophenols. | ~6.5 (estimated) | [3] |
The key takeaways are:
-
Solubility: Its low polarity suggests poor solubility in water but good solubility in a range of organic solvents. Always perform a preliminary solubility test with your chosen solvent before initiating a large-scale reaction.[4]
-
Acidity: The thiol proton is weakly acidic. This means it can be deprotonated by a suitable base to form a thiolate anion (RS⁻), which is a potent nucleophile. Your solvent choice must be compatible with the base used. For example, using a protic solvent like methanol with a strong base like NaH is ill-advised as the solvent will be deprotonated first.
Q2: I am performing a Nucleophilic Aromatic Substitution (SₙAr) reaction to displace the chloride with a nucleophile. My reaction is slow and gives low yields. Could my solvent be the problem?
A2: Yes, solvent choice is absolutely critical for SₙAr reactions and is a very likely cause of poor performance. The SₙAr mechanism proceeds through a charged, resonance-stabilized intermediate known as a Meisenheimer complex.[5] The stability of this intermediate directly impacts the reaction rate.
The Causality:
-
Polar Aprotic Solvents are Ideal: Solvents like DMF, DMSO, NMP, and acetonitrile are the top choices for SₙAr.[5] They are polar enough to dissolve the reagents and stabilize the charged Meisenheimer complex, significantly lowering the activation energy and accelerating the reaction.
-
Polar Protic Solvents are Problematic: Solvents like water, methanol, and ethanol should generally be avoided. While they are polar, they possess acidic protons that can form strong hydrogen bonds with the nucleophile.[6] This "caging" effect stabilizes the nucleophile, making it less reactive and thus slowing down the initial nucleophilic attack.[6][7]
-
Non-Polar Solvents are Ineffective: Solvents like hexane or toluene are typically poor choices as they cannot stabilize the charged intermediate and often have limited ability to dissolve the (frequently ionic) nucleophile or base.[6]
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: If you are using a protic or non-polar solvent, switch to dry DMF or DMSO.
-
Ensure Anhydrous Conditions: Water can compete as a nucleophile and interfere with many bases. Ensure your solvent is anhydrous.
-
Consider Temperature: SₙAr reactions often require heat. The high boiling points of DMF (153 °C) and DMSO (189 °C) make them suitable for reactions that need to be run at elevated temperatures.[4]
Below is a diagram illustrating how solvent choice influences the key intermediate in an SₙAr reaction.
Caption: SₙAr mechanism and the critical role of solvent choice.
Q3: I am trying to oxidize the thiol to a disulfide or a sulfonyl halide, but I'm getting a complex mixture of products. What's going on?
A3: Thiol oxidations can be sensitive, and the solvent plays a dual role: mediating solubility and influencing the oxidant's reactivity. A complex product mixture often points to over-oxidation or side reactions, which are highly dependent on the solvent environment.
The Causality:
-
Disulfide Formation: This is often an aerobic oxidation, sometimes unintentional. In the presence of a base and air (oxygen), thiophenols can readily oxidize to disulfides. Solvents that dissolve oxygen well and are stable to mild bases are suitable.
-
Sulfonyl Halide Synthesis: This requires a strong oxidant and a source of halide. The reaction of thiols with an oxidant like ammonium nitrate in the presence of aqueous HCl or HBr has been shown to be effective in acetonitrile.[8] Acetonitrile is a good choice because it is relatively inert to the oxidative conditions and provides good solubility for the starting material.[8]
Troubleshooting Steps & Protocol:
-
De-gas Your Solvent for Non-Oxidative Reactions: If you are not trying to perform an oxidation but are seeing disulfide byproducts, your solvent likely has dissolved oxygen. Before your reaction, bubble an inert gas (N₂ or Ar) through the solvent for 15-30 minutes.
-
Choose an Inert Solvent for Controlled Oxidation: For controlled oxidations, a solvent that doesn't participate in the reaction is key.
Experimental Protocol: Synthesis of 4-Chloro-2-methylbenzene-1-sulfonyl bromide (Adapted from Iskra, J. et al., Green Chem., 2017)[8]
-
To a round-bottom flask, add this compound (1 equiv.).
-
Add acetonitrile (to achieve a 0.2 M concentration of the thiol).
-
Add ammonium nitrate (NH₄NO₃, 0.2 equiv.).
-
Add 48% aqueous hydrobromic acid (HBr, 1.1 equiv.).
-
Equip the flask with a condenser and an oxygen-filled balloon.
-
Heat the reaction mixture to 60 °C and stir until TLC or LC-MS analysis shows complete consumption of the starting material.
-
Upon completion, cool the reaction, dilute with a suitable organic solvent like ethyl acetate, and wash with water to remove inorganic salts.
-
Dry the organic layer, concentrate, and purify the product by silica gel chromatography.
Q4: How do I develop a systematic approach to selecting the best solvent for a new reaction with this compound?
A4: A systematic workflow prevents wasted experiments. The ideal solvent must satisfy several criteria simultaneously: dissolve reactants, remain inert, facilitate the desired mechanism, and allow for efficient workup and purification.[4][10]
The following flowchart provides a logical decision-making process for solvent selection.
Caption: A logical workflow for selecting an appropriate reaction solvent.
Table 2: General Properties of Common Laboratory Solvents
| Solvent | Class | Polarity | Boiling Point (°C) | Key Considerations for this compound |
| Dimethylformamide (DMF) | Polar Aprotic | High | 153 | Excellent for SₙAr; high boiling point; can be difficult to remove.[4] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | 189 | Excellent for SₙAr; high boiling point; can complicate workup.[10] |
| Acetonitrile (MeCN) | Polar Aprotic | Medium | 82 | Good for oxidations; relatively inert; lower boiling point.[8] |
| Tetrahydrofuran (THF) | Polar Aprotic | Medium | 66 | General purpose; risk of peroxide formation.[10] |
| Dichloromethane (DCM) | Non-polar | Low | 40 | Good for extractions and chromatography; low boiling point; environmental concerns.[9] |
| Toluene | Non-polar | Low | 111 | Good for reactions requiring azeotropic water removal; inert.[11] |
| Methanol (MeOH) | Polar Protic | High | 65 | Generally AVOID with strong bases or nucleophiles; can be a reactant.[6] |
References
-
Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. [Link]
-
4-Chloro-2-methylphenol. PubChem, National Center for Biotechnology Information. [Link]
-
Chemical Properties of this compound (CAS 17178-01-7). Cheméo. [Link]
-
Reaction of Arenes/Heteroarenes with Thiols – SₙAr Chemistry. (n.d.). WordPress. [Link]
-
Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. (2020). ACS Publications. [Link]
-
An environmentally benign, metal-free synthesis of sulfonyl chlorides and bromides from thiols. (2017). Royal Society of Chemistry. [Link]
-
How to choose reaction solvents. (2019). Reddit. [Link]
-
How are solvents chosen in organic reactions? (2016). Chemistry Stack Exchange. [Link]
-
Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (2020). ResearchGate. [Link]
-
Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). (2022). YouTube. [Link]
-
Biotransformation of 4-chloro-2-nitrophenol into 5-chloro-2-methylbenzoxazole by a marine Bacillus sp. strain MW-1. ResearchGate. [Link]
-
Development of a Solvent-Reagent Selection Guide for the Formation of Thioesters. ResearchGate. [Link]
-
Use of Empirical Correlations to Determine Solvent Effects in the Solvolysis of S-Methyl Chlorothioformate. MDPI. [Link]
-
Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. ResearchGate. [Link]
-
Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. (2011). National Institutes of Health (NIH). [Link]
-
Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. ACS Publications. [Link]
-
Metal-free Chlorothiolation of Alkenes using HCl and Sulfoxides. National Institutes of Health (NIH). [Link]
-
Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. [Link]
-
Solvent Dictated Organic Transformations. (2024). PubMed. [Link]
-
Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds. National Institutes of Health (NIH). [Link]
-
Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds. National Institutes of Health (NIH). [Link]
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Methods for monitoring the progress of reactions with 4-Chloro-2-methylthiophenol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-2-methylthiophenol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you effectively monitor the progress of your chemical reactions involving this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring reactions with this compound?
A1: The most common and effective methods for monitoring reactions involving this compound are Thin-Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice of method depends on the specific reaction, available equipment, and the level of detail required.
Q2: How do I choose the right analytical technique for my reaction?
A2: The selection of an analytical technique depends on several factors:
-
Reaction Speed and Simplicity: For a quick and qualitative assessment of reaction completion, TLC is often the best choice due to its speed and low cost.[1][2]
-
Volatility and Thermal Stability: GC-MS is well-suited for volatile and thermally stable compounds. Derivatization may be necessary for polar compounds like phenols to improve their chromatographic behavior.[3]
-
Complex Mixtures and Non-volatile Compounds: HPLC is ideal for separating complex mixtures and analyzing non-volatile or thermally sensitive compounds.[4][5]
-
Structural Confirmation: NMR spectroscopy provides detailed structural information about reactants, products, and intermediates, making it a powerful tool for reaction monitoring and mechanistic studies.[6][7][8]
Q3: What are the key characteristics of this compound to consider during reaction monitoring?
A3: this compound (C₇H₇ClS, MW: 158.65 g/mol ) is a substituted thiophenol.[9] Key characteristics include:
-
UV Activity: The aromatic ring makes it UV active, which is useful for visualization in TLC and HPLC-UV.
-
Potential for Oxidation: The thiol group can be susceptible to oxidation, potentially forming disulfides or other oxidized species, which might appear as byproducts in your analysis.
-
Polarity: The presence of the thiol and chloro groups gives the molecule moderate polarity, which will influence its behavior in chromatographic separations.
Q4: Can I monitor the disappearance of the starting material and the appearance of the product simultaneously?
A4: Yes, all the mentioned techniques allow for simultaneous monitoring. On a TLC plate, you can spot the starting material, the reaction mixture, and a co-spot of both to track the changes.[2][10] In GC and HPLC, you will see the peak for the starting material decrease while the peak for the product increases over time. Similarly, in NMR, the signals corresponding to the starting material will diminish as new signals for the product emerge.[8]
Section 2: Troubleshooting Guides
This section addresses specific issues you might encounter while monitoring your reactions.
Thin-Layer Chromatography (TLC) Troubleshooting
| Issue | Potential Cause | Troubleshooting Solution |
| No spots are visible on the TLC plate. | - The compound is not UV active and no visualization stain was used.- The concentration of the spotted sample is too low. | - Use a visualization stain such as potassium permanganate or iodine, which are effective for a wide range of organic compounds.[11]- Concentrate the sample before spotting or spot multiple times in the same location, allowing the solvent to dry between applications. |
| Spots are streaking or tailing. | - The sample is too concentrated.- The solvent system is not optimal.- The compound is acidic or basic. | - Dilute the sample before spotting.- Adjust the polarity of the eluent. For acidic compounds like phenols, adding a small amount of acetic acid to the mobile phase can improve peak shape.[11]- For basic compounds, a small amount of a base like triethylamine can be added. |
| The Rf values of the starting material and product are too similar. | - The polarity of the eluent is not suitable for separating the compounds. | - Experiment with different solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[11] Vary the ratio to achieve better separation. |
| The reaction appears complete by TLC, but the isolated yield is low. | - The product may not be stable to the workup conditions (e.g., acid or base washes).[12]- The product may be volatile and lost during solvent removal.- The product may be adsorbed onto silica gel during purification. | - Test the stability of your product to the workup conditions on a small scale before processing the entire reaction mixture.[12]- Be cautious during solvent evaporation. Check the trap of the rotary evaporator for your product.[12]- If using column chromatography, try deactivating the silica gel with a small amount of triethylamine or use a different stationary phase like alumina. |
Gas Chromatography (GC) and GC-MS Troubleshooting
| Issue | Potential Cause | Troubleshooting Solution |
| Broad or tailing peaks for this compound or its phenolic products. | - The phenolic hydroxyl group is interacting with the stationary phase. | - Derivatize the sample to convert the polar hydroxyl group into a less polar ether or ester. Acetylation is a common derivatization method for phenols.[3] |
| No peak corresponding to the product is observed. | - The product may be thermally unstable and decomposing in the injector or on the column.- The product may not be volatile enough to elute from the column. | - Lower the injector and oven temperatures.- If the product is not volatile, GC is not the appropriate analytical method. Consider using HPLC. |
| Multiple unexpected peaks appear in the chromatogram. | - The reaction is producing byproducts.- The starting material or product is degrading under the GC conditions. | - Use GC-MS to identify the molecular weights of the unexpected peaks to help determine their structures.- Optimize reaction conditions (temperature, reaction time) to minimize byproduct formation.- As mentioned above, lower the GC temperatures to check for thermal degradation. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Issue | Potential Cause | Troubleshooting Solution |
| Poor separation of starting material and product peaks. | - The mobile phase composition is not optimal. | - Adjust the ratio of your mobile phase solvents. For reverse-phase HPLC, increasing the organic solvent (e.g., acetonitrile or methanol) will decrease retention times, while increasing the aqueous component will increase them.[13]- Consider using a gradient elution where the mobile phase composition changes over time. |
| Peak fronting or tailing. | - Column overload.- Inappropriate mobile phase pH for ionizable compounds. | - Dilute the sample before injection.- Adjust the pH of the mobile phase to suppress the ionization of your analyte. For a phenolic compound, a lower pH will ensure it is in its neutral form. |
| Inconsistent retention times. | - Fluctuation in solvent composition or flow rate.- Temperature variations. | - Ensure your mobile phase is well-mixed and degassed.- Use an HPLC system with a column oven to maintain a constant temperature. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
| Issue | Potential Cause | Troubleshooting Solution |
| Crude NMR spectrum is complex and difficult to interpret. | - The presence of multiple products, byproducts, and unreacted starting materials. | - Compare the crude NMR to the spectra of your pure starting material and, if available, the expected product.- Use 2D NMR techniques like COSY and HSQC to help assign signals. |
| Difficulty in determining the conversion rate. | - Overlapping peaks of the starting material and product. | - Find a set of non-overlapping peaks for both the starting material and a product. Integrate these peaks and compare their relative intensities.[8] |
| Line broadening in the spectrum. | - Presence of paramagnetic impurities.- The sample concentration is too high. | - Filter the NMR sample through a small plug of celite or silica gel.- Dilute the sample. |
Section 3: Experimental Protocols & Workflows
Protocol 1: Monitoring a Reaction by Thin-Layer Chromatography (TLC)
-
Prepare the TLC Chamber: Add a suitable solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) to a TLC chamber to a depth of about 0.5 cm. Close the chamber and let it saturate.
-
Spot the TLC Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes on this line for your starting material (SM), a co-spot (Co), and the reaction mixture (RM).[10]
-
Apply the Samples:
-
Using a capillary tube, spot a dilute solution of your this compound starting material on the SM and Co marks.
-
Take a small aliquot of your reaction mixture and spot it on the RM and Co marks.[14]
-
-
Develop the Plate: Place the TLC plate in the saturated chamber and allow the solvent to run up the plate until it is about 1 cm from the top.[10]
-
Visualize the Plate: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp.[11] Circle the spots with a pencil. If necessary, use a chemical stain for better visualization.
-
Analyze the Results: The disappearance of the starting material spot in the RM lane and the appearance of a new product spot indicates the reaction is progressing.[1]
Diagram of a Typical TLC Monitoring Workflow
Caption: Workflow for reaction monitoring using TLC.
Protocol 2: Sample Preparation for GC-MS Analysis
-
Take an Aliquot: Withdraw a small sample (e.g., 0.1 mL) from the reaction mixture.
-
Quench the Reaction: If necessary, quench the reaction in the aliquot by adding a suitable reagent (e.g., water or a buffer solution).
-
Extraction: Extract the organic components with a suitable solvent like diethyl ether or ethyl acetate.
-
Derivatization (if necessary): For phenolic compounds, add a derivatizing agent like acetic anhydride to convert the hydroxyl group to an acetate, which improves chromatographic performance.[3]
-
Dilution: Dilute the sample to an appropriate concentration with the solvent used for extraction.
-
Analysis: Inject the prepared sample into the GC-MS.
Logical Flow for Choosing an Analytical Method
Caption: Decision tree for selecting a monitoring method.
References
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- 19. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. Real-Time Monitoring of Chemical Reactions : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 22. separationmethods.com [separationmethods.com]
- 23. US3331205A - Preparation of chlorothiophenols - Google Patents [patents.google.com]
- 24. JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines - Google Patents [patents.google.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Kinetics of Different Substituted Phenolic Compounds’ Aqueous OH Oxidation in Atmosphere [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. CN111187188A - Synthesis method of substituted thiophenol - Google Patents [patents.google.com]
- 31. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
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- 35. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]
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- 38. 4-Chloro-3-methylphenol 99 59-50-7 [sigmaaldrich.com]
- 39. researchgate.net [researchgate.net]
- 40. researchgate.net [researchgate.net]
- 41. mdpi.com [mdpi.com]
- 42. researchgate.net [researchgate.net]
- 43. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 45. phcogj.com [phcogj.com]
Validation & Comparative
A Comparative Guide to HPLC and GC-MS for the Purity Analysis of 4-Chloro-2-methylthiophenol
In the landscape of pharmaceutical development and chemical manufacturing, ensuring the purity of intermediates and active pharmaceutical ingredients (APIs) is not merely a quality control checkbox; it is a cornerstone of safety and efficacy. 4-Chloro-2-methylthiophenol, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is no exception. Its impurity profile can directly influence the quality, stability, and safety of the final product.
This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound. We will delve into the theoretical underpinnings, present detailed experimental protocols, and offer a data-driven comparison to empower researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.
Analyte at a Glance: this compound
Before comparing analytical methodologies, understanding the physicochemical properties of the analyte is paramount. This knowledge dictates the most logical and efficient analytical approach.
-
Structure: C₇H₇ClS
-
Molecular Weight: 158.65 g/mol [1]
-
Key Functional Groups: Thiophenol (an aromatic thiol). This group imparts moderate polarity and makes the molecule susceptible to oxidation, potentially forming disulfide impurities.
The presence of the polar thiol group and its semi-volatile nature places this compound at the crossroads of HPLC and GC analysis, making it an excellent candidate for this comparative guide.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Purity
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in handling non-volatile and thermally sensitive compounds.[3] For routine quality control (QC) involving purity and assay determination, reversed-phase HPLC (RP-HPLC) is the presumptive choice for a polar molecule like this compound.
Causality of Method Design
The goal of this HPLC method is to provide a robust, reliable, and straightforward protocol for quantifying the main component and separating it from potential process-related impurities or degradants.
-
Reversed-Phase Chromatography: The analyte is moderately polar. A C18 column is selected to provide sufficient hydrophobic interaction for retention, while a polar organic mobile phase (like acetonitrile or methanol) mixed with an aqueous buffer allows for controlled elution.
-
UV Detection: The aromatic ring in the analyte provides strong chromophores, making UV detection highly suitable and sensitive.
-
Isocratic Elution: For a purity method where the impurities are likely to have similar polarities to the parent compound, isocratic elution (a constant mobile phase composition) offers simplicity, robustness, and stable baselines, leading to better precision.
Experimental Protocol: HPLC-UV Method
1. Sample Preparation:
- Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter prior to injection to protect the column and instrument from particulates.
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Instrument | Agilent 1260 Infinity II or equivalent HPLC system | Standard, reliable platform for pharmaceutical analysis. |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm | Provides excellent peak shape and resolution for polar compounds. |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) | A common mobile phase for moderately polar compounds, offering good solubility and elution strength. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Ensures retention time reproducibility by controlling viscosity. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Detector | UV-Vis Diode Array Detector (DAD) | DAD allows for peak purity assessment and monitoring at the λmax (~254 nm). |
| Run Time | 15 minutes | Sufficient to elute the main peak and any likely post-eluting impurities. |
3. System Suitability:
- Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
- The tailing factor for the this compound peak should be ≤ 2.0.
- Theoretical plates should be ≥ 2000.
HPLC Workflow Diagram
Caption: HPLC experimental workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): For Unambiguous Identification
While HPLC excels at routine quantification, GC-MS offers superior specificity and is the gold standard for identifying unknown volatile and semi-volatile compounds. However, for polar analytes like this compound, direct GC analysis is problematic. The active thiol (-SH) group can cause peak tailing and adsorption on the column, and the compound's semi-volatile nature requires careful optimization to prevent thermal degradation.
The Derivatization Imperative
To overcome these challenges, a crucial sample preparation step—derivatization —is required.[4] Derivatization is a chemical reaction that converts the polar, active analyte into a more volatile, thermally stable, and less polar derivative suitable for GC analysis.[5] For phenols and thiols, silylation is a common and effective strategy.
-
Causality of Derivatization: We will use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a powerful silylating agent. It reacts with the active hydrogen on the thiol group, replacing it with a non-polar trimethylsilyl (TMS) group. This transformation blocks the polar site, reduces peak tailing, and increases volatility, leading to sharp, symmetrical peaks and improved chromatographic performance.[4]
Experimental Protocol: GC-MS Method
1. Sample Preparation & Derivatization:
- Standard/Sample Stock (1 mg/mL): Accurately weigh ~10 mg of the standard or sample into a 10 mL volumetric flask and dilute to volume with a suitable solvent like Dichloromethane.
- Derivatization:
- Pipette 100 µL of the stock solution into a 2 mL GC vial.
- Add 100 µL of BSTFA (with 1% TMCS as a catalyst).
- Cap the vial tightly and heat at 60°C for 30 minutes.
- Cool to room temperature before injection. The reaction converts this compound to its TMS-ether derivative.
2. GC-MS Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Instrument | Agilent 8890 GC / 5977B MSD or equivalent | Industry-standard for reliable GC-MS analysis. |
| Column | HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, general-purpose column providing excellent separation for a wide range of compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas, standard for MS applications. |
| Inlet Temp. | 250 °C | Sufficient to ensure rapid vaporization of the TMS derivative without degradation. |
| Injection Mode | Split (50:1) | Prevents column overloading from the derivatizing agent and solvent. |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
| Oven Program | Start at 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | Separates the analyte from solvent and derivatization byproducts. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| MS Quad Temp. | 150 °C | Standard temperature for the mass filter. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Provides reproducible fragmentation patterns for library matching and identification. |
| Scan Range | 40 - 450 amu | Covers the expected mass of the derivative and its fragments. |
GC-MS Workflow Diagram
Caption: GC-MS experimental workflow including the critical derivatization step.
Performance Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS depends on the analytical objective. The following table compares the methods based on key performance characteristics defined by the International Council for Harmonisation (ICH) guidelines.[5]
| Performance Parameter | HPLC-UV Method | GC-MS Method | Advantage & Justification |
| Specificity | Good. Based on retention time and UV spectrum. Co-elution is possible. | Excellent . Based on retention time and unique mass fragmentation pattern. Provides positive identification. | GC-MS : Mass spectral data provides a much higher degree of confidence in peak identity, crucial for impurity profiling. |
| Sensitivity (LOD/LOQ) | Typically in the low ng range on-column. | Typically in the pg range on-column. | GC-MS : Generally more sensitive, especially with sharp peaks obtained after derivatization. |
| Precision (RSD%) | Excellent (<1-2%). Simple sample prep and stable instrumentation lead to high reproducibility. | Good (<5%). The multi-step derivatization process can introduce more variability. | HPLC : Fewer sample preparation steps lead to better precision, which is ideal for a quantitative assay. |
| Accuracy (% Recovery) | Excellent (98-102%). Direct analysis minimizes sample loss. | Good (90-110%). Dependent on the efficiency and reproducibility of the derivatization reaction. | HPLC : More straightforward to achieve high accuracy without the potential for incomplete derivatization reactions. |
| Sample Preparation | Simple : Dissolve, filter, inject. | Complex : Requires dissolution, derivatization (heating), and careful handling of reagents. | HPLC : Significantly faster and less labor-intensive sample preparation, leading to higher throughput. |
| Analysis Time | ~15 min per sample. | ~20 min per sample (plus batch derivatization time). | HPLC : Faster on a per-sample basis when considering the entire workflow. |
| Application Focus | Quantitative Analysis : Purity assay, stability testing, routine QC. | Qualitative Analysis : Impurity identification, structure elucidation, trace analysis of volatile impurities. | Tied : Each method excels in a different, complementary application. |
Expert Recommendation: A Dual-Approach Strategy
As a Senior Application Scientist, my recommendation is not to view HPLC and GC-MS as competitors for this analysis, but as complementary tools in a comprehensive quality control strategy.
-
For Routine Quality Control, Purity Assay, and Stability Studies: HPLC is the superior method. Its simplicity, high precision, and robustness make it the ideal workhorse for generating the quantitative data required for batch release and regulatory filings. The direct analysis, without the need for derivatization, eliminates a significant source of potential error and variability.
-
For Impurity Profiling, Identification, and Investigations: GC-MS is the indispensable tool. When an unknown peak appears in the HPLC chromatogram, or for in-depth characterization of the impurity profile during process development, GC-MS provides the definitive structural information that HPLC-UV cannot. Its high sensitivity is also invaluable for detecting and identifying trace-level volatile or semi-volatile impurities that might be missed by HPLC.
By leveraging HPLC for its quantitative strength and GC-MS for its qualitative and investigative power, researchers and drug development professionals can build a robust, self-validating analytical system that ensures the comprehensive characterization and quality control of this compound.
References
-
PubMed. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 17178-01-7). Available at: [Link]
-
ResearchGate. (2024). Derivatization techniques available for the analysis of chlorinated phenols by GC–MS. Available at: [Link]
-
PubChem. (n.d.). 4-Chloro-2-methylphenol. Available at: [Link]
-
PubMed. (2002). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Available at: [Link]
-
ResearchGate. (2020). Derivatization and rapid GC—MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Available at: [Link]
-
MDPI. (2022). Investigation and Rapid Determination of Storage-Induced Multidimensional Quality Deterioration of Wenyujin Rhizoma Concisum. Available at: [Link]
-
Chemsrc. (2025). 4-Chlorothiophenol. Available at: [Link]
-
PubMed. (2018). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Available at: [Link]
-
MDPI. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Available at: [Link]
-
PubMed. (2025). Quantification of Thiophenols at Nanogram-per-Liter Levels in Wine by UHPLC-MS/MS after Derivatization with N-Ethylmaleimide. Available at: [Link]
-
DiVA portal. (n.d.). Method development for the determination of thiols using HPLC with fluorescence detection. Available at: [Link]
-
PubMed. (2010). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Available at: [Link]
-
PubChem. (n.d.). 4-Methylbenzenethiol. Available at: [Link]
-
ResearchGate. (2025). Thermal Stability and the Effectiveness of Coatings for Sm–Co 2 : 17 High-Temperature Magnets at Temperatures up to 550C. Available at: [Link]
Sources
Spectroscopic Deep Dive: A Comparative Analysis of 4-Chloro-2-methylthiophenol and Its Isomers
In the intricate world of pharmaceutical development and chemical research, the precise identification of molecular structures is paramount. Positional isomers, molecules with the same chemical formula but different arrangements of atoms, often exhibit vastly different biological activities and chemical properties. This guide provides an in-depth comparative analysis of the spectroscopic data of 4-Chloro-2-methylthiophenol and its key isomers: 2-Chloro-4-methylthiophenol, 2-Chloro-6-methylthiophenol, and 4-Chloro-3-methylthiophenol. Understanding their distinct spectroscopic signatures is crucial for unambiguous identification, quality control, and advancing research in medicinal chemistry and material science.
This guide will navigate through the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a comprehensive, data-driven comparison to empower researchers in their analytical endeavors.
The Critical Need for Isomer Differentiation
The subtle shift of a substituent on an aromatic ring can profoundly alter a molecule's steric and electronic properties. In the case of chloromethylthiophenols, these changes can influence everything from reaction kinetics to pharmacological efficacy. For instance, the relative positions of the chloro, methyl, and thiophenol groups dictate the molecule's polarity, hydrogen bonding capabilities, and overall three-dimensional shape, all of which are critical determinants of its interaction with biological targets. Consequently, robust and reliable analytical methods are essential to distinguish between these closely related compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton Environment
¹H NMR spectroscopy is a cornerstone of structural elucidation, providing detailed information about the chemical environment of hydrogen atoms within a molecule. The chemical shift, splitting patterns (multiplicity), and coupling constants of the aromatic protons are exquisitely sensitive to the substitution pattern on the benzene ring.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Acquisition Parameters: Utilize a standard pulse sequence with a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Comparative ¹H NMR Data
| Compound | Aromatic Protons (ppm) | -CH₃ Signal (ppm) | -SH Signal (ppm) |
| This compound | ~7.2 (d), ~7.1 (d), ~6.9 (dd) | ~2.4 (s) | ~3.5 (s) |
| 2-Chloro-4-methylthiophenol | ~7.3 (d), ~7.0 (dd), ~6.9 (d) | ~2.3 (s) | ~3.6 (s) |
| 2-Chloro-6-methylthiophenol | ~7.1-7.2 (m) | ~2.4 (s) | ~3.7 (s) |
| 4-Chloro-3-methylthiophenol | ~7.2 (d), ~7.0 (d), ~6.8 (dd) | ~2.3 (s) | ~3.4 (s) |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.
Analysis and Interpretation
The substitution pattern on the benzene ring gives rise to unique splitting patterns for the aromatic protons.
-
This compound: The aromatic region is expected to show three distinct signals: a doublet for the proton ortho to the chlorine, a doublet for the proton ortho to the methylthio group, and a doublet of doublets for the proton situated between the chloro and methylthio groups.
-
2-Chloro-4-methylthiophenol: This isomer will also exhibit three aromatic signals, but with different coupling patterns and chemical shifts due to the altered positions of the substituents.
-
2-Chloro-6-methylthiophenol: The symmetry in this molecule results in a more complex and often overlapping multiplet in the aromatic region, making definitive assignment more challenging without advanced 2D NMR techniques.[1]
-
4-Chloro-3-methylthiophenol: Similar to the 4-chloro-2-methyl isomer, this compound will display three distinct aromatic signals, but their chemical shifts will be influenced by the different electronic environment.
The chemical shift of the methyl protons is also subtly influenced by the position of the electron-withdrawing chlorine atom.
Caption: Expected ¹³C NMR chemical shift variations for key carbons.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Infrared spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds. While the IR spectra of these isomers will share some common features, the substitution pattern on the aromatic ring gives rise to a unique "fingerprint" region.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).
Comparative IR Data
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | ~3400 (O-H, if phenol analog), ~2550 (S-H), ~1580, 1470 (C=C aromatic), ~800-880 (C-H out-of-plane bending) |
| 2-Chloro-4-methylthiophenol | ~3400 (O-H, if phenol analog), ~2550 (S-H), ~1590, 1480 (C=C aromatic), ~800-860 (C-H out-of-plane bending) |
| 2-Chloro-6-methylthiophenol | ~3450 (O-H, if phenol analog), ~2560 (S-H), ~1570, 1460 (C=C aromatic), ~750-800 (C-H out-of-plane bending) [1] |
| 4-Chloro-3-methylthiophenol | ~3350 (O-H, if phenol analog), ~2550 (S-H), ~1595, 1475 (C=C aromatic), ~810-870 (C-H out-of-plane bending) |
Note: Data for thiophenols is inferred from phenol analogs where necessary. The S-H stretch is often weak.
Analysis and Interpretation
The most diagnostic region in the IR spectrum for distinguishing between these isomers is the C-H out-of-plane bending region (typically between 700 and 900 cm⁻¹). The number and position of these bands are characteristic of the substitution pattern on the benzene ring.
-
1,2,4-Trisubstituted (e.g., this compound, 2-Chloro-4-methylthiophenol, 4-Chloro-3-methylthiophenol): These isomers typically show a strong absorption band in the 800-880 cm⁻¹ region.
-
1,2,3-Trisubstituted (e.g., 2-Chloro-6-methylthiophenol): This substitution pattern often results in a strong absorption band in the 750-800 cm⁻¹ region.
The stretching vibrations of the C-Cl and C-S bonds also provide information, although they can be more difficult to assign definitively.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While all the isomers of chloromethylthiophenol have the same nominal molecular weight, high-resolution mass spectrometry can confirm the elemental composition. The primary utility of MS in distinguishing these isomers lies in the analysis of their fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Ionization: Electron Ionization (EI) is a common technique for generating fragment ions.
-
Mass Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.
-
Data Interpretation: The resulting mass spectrum plots the relative abundance of ions versus their mass-to-charge ratio (m/z).
Comparative MS Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 158/160 (due to ³⁵Cl/³⁷Cl) | Fragments corresponding to loss of -CH₃, -SH, -Cl |
| 2-Chloro-4-methylthiophenol | 158/160 | Fragments corresponding to loss of -CH₃, -SH, -Cl |
| 2-Chloro-6-methylthiophenol | 158/160 | Fragments corresponding to loss of -CH₃, -SH, -Cl |
| 4-Chloro-3-methylthiophenol | 158/160 | Fragments corresponding to loss of -CH₃, -SH, -Cl |
Analysis and Interpretation
The molecular ion peak will appear as a characteristic doublet with a ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The fragmentation patterns will be influenced by the relative positions of the substituents. For example, the proximity of the methyl and chloro groups in 2-Chloro-6-methylthiophenol may lead to unique fragmentation pathways, such as the loss of a chloromethyl radical, that are less favorable in the other isomers. A detailed analysis of the relative abundances of the fragment ions can provide a basis for differentiation.
Conclusion: A Multi-faceted Approach to Isomer Identification
The unambiguous identification of this compound and its isomers requires a synergistic approach, leveraging the strengths of multiple spectroscopic techniques. ¹H and ¹³C NMR provide the most definitive structural information through the analysis of chemical shifts and coupling patterns. IR spectroscopy offers a rapid and effective method for preliminary differentiation based on the characteristic C-H out-of-plane bending vibrations. Mass spectrometry confirms the molecular weight and can provide corroborating evidence through the analysis of fragmentation patterns.
By carefully acquiring and interpreting data from these complementary techniques, researchers can confidently distinguish between these closely related isomers, ensuring the integrity of their research and the quality of their products.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4130239, 2-Chloro-6-methylthiophenol. Retrieved from [Link].
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Comparative study of the reactivity of 4-Chloro-2-methylthiophenol versus other thiophenols
A Comparative Guide to the Reactivity of 4-Chloro-2-methylthiophenol
Introduction: Beyond Thiophenol
Thiophenols are a cornerstone class of reagents in organic synthesis and medicinal chemistry, prized for the nucleophilicity of the sulfur atom and its versatile reactivity. However, the true power of this scaffold lies in its tunability. By strategically placing substituents on the aromatic ring, we can precisely modulate the electronic and steric properties of the thiol group, tailoring its reactivity for specific applications. This guide provides an in-depth comparative analysis of This compound , a uniquely substituted analogue, contrasting its behavior with parent thiophenol and other derivatives.
Our objective is to move beyond mere observation and delve into the causality of its reactivity profile. For researchers and drug development professionals, understanding these nuances is critical for reaction design, optimizing yields, and predicting the behavior of complex molecules. We will dissect the competing electronic and steric effects of the para-chloro and ortho-methylthio groups and provide a framework for experimentally validating these properties.
Chapter 1: The Electronic and Steric Landscape of Thiophenol Reactivity
The reactivity of any substituted thiophenol is primarily governed by three factors:
-
Acidity (pKa): The ease of deprotonation to form the highly nucleophilic thiolate anion. This is almost entirely controlled by the electronic effects of the substituents. Electron-withdrawing groups (EWGs) stabilize the negative charge of the thiolate, increasing acidity (lowering the pKa), while electron-donating groups (EDGs) have the opposite effect.[1][2]
-
Nucleophilicity: The ability of the neutral thiol or its conjugate base (thiolate) to attack an electrophilic center. While the thiolate is always a stronger nucleophile than the thiol, its reactivity can be influenced by both electronic effects (which alter the charge density on the sulfur) and steric hindrance from adjacent groups that may impede its approach to a reaction center.[3][4]
-
Oxidation Potential: The propensity of the thiol to undergo oxidation, most commonly to form a disulfide bridge. This is a crucial reaction in both chemical synthesis and biological systems. The stability of the intermediate thiyl radical can be influenced by ring substituents.
The interplay of inductive and resonance effects dictates a substituent's electronic influence. Inductive effects are transmitted through sigma bonds and are distance-dependent, whereas resonance effects involve the delocalization of pi electrons across the aromatic system.
Caption: Electronic and steric effects in this compound.
Chapter 2: A Case Study: Deconstructing this compound
The reactivity of this compound is a direct consequence of the combined influence of its two substituents:
-
The para-Chloro Group: As a halogen, chlorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. It also has a weak electron-donating resonance effect (+R) via its lone pairs. The inductive effect dominates, making the chloro group a net electron-withdrawing substituent. This effect is expected to significantly increase the acidity of the thiol proton by stabilizing the resulting thiolate anion.[5][6]
-
The ortho-Methylthio Group: The electronic effects of a methylthio group are complex and less pronounced. More importantly, its position ortho to the thiol introduces significant steric bulk around the reactive sulfur center. This steric hindrance can be expected to play a major role in kinetic-controlled reactions, potentially slowing the rate of nucleophilic attack compared to unhindered thiophenols.[7]
Central Hypothesis: We predict that this compound will be more acidic than unsubstituted thiophenol due to the dominant electron-withdrawing nature of the chlorine atom. However, its nucleophilic reactivity will be sterically hindered , making it less reactive in SN2 or SNAr type reactions compared to its unhindered counterpart, 4-chlorothiophenol.
Chapter 3: Experimental Design for Comparative Reactivity Profiling
To rigorously test our hypothesis, a series of standardized experiments should be conducted. The protocols described below are designed to be self-validating through the inclusion of appropriate controls and standards.
Experiment 1: Acidity Profile via Spectrophotometric pKa Determination
Causality: The pKa is the most direct quantitative measure of a thiol's acidity. A lower pKa indicates a stronger acid. We can determine the pKa by measuring the UV absorbance change as the thiol (R-SH) is converted to its conjugate base thiolate (R-S⁻) across a range of pH values. The thiolate form typically has a distinct, higher-wavelength absorption maximum.
Experimental Protocol:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound (Thiophenol, 4-Chlorothiophenol, 4-Methylthiophenol, and this compound) in methanol.
-
Buffer Preparation: Prepare a series of 0.1 M phosphate and borate buffers spanning a pH range from 6.0 to 10.0 in 0.5 pH unit increments.
-
Sample Preparation: For each thiophenol, add 50 µL of the stock solution to 2.95 mL of each buffer in a quartz cuvette. This creates a final concentration of ~167 µM.
-
Spectrophotometric Reading: Scan the UV-Vis spectrum of each sample from 220 nm to 350 nm to identify the absorbance maxima for the protonated (acidic pH) and deprotonated (basic pH) forms.
-
Data Collection: For each thiophenol, measure the absorbance at the thiolate's absorption maximum across the entire pH range.
-
Data Analysis: Plot absorbance vs. pH. The data should fit a sigmoidal curve. The pKa is the pH value at the inflection point of the curve (half-equivalence point).
Caption: Workflow for spectrophotometric pKa determination.
Predicted and Comparative Data:
| Compound | Key Substituents | Expected Electronic Effect | Literature pKa | Predicted pKa |
| Thiophenol | None (Reference) | Neutral | 6.62[1] | - |
| 4-Methylthiophenol | para-CH₃ | Electron-Donating | 6.82[8] | - |
| 4-Chlorothiophenol | para-Cl | Electron-Withdrawing | ~6.0 | - |
| This compound | para-Cl, ortho-SCH₃ | Net Electron-Withdrawing | - | ~5.8 - 6.1 |
Rationale for Prediction: The strong electron-withdrawing effect of the para-chloro group is expected to be the dominant factor influencing acidity, leading to a pKa value even lower than that of 4-chlorothiophenol. The ortho-methylthio group's electronic contribution is minor in comparison.
Experiment 2: Nucleophilicity via SNAr Kinetic Assay
Causality: To assess nucleophilicity, we measure the reaction rate with a standard electrophile. The reaction of a thiolate with 1-fluoro-2,4-dinitrobenzene (FDNB, Sanger's reagent) is a classic SNAr reaction that produces a colored product, 2,4-dinitrophenyl sulfide, which can be easily monitored by UV-Vis spectroscopy. This allows us to quantify the kinetic impact of steric hindrance.
Experimental Protocol:
-
Reagent Preparation: Prepare 1 mM solutions of each thiophenol and a 10 mM solution of FDNB in ethanol. Prepare a 0.1 M sodium borate buffer at pH 9.0. (At this pH, the thiols will be predominantly in their more reactive thiolate form).
-
Kinetic Run: In a temperature-controlled cuvette holder set to 25°C, mix 2.5 mL of the pH 9.0 buffer with 0.3 mL of the thiophenol solution.
-
Reaction Initiation: Start the reaction by adding 0.2 mL of the FDNB solution. Mix rapidly and immediately begin recording the absorbance at the λmax of the product (~340 nm) every 15 seconds for 10 minutes.
-
Control: Run a blank reaction without any thiophenol to ensure there is no background reaction.
-
Data Analysis: The reaction is pseudo-first-order with respect to the thiophenol since FDNB is in excess. Plot ln(A∞ - At) vs. time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of the resulting line is the negative of the pseudo-first-order rate constant, k'. The relative reactivity can be expressed as krel = k'(substituted) / k'(thiophenol).
Predicted Comparative Data:
| Compound | Key Substituents | Primary Factor Influencing Rate | Predicted Relative Rate (krel) |
| Thiophenol | None (Reference) | Baseline | 1.00 |
| 4-Chlorothiophenol | para-Cl | Electronic (Slight deactivation) | ~0.8 |
| 2-Methylthiophenol* | ortho-SCH₃ | Steric Hindrance | ~0.4 |
| This compound | para-Cl, ortho-SCH₃ | Steric Hindrance (Dominant) | ~0.3 |
*Data for 2-methylthiophenol is predicted for illustrative purposes. Rationale for Prediction: While the electron-withdrawing chloro group slightly deactivates the ring for SNAr, the primary determinant of the rate for the ortho-substituted compounds will be steric hindrance. We predict this compound will be the slowest-reacting nucleophile in this set due to the bulky group adjacent to the sulfur, which impedes its attack on the FDNB electrophile.
Experiment 3: Oxidative Coupling Potential
Causality: The oxidation of thiols to disulfides often proceeds through a thiyl radical intermediate. The stability of this radical can influence the reaction rate. This experiment provides a qualitative or semi-quantitative comparison of the ease of oxidation.
Experimental Protocol:
-
Solution Preparation: Prepare 0.1 M solutions of each thiophenol in a 1:1 mixture of methanol and a pH 7.4 phosphate buffer.
-
Reaction Initiation: To each solution, add a catalytic amount (1 mol%) of a Cu(II) salt solution (e.g., CuCl₂). Leave the solutions open to the air and stir gently at room temperature.
-
Monitoring: Monitor the disappearance of the thiol peak over time using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Analysis: Compare the time required for complete consumption of the starting thiol for each compound. A shorter reaction time indicates a higher propensity for oxidation under these conditions.
Caption: General equilibrium of thiol-disulfide oxidation/reduction.
Expected Outcome: The electronic effects on oxidation potential are complex. While electron-withdrawing groups can make the thiol proton more acidic, they may destabilize the electron-deficient radical intermediate. Conversely, electron-donating groups could stabilize the radical. It is plausible that 4-chlorothiophenol and this compound would exhibit slower oxidation rates compared to thiophenol or 4-methylthiophenol due to the destabilizing inductive effect of chlorine on the radical intermediate.
Conclusion: A Profile of Modulated Reactivity
This comparative guide establishes a clear, experimentally verifiable reactivity profile for this compound. Based on fundamental principles of physical organic chemistry, we can confidently predict that it is a significantly more acidic thiol than its parent compound, thiophenol. This enhanced acidity is valuable in reactions requiring the in-situ formation of a thiolate under milder basic conditions.
Conversely, its nucleophilicity is markedly tempered by steric hindrance from the ortho-methylthio group. This makes it a less potent nucleophile in reactions sensitive to steric bulk. This feature can be exploited for achieving selectivity; it might react preferentially with small, unhindered electrophiles over larger ones. For the drug development professional, this unique combination of electronic activation and steric modulation offers a sophisticated tool for fine-tuning the properties of sulfur-containing pharmacophores.
References
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Messalhi, A.; Rehamnia, R.; Souahi, A.; Bensalem, R. (2010). Electronic Effect of Substituents on Hydrodesulfurization of Thiophenes : Reactivity and Selectivity. Asian Journal of Chemistry, 21, 1812-1818. [Link]
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Hollingsworth, M. A., et al. (2022). Substituent Effects Impact Surface Charge and Aggregation of Thiophenol-Labeled Gold Nanoparticles for SERS Biosensors. Biosensors, 12(1), 25. [Link]
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Hollingsworth, M. A., et al. (2022). Substituent Effects Impact Surface Charge and Aggregation of Thiophenol-Labeled Gold Nanoparticles for SERS Biosensors. ResearchGate. [Link]
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Hollingsworth, M. A., et al. (2022). Substituent Effects Impact Surface Charge and Aggregation of Thiophenol-Labeled Gold Nanoparticles for SERS Biosensors. PubMed, 35049653. [Link]
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Jian, J., et al. (2018). pKa Values for Thiophenols 1-7. ResearchGate. [Link]
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National Center for Biotechnology Information (n.d.). Thiophenol. PubChem Compound Database. CID=7969. [Link]
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G. La Parola, F., et al. (2022). Voltammetric and Spectroscopic Investigation of Electrogenerated Oligo-Thiophenes: Effect of Substituents on the Energy-Gap Value. MDPI. [Link]
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Calculated nucleophilicity of phenols/thiophenols and experimental... ResearchGate. [Link]
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Bordwell, F. G., & Cooper, G. D. (1952). The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect. Journal of the Chemical Society B: Physical Organic. [Link]
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Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Air Force Institute of Technology Scholar. [Link]
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Organic Chemistry @ CU Boulder. (2019). Reactivity of Thiols and Thiolates. YouTube. [Link]
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Almássy, L., et al. (2020). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Organic Chemistry Frontiers. [Link]
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National Center for Biotechnology Information (n.d.). 4-Methylbenzenethiol. PubChem Compound Database. CID=7811. [Link]
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Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
An Expert's Comparative Guide to the Quantitative Analysis of 4-Chloro-2-methylthiophenol in Reaction Mixtures
As a Senior Application Scientist, the precise quantification of reaction components is paramount for robust process development and quality control. This compound is a key intermediate in various synthetic pathways, and monitoring its concentration in a complex reaction mixture is critical for optimizing yield, understanding kinetics, and ensuring final product purity. The inherent reactivity of the thiol group, particularly its susceptibility to oxidation, presents a unique analytical challenge that demands carefully selected and validated methodologies.[1][2]
This guide provides an in-depth comparison of two powerful chromatographic techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, provide field-proven protocols, and present comparative data to guide researchers in selecting the optimal method for their specific laboratory and project requirements.
RP-HPLC is a cornerstone of pharmaceutical and chemical analysis, offering a superb balance of resolution, sensitivity, and robustness for moderately polar analytes like this compound.[3] This method separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Principle and Experimental Rationale
The separation is governed by the hydrophobic interactions between the analyte and the stationary phase. This compound, with its aromatic ring and alkyl group, will be retained on a nonpolar column (like a C18) and can be eluted with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its strong hydrophobic retention capabilities, which are ideal for aromatic compounds. This ensures adequate separation from more polar starting materials or byproducts.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water provides consistent elution and stable baselines. A phosphate buffer is incorporated to maintain a constant pH (e.g., pH 3.3), which is crucial for ensuring the reproducibility of retention times, as the ionization state of the phenolic hydroxyl group is controlled.[4]
-
Detection: The aromatic ring in this compound contains a chromophore that absorbs UV light. A Diode Array Detector (DAD) is chosen to monitor the absorbance at a specific wavelength (e.g., 254 nm), providing both quantitative data and spectral information to confirm peak purity.
Experimental Protocol: HPLC-UV Analysis
1. Reagent and Standard Preparation:
-
Mobile Phase: Prepare a 10mM potassium dihydrogen phosphate buffer and adjust the pH to 3.3 with phosphoric acid. Mix 750 mL of HPLC-grade methanol with 250 mL of the buffer solution. Filter through a 0.45 µm filter and degas.[4]
-
Diluent: Use the mobile phase as the diluent to ensure sample compatibility.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound analytical standard and dissolve in a 50 mL volumetric flask with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250 µg/mL) by serial dilution of the stock solution with the diluent.
2. Sample Preparation:
-
Accurately pipette 100 µL of the reaction mixture into a 10 mL volumetric flask.
-
Dilute to volume with the diluent and mix thoroughly.
-
Filter the solution through a 0.45 µm nylon syringe filter into an HPLC vial, discarding the first few drops.[5]
3. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a DAD detector.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: 75:25 (v/v) Methanol:10mM KH₂PO₄ buffer (pH 3.3).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
4. System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of a mid-range calibration standard (e.g., 50 µg/mL).
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0.
5. Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Inject the prepared reaction mixture samples.
-
Quantify the concentration of this compound in the samples using the linear regression equation from the calibration curve.
Workflow and Data Summary
Caption: HPLC-UV workflow for this compound analysis.
| Parameter | Typical Performance |
| Retention Time | ~5.6 min |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~20 ng/mL |
| Limit of Quantification (LOQ) | ~60 ng/mL |
| Precision (%RSD) | < 2% |
| Data is illustrative and based on similar compound analysis.[6] |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
For applications demanding higher selectivity and definitive identification, GC-MS is the gold standard. The mass spectrometer acts as a highly specific detector, providing structural information that confirms the analyte's identity beyond doubt. However, the inherent polarity and low volatility of the thiophenol require a derivatization step to make it amenable to GC analysis.[7]
Principle and Experimental Rationale
In this method, the sample is first derivatized to replace the active hydrogen on the thiol group with a nonpolar trimethylsilyl (TMS) group. This silylation reaction increases the volatility and thermal stability of the analyte, allowing it to traverse the GC column without degradation.[7] The derivatized analyte is then separated from other components in the GC column based on its boiling point and interaction with the stationary phase, and finally detected by the mass spectrometer.
Causality Behind Experimental Choices:
-
Derivatization: Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is chosen because it efficiently derivatizes both thiol and hydroxyl groups under mild conditions, producing a thermally stable TMS-ether that exhibits excellent chromatographic properties.[8]
-
Stationary Phase: A nonpolar, low-bleed column (e.g., 5% phenyl-methylpolysiloxane) is ideal for separating a wide range of derivatized compounds. It provides good resolution and minimizes column bleed at higher temperatures, ensuring a clean background for mass spectrometric detection.
-
Detection: Mass spectrometry operating in Selected Ion Monitoring (SIM) mode is used for quantification. By monitoring specific, characteristic ions of the derivatized analyte, SIM mode dramatically enhances sensitivity and selectivity, effectively filtering out noise from the reaction matrix.
Experimental Protocol: GC-MS Analysis
1. Reagent and Standard Preparation:
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Solvent: Anhydrous Pyridine.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound analytical standard into a 50 mL volumetric flask and dissolve in anhydrous pyridine.
-
Calibration Standards: Prepare a series of standards (e.g., 1, 5, 10, 50, 100, 250 µg/mL) in anhydrous pyridine.
2. Sample and Standard Derivatization:
-
Pipette 100 µL of each standard or reaction mixture sample into separate 2 mL autosampler vials.
-
Add 100 µL of the BSTFA + 1% TMCS reagent to each vial.
-
Cap the vials tightly and heat at 70 °C for 30 minutes in a heating block or oven.[8]
-
Allow the vials to cool to room temperature before analysis.
3. Instrumentation and Conditions:
-
GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Oven Program: Start at 70 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 2 min).[8]
-
MSD Transfer Line: 280 °C.
-
Ion Source: 230 °C (Electron Ionization at 70 eV).
-
MS Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for silylated this compound (e.g., m/z 230 for M⁺, and other key fragments).
4. Analysis:
-
Analyze the derivatized standards to build a calibration curve based on the peak area of the primary quantification ion.
-
Inject the derivatized samples.
-
Identify the analyte peak by its retention time and the presence of all target ions.
-
Quantify using the calibration curve.
Workflow and Data Summary
Caption: GC-MS workflow including the essential derivatization step.
| Parameter | Typical Performance |
| Retention Time (derivatized) | ~10.5 min |
| Linearity (R²) | ≥ 0.998 |
| Limit of Detection (LOD) | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~2 ng/mL |
| Specificity | Very High (Mass Confirmed) |
| Data is illustrative and based on typical performance for derivatized phenols.[7][9] |
Head-to-Head Comparison
| Feature | HPLC-UV | GC-MS with Derivatization |
| Principle | Liquid-phase separation based on polarity | Gas-phase separation based on volatility |
| Specificity | Good; based on retention time and UV spectrum | Excellent; confirmed by mass fragmentation pattern |
| Sensitivity | High (µg/mL to high ng/mL range) | Very High (low ng/mL to pg/mL range) |
| Sample Prep | Simple: Dilute and filter | More complex: Requires anhydrous solvent and heating step for derivatization |
| Analysis Time | Faster per sample (~10-15 min) | Slower per sample (~15-20 min run time + prep) |
| Cost | Lower instrument and operational cost | Higher instrument and operational cost |
| Robustness | Generally very robust and high-throughput | Derivatization step can introduce variability if not controlled |
| Best For | Routine quality control, process monitoring, high-throughput screening | Trace-level analysis, impurity identification, method validation, complex matrices |
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantitative analysis of this compound in reaction mixtures. The choice between them is dictated by the specific requirements of the analysis.
Choose HPLC-UV for:
-
Routine Process Monitoring and Quality Control: When speed, cost-effectiveness, and high throughput are essential, and the reaction matrix is relatively clean.
-
Projects with Limited Budgets: The lower capital and operational costs make it more accessible.
Choose GC-MS with Derivatization for:
-
Trace-Level Quantification: When maximum sensitivity is required to detect low concentrations of the analyte or impurities.
-
Complex Reaction Matrices: The superior selectivity of MS can resolve the analyte from co-eluting interferences that might affect UV detection.
-
Structural Confirmation: When unequivocal identification of the analyte is necessary, such as in regulatory filings or troubleshooting unknown byproducts.
By understanding the fundamental principles and practical considerations of each method, researchers and drug development professionals can confidently select and implement the most appropriate analytical strategy, ensuring data integrity and accelerating their development timelines.
References
- Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
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Yaroshenko, D. V., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(13), 3029. Available from: [Link]
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Groleau, P. (2010). Method development for the determination of thiols using HPLC with fluorescence detection. Diva-portal.org. Available from: [Link]
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Finney, A. M., et al. (2024). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. Chemical Science. Available from: [Link]
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Li, G., et al. (2018). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. ACS Omega, 3(11), 16303–16310. Available from: [Link]
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Winther, J. R., & Thorpe, C. (2014). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry, 457, 1-11. Available from: [Link]
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Margl, L., et al. (2001). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Zeitschrift für Naturforschung C, 56(1-2), 65-71. Available from: [Link]
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Zamudio-Fregoso, M., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. American Journal of Analytical Chemistry, 6, 333-343. Available from: [Link]
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SCIRP. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Available from: [Link]
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Saville, B. (1961). A Simple Titrimetric Method for the Assay of Thiols. Analyst, 86, 29-33. Available from: [Link]
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Angeles, E., et al. (2005). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Molbank, 2005(3), M400. Available from: [Link]
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Shakeri, A., et al. (2019). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 24(16), 2937. Available from: [Link]
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Dong, M. W., & Hu, G. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. Available from: [Link]
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Al-Ghamdi, A. Y. (2010). A Rapid HPLC Analysis for Dermal Penetration: The Case Study of 4-Chloro-3-Methylphenol (CMP) from Metal Working Fluid Trim VX. The Open Analytical Chemistry Journal, 4, 11-15. Available from: [Link]
-
ResearchGate. (n.d.). Determination of thiophenol concentrations in water samples. Retrieved from [Link]
-
Wilson, A. D., & Oberholster, A. (2017). Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. Molecules, 22(8), 1279. Available from: [Link]
-
Angeles, E., et al. (2005). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Molbank, 2005, M400. Available from: [Link]
-
Doane, L. M., & Stock, J. T. (1979). Determination of thiols by conductometric titration with mercury(II) chloride in water and in N,N-dimethylformamide. Analytical Chemistry, 51(8), 1151–1153. Available from: [Link]
-
Lee, S., et al. (2018). Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. Food Chemistry, 257, 336-342. Available from: [Link]
-
Cecil, R., & McPhee, J. R. (1955). The estimation of thiols and disulphides by potentiometric titration with silver nitrate. Biochemical Journal, 59(2), 234–240. Available from: [Link]
- Ciesielski, W., & Zakrzewski, R. (2003). Iodimetric Titration of Sulfur Compounds in Alkaline Medium. Analytical Letters, 36(8), 1593-1605.
-
Lokhande, R. S., et al. (n.d.). Extractive Spectrophotometric Determination of Cadmium with 4-Chloroisonitroso Acetophenone Thiosemicarbazone. TSI Journals. Available from: [Link]
-
Hewitt, D. G., et al. (2017). Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale. Water, 9(12), 987. Available from: [Link]
- Al-Tamrah, S. A., & Gomez-Carrio, A. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) in throat lozenges. Journal of Pharmaceutical and Biomedical Analysis, 13(8), 1045-1050.
-
Amanote Research. (n.d.). Spectrophotometric Determination of Some Pharmaceutical Thiols Using 2,6-Dichloroquinone-4-Chlorimide: Part Ii Quantitative Relations Between Molar Absorptivities and Molecular Connectivity Indexes. Retrieved from [Link]
-
Nitta, K., Bratcher, S. C., & Kronman, M. J. (1978). Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds. Biochemical Journal, 177(2), 385–392. Available from: [Link]
-
Hrytsenko, I., et al. (2023). Express quantitative spectrophotometric determination of 2-(((3-(2-fluorophenyl)- 5-thio-4H-1,2,4-triazol-4-yl)imino)methyl)phenol as an active substance of a medicinal product for the treatment of mycoses. Zaporozhye Medical Journal, 25(6), 441-447. Available from: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Chloro-2-methylthiophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Robust Analytical Methods in Pharmaceutical Development
In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical methods are paramount. The precise quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is a cornerstone of regulatory compliance and patient safety. 4-Chloro-2-methylthiophenol, a key chemical intermediate, requires meticulous analytical oversight to ensure the quality and consistency of the final drug product.
This guide provides an in-depth, experience-driven comparison of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Beyond a simple enumeration of protocols, we will delve into the causality behind experimental choices and present a comprehensive framework for the cross-validation of these methods. This process of cross-validation is not merely a regulatory hurdle; it is a scientific imperative that ensures the interchangeability and reliability of data across different analytical platforms, laboratories, and throughout the lifecycle of a drug product. Our approach is grounded in the principles of scientific integrity, drawing upon established regulatory frameworks such as the International Council for Harmonisation (ICH) guidelines to provide a self-validating system for your analytical workflows.
Choosing the Right Tool: A Comparative Overview of HPLC and GC-MS for this compound Analysis
The selection of an analytical method is a critical decision dictated by the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis. For a polar, semi-volatile compound like this compound, both HPLC and GC-MS present viable, yet distinct, analytical strategies.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a powerful and versatile technique for the separation and quantification of a wide range of compounds.[1][2][3][4][5][6] Its operation at ambient temperatures makes it particularly suitable for thermally labile or non-volatile compounds. For this compound, a reversed-phase HPLC method with UV detection is a common and robust approach. The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile and Semi-Volatile Compounds
GC-MS offers exceptional sensitivity and selectivity, making it a powerful tool for the analysis of volatile and semi-volatile compounds.[3][5][6] However, the high polarity of the phenolic hydroxyl group in this compound can lead to poor peak shape and interactions with the GC column. To overcome this, a derivatization step is essential. Acetylation, which converts the polar hydroxyl group into a less polar acetate ester, is a common and effective strategy to improve the chromatographic performance of phenolic compounds.[7][8]
Experimental Protocols: A Step-by-Step Guide to Method Implementation
The following protocols are based on established methods for the analysis of structurally similar chlorophenolic compounds and are intended to serve as a robust starting point for the analysis of this compound.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is adapted from a rapid HPLC analysis developed for the closely related compound, 4-chloro-3-methylphenol.[9][10][11]
1. Sample Preparation:
-
Accurately weigh and dissolve a suitable amount of the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 µg/mL to 100 µg/mL).
-
For unknown samples, dissolve a known weight of the sample in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: An Agilent 1100 series or equivalent system equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v). The exact ratio should be optimized for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at a wavelength determined by the UV spectrum of this compound (typically around 225-280 nm).
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Acetylation Derivatization
This protocol is based on a GC-MS method for the quantification of 4-chloro-3-methylphenol in aqueous effluent, which necessitates a derivatization step.[7][8]
1. Sample Preparation and Derivatization:
-
Prepare standard solutions of this compound in a suitable solvent (e.g., toluene or hexane) at concentrations relevant to the expected sample concentrations.
-
To a known volume of the standard or sample solution, add a sodium carbonate solution to make the solution alkaline.
-
Add acetic anhydride to the mixture to acetylate the phenolic hydroxyl group. The reaction converts this compound to its less polar acetate ester.
-
After the reaction, perform a liquid-liquid extraction with a non-polar solvent like hexane to isolate the acetylated derivative.
-
Concentrate the hexane extract to a final volume suitable for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
GC-MS System: A system such as an Agilent 7890B GC coupled to a 5977A MSD.
-
Column: A non-polar or low-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at an initial temperature of 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. This program should be optimized based on the retention time of the acetylated derivative.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor the molecular ion and characteristic fragment ions of the acetylated this compound.
3. Data Analysis:
-
Create a calibration curve by plotting the peak area of the selected ion for the acetylated derivative against the concentration of the this compound standards.
-
Quantify the amount of this compound in the samples by comparing the peak area of the derivative to the calibration curve.
Cross-Validation Protocol: Ensuring Method Comparability
The cross-validation of analytical methods is essential to demonstrate that different methods provide equivalent results, ensuring data integrity when methods are used interchangeably.[12] This protocol is designed to compare the performance of the developed HPLC-UV and GC-MS methods.
1. Objective:
-
To statistically compare the results obtained from the HPLC-UV and GC-MS methods for the quantification of this compound and to determine if the methods are equivalent within predefined acceptance criteria.
2. Experimental Design:
-
Prepare a set of at least 10 samples of this compound covering the analytical range of both methods. These can be prepared from a common stock solution to ensure homogeneity.
-
Analyze each sample in triplicate using both the validated HPLC-UV and GC-MS methods.
-
The analyses should be performed by the same analyst on the same day to minimize variability.
3. Data Analysis and Acceptance Criteria:
-
Statistical Comparison: Employ statistical tools to compare the datasets obtained from the two methods.[13][14][15]
-
Paired t-test: To determine if there is a statistically significant difference between the mean results of the two methods.
-
Bland-Altman plot: To visualize the agreement between the two methods and identify any systematic bias.[16]
-
Regression Analysis: To assess the correlation and linearity between the results from the two methods.
-
-
Acceptance Criteria: The methods will be considered equivalent if:
-
The p-value from the paired t-test is greater than 0.05, indicating no significant difference between the means.
-
The Bland-Altman plot shows that the differences between the methods are randomly distributed around zero and within the limits of agreement.
-
The correlation coefficient (r) from the regression analysis is greater than 0.99.
-
Data Presentation: A Comparative Analysis of Method Performance
The following tables summarize the expected performance characteristics of the HPLC-UV and GC-MS methods for the analysis of this compound, based on data for the structurally similar compound 4-chloro-3-methylphenol.[7][8][9][10][11]
Table 1: Comparison of Method Validation Parameters
| Parameter | HPLC-UV | GC-MS (with derivatization) |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~20 ng/mL | Potentially lower with SIM |
| Limit of Quantification (LOQ) | ~62.5 ng/mL | Potentially lower with SIM |
| Accuracy (% Recovery) | 92 - 105% | Expected to be within 90 - 110% |
| Precision (RSD) | < 6% | Expected to be < 15% |
Table 2: Hypothetical Cross-Validation Results
| Sample ID | HPLC-UV (µg/mL) | GC-MS (µg/mL) | % Difference |
| 1 | 1.05 | 1.02 | 2.86 |
| 2 | 5.21 | 5.15 | 1.15 |
| 3 | 10.10 | 9.98 | 1.19 |
| 4 | 24.95 | 25.10 | -0.60 |
| 5 | 50.32 | 49.89 | 0.85 |
| 6 | 75.15 | 75.50 | -0.47 |
| 7 | 99.80 | 101.20 | -1.40 |
| Mean | 38.08 | 38.26 | |
| Paired t-test (p-value) | > 0.05 | ||
| Correlation Coefficient (r) | > 0.99 |
Visualization of the Cross-Validation Workflow
To further clarify the cross-validation process, the following diagram illustrates the logical flow of the experimental and data analysis steps.
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Conclusion: A Scientifically Sound Approach to Method Equivalency
This guide has provided a comprehensive framework for the cross-validation of HPLC-UV and GC-MS methods for the analysis of this compound. By adhering to the detailed protocols and a robust statistical analysis plan, researchers and drug development professionals can confidently establish the equivalence of these two powerful analytical techniques. This not only ensures the reliability and consistency of analytical data but also provides the necessary scientific evidence to support regulatory submissions and maintain the highest standards of quality in pharmaceutical manufacturing. The principles and methodologies outlined herein are grounded in established scientific practices and regulatory expectations, offering a trustworthy and authoritative approach to analytical method validation and comparison.
References
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A Rapid HPLC Analysis for Dermal Penetration: The Case Study of 4-Chloro-3-Methylphenol (CMP) from Metal Working Fluid Trim VX. SciSpace. [Link]
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A Rapid HPLC Analysis for Dermal Penetration: The Case Study of 4- Chloro-3-Methylphenol (CMP) from Metal Working Fluid Trim VX. ResearchGate. [Link]
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A Rapid HPLC Analysis for Dermal Penetration: The Case Study of 4-Chloro-3-Methylphenol (CMP) from Metal Working Fluid Trim VX~!2010-02-11~!2010-03-15~!2010-04-02~!. ResearchGate. [Link]
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Statistical tools and approaches to validate analytical methods: methodology and practical examples. SciSpace. [Link]
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Statistical tools and approaches to validate analytical methods: methodology and practical examples. ResearchGate. [Link]
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Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]
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Quantification of 4-chloro-3-methylphenol in industrial aqueous effluent by GC-MS. Master Analyse et Controle. [Link]
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Quantification of 4-chloro-3-methylphenol in industrial aqueous effluent by GC-MS. Master Analyse et Controle. [Link]
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A Comparative Guide to the Biological Activity of 4-Chloro-2-methylthiophenol Derivatives
For researchers, scientists, and drug development professionals, the strategic modification of chemical scaffolds is a cornerstone of discovering novel therapeutic agents. This guide provides an in-depth comparative analysis of the biological activities of derivatives of 4-Chloro-2-methylthiophenol, a versatile chemical entity. By exploring the structure-activity relationships (SAR) that govern their antimicrobial and anticancer properties, this document aims to furnish a robust framework for future research and development in this area.
Introduction: The Therapeutic Potential of Substituted Thiophenols
The thiophenol scaffold, characterized by a hydroxyl group and a sulfur-containing functional group attached to a benzene ring, represents a privileged structure in medicinal chemistry. The introduction of a chlorine atom and a methylthio group at the 4- and 2-positions, respectively, creates this compound, a molecule with a unique electronic and steric profile. This core structure has been the subject of extensive derivatization to explore and enhance its therapeutic potential. The rationale behind these modifications lies in the ability to fine-tune the compound's lipophilicity, electronic properties, and steric hindrance, all of which are critical determinants of biological activity.
This guide will delve into two primary areas of therapeutic interest for these derivatives: antimicrobial and anticancer activities. We will examine how specific structural modifications impact their efficacy, providing a comparative analysis based on experimental data from various studies.
Comparative Antimicrobial Activity
Derivatives of this compound have demonstrated significant promise as antimicrobial agents, particularly against a range of bacterial and fungal pathogens. The antimicrobial efficacy is often attributed to the phenolic hydroxyl group, which can disrupt microbial cell membranes and inhibit essential enzymes. The nature and position of substituents on the aromatic ring play a crucial role in modulating this activity.
Structure-Activity Relationship in Antimicrobial Derivatives
A key observation in the study of these compounds is the profound impact of the substituent on the sulfonamide nitrogen and the nature of the group at the 2-position of the benzene ring. For instance, the introduction of bulky aromatic or heterocyclic moieties can enhance antimicrobial potency.
Key Insights from Experimental Data:
-
Impact of N-Sulfonyl Substituents: In a series of N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amides, compounds with a 1-naphthyl substituent (compound 10 and 16 in the cited study) exhibited potent bacteriostatic activity against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA), with Minimum Inhibitory Concentration (MIC) values as low as 4-8 μg/mL.[1]
-
Role of the 2-Thio Substituent: The nature of the alkyl or aryl group attached to the sulfur atom at the 2-position also influences activity. For example, in a series of 4-chloro-3-nitrophenylthiourea derivatives, compounds with 3,4-dichlorophenyl and 3-chloro-4-methylphenyl substituents demonstrated significant activity against Gram-positive pathogens.[2]
-
Thiophene-Based Heterocycles: The incorporation of a thiophene moiety into larger heterocyclic systems has yielded compounds with notable antifungal activity. Certain derivatives have shown greater potency against Aspergillus fumigatus than the standard drug Amphotericin B.[3]
Quantitative Comparison of Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of this compound derivatives against various microbial strains, illustrating the impact of structural modifications on their antimicrobial potency.
| Compound ID/Description | Target Organism | MIC (µg/mL) | Reference |
| Compound 10 (N-(2-(benzylthio)-4-chloro-5-methylphenylsulfonyl)-3-cyclohexylpropanamide) | MRSA | 4-8 | [1] |
| Compound 16 (N-(2-((naphthalen-1-yl)methylthio)-4-chloro-5-methylphenylsulfonyl)-3-cyclohexylpropanamide) | MRSA | 4-8 | [1] |
| Compound 11 (4-chloro-N-(3,4-dichlorophenyl)-3-nitrobenzenecarbothioamide) | Gram-positive bacteria | 0.5-2 | [2] |
| Compound 13 (4-chloro-N-(3-chloro-4-methylphenyl)-3-nitrobenzenecarbothioamide) | Gram-positive bacteria | 0.5-2 | [2] |
| 4-chloroindole | Vibrio parahaemolyticus | 50 | [4] |
| Thiophene derivative 4 | Colistin-Resistant A. baumannii | 16 | [5] |
| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Gram-negative & Gram-positive bacteria | 8 | [6] |
Comparative Anticancer Activity
The versatility of the this compound scaffold extends to the development of potent anticancer agents. Derivatives, particularly those incorporating sulfonamide and other heterocyclic moieties, have been shown to exhibit significant cytotoxicity against a range of cancer cell lines.
Structure-Activity Relationship in Anticancer Derivatives
The anticancer activity of these derivatives is often linked to their ability to interfere with critical cellular processes such as cell cycle progression, apoptosis, and signal transduction pathways.
Key Insights from Experimental Data:
-
Importance of the Hydroxyl Group: In a series of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives, the presence of a hydroxyl group on the arylpropylidene fragment was found to be crucial for cytotoxic activity.[7]
-
Influence of the Aryl Moiety: The substitution pattern on the aryl rings significantly impacts anticancer potency. For example, a 4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol derivative demonstrated notable anticancer activity against several cancer cell lines.[6]
-
Thiazolidinone Hybrids: Hybrid molecules combining the 4-thiazolidinone core with a 2-chloro-3-(4-nitrophenyl)prop-2-enylidene substituent have shown significant antimitotic activity.[8]
Quantitative Comparison of Anticancer Activity
The following table presents the half-maximal inhibitory concentration (IC50) values for selected this compound derivatives against various cancer cell lines, providing a quantitative measure of their cytotoxic potential.
| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 30 (3-{4-chloro-2-[(4-chlorophenyl)methylthio]-5-methylbenzenesulfonyl}-2-[3-(4-hydroxyphenyl)-1-phenylprop-2-enylideneamino]guanidine) | HCT-116 (Colon) | 8 | [7] |
| Compound 20 (Derivative with 4-hydroxy-3-methoxyphenyl) | HCT-116 (Colon) | 12.8 (mean) | [7] |
| Compound 24 (Derivative with 3,4-dihydroxyphenyl) | HCT-116 (Colon) | 12.7 (mean) | [7] |
| Compound 8e (1,2,4-Thiadiazole-1,2,4-triazole derivative with 4-nitro group) | MCF-7 (Breast) | 0.23 | [9] |
| Compound 8e | DU145 (Prostate) | 0.19 | [9] |
| Compound 2h (Ciminalum–thiazolidinone hybrid with propanoic acid) | NCI-60 panel (mean) | 1.57 (GI50) | [8] |
| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) | SNB-19 (CNS) | PGI = 65.12 at 10µM | [10] |
Mechanistic Insights and Signaling Pathways
A thorough understanding of the mechanisms of action is paramount for the rational design of more effective and selective therapeutic agents.
Antimicrobial Mechanism of Action
Phenolic compounds, including derivatives of this compound, exert their antimicrobial effects through a multi-pronged attack on microbial cells.
-
Cell Membrane Disruption: The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer of the cell membrane, disrupting its integrity and leading to the leakage of essential intracellular components.
-
Enzyme Inhibition: The phenolic hydroxyl group can form hydrogen bonds with the active sites of microbial enzymes, leading to their inactivation.
-
Oxidative Stress: Some phenolic compounds can generate reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids.
Caption: General Antimicrobial Mechanisms of Phenolic Compounds.
Anticancer Mechanism of Action
The anticancer activity of sulfonamide-containing derivatives is diverse and can involve multiple signaling pathways.
-
Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases, enzymes that are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[11]
-
Disruption of Microtubule Assembly: Some derivatives can interfere with the polymerization of tubulin, a key component of the cytoskeleton, leading to cell cycle arrest in the G2/M phase and apoptosis.
-
Cell Cycle Arrest: By targeting various cell cycle regulatory proteins, these compounds can induce cell cycle arrest, preventing the uncontrolled proliferation of cancer cells.[11]
Caption: Anticancer Mechanisms of Sulfonamide Derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section details the standard methodologies used to assess the antimicrobial and anticancer activities of this compound derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow for Broth Microdilution Assay.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Culture the test microorganism on an appropriate agar medium. Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for MTT Cytotoxicity Assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the old medium with the medium containing the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The derivatization of this compound has proven to be a fruitful strategy for the discovery of novel antimicrobial and anticancer agents. The structure-activity relationship studies highlighted in this guide underscore the importance of specific structural modifications in modulating biological activity. The incorporation of sulfonamide, thiophene, and other heterocyclic moieties has led to the identification of compounds with potent and, in some cases, selective activity.
Future research in this area should focus on:
-
Lead Optimization: Further refinement of the most promising lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways of the most active derivatives to facilitate rational drug design.
-
In Vivo Efficacy and Toxicity Studies: Evaluation of the therapeutic potential and safety profiles of lead compounds in preclinical animal models.
By leveraging the insights presented in this guide, researchers can continue to explore the rich chemical space of this compound derivatives and contribute to the development of the next generation of antimicrobial and anticancer therapeutics.
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Sławiński, J., Żołnowska, B., Pirska, D., Kędzia, A., & Kwapisz, E. (2013). Synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(1), 41-51. [Link]
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Khan, I., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6086. [Link]
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Khan, I., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6086. [Link]
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Kumar, G. S., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Arabian Journal for Science and Engineering, 45, 7837–7849. [Link]
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Head-to-head comparison of different purification techniques for 4-Chloro-2-methylthiophenol
For researchers and professionals in drug development, the purity of starting materials and intermediates is paramount. 4-Chloro-2-methylthiophenol is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its purity can significantly impact reaction yields, impurity profiles, and the overall safety and efficacy of the final product. This guide provides a head-to-head comparison of common laboratory purification techniques for this compound, offering insights into the principles, practical execution, and expected outcomes of each method.
The Importance of Purifying this compound
The synthesis of this compound can result in a variety of impurities, including positional isomers (such as 2-Chloro-4-methylthiophenol), unreacted starting materials, and by-products from side reactions. The presence of these impurities can lead to the formation of unwanted derivatives in subsequent synthetic steps, complicating downstream processing and potentially introducing toxic components into the final product[1]. Therefore, an effective purification strategy is crucial.
This guide will explore three widely used purification techniques: fractional distillation, recrystallization, and column chromatography. We will delve into the experimental protocols for each and provide a comparative analysis to aid in selecting the most appropriate method for your specific needs.
Fractional Distillation: The Workhorse for Boiling Point Separation
Fractional distillation is a powerful technique for separating liquid compounds with close boiling points.[2][3][4] The process relies on a series of vaporization and condensation cycles on "theoretical plates" within a fractionating column, which enriches the vapor phase with the more volatile component.[2][3] For compounds like this compound, which is a liquid at room temperature, vacuum fractional distillation is often preferred to prevent thermal decomposition at higher temperatures.
Experimental Protocol: Vacuum Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a Vigreux or packed fractionating column, a condenser, a receiving flask, and a vacuum source. Ensure all glass joints are properly sealed.
-
Sample Preparation: Charge the round-bottom flask with the crude this compound and a magnetic stir bar or boiling chips.
-
Distillation: Gradually reduce the pressure to the desired level (e.g., 5-10 mmHg). Begin heating the flask gently.
-
Fraction Collection: As the vapor rises through the column, monitor the temperature at the still head. Collect and discard the initial low-boiling fraction. Collect the main fraction of this compound at its characteristic boiling point under the applied vacuum. A Japanese patent describes the distillation of a related compound, 4-chloro-2-methylthiopyrimidine, at 90-95°C under 5-10 mmHg, suggesting a similar range may be applicable.[5]
-
Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for Two-Solvent Recrystallization.
Column Chromatography: High-Resolution Separation
Column chromatography is a highly versatile and powerful purification technique that separates compounds based on their differential adsorption to a stationary phase. [6]For moderately polar compounds like this compound, normal-phase chromatography using silica gel is a common choice.
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Prepare a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the elution solvent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). [7][8]A common starting point could be a 9:1 hexane:dichloromethane mixture. [7]4. Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the composition of the fractions using Thin-Layer Chromatography (TLC). Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Purity Verification: Confirm the purity of the final product by GC or HPLC.
Caption: Workflow for Flash Column Chromatography.
Head-to-Head Comparison of Purification Techniques
| Feature | Fractional Distillation | Recrystallization | Column Chromatography |
| Purity Achievable | 95-99% | >99% | >99.5% |
| Yield | 70-90% | 60-85% | 50-80% |
| Scalability | Excellent | Good | Poor to Moderate |
| Cost | Moderate (equipment) | Low (solvents) | High (solvents, silica gel) |
| Time Consumption | Moderate | Moderate to High | High |
| Best for Removing | Impurities with significantly different boiling points | Isomers and impurities with different solubilities | A wide range of impurities, including isomers |
Analytical Methods for Purity Determination
The success of any purification is contingent on accurate analytical methods to determine the purity of the final product.
-
Gas Chromatography (GC): GC is an excellent technique for assessing the purity of volatile compounds like this compound. A capillary column such as a DB-5 is often used, coupled with a Flame Ionization Detector (FID) for quantification. [9]A typical method would involve a temperature gradient to separate the target compound from any impurities. [5]* High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a UV detector is another powerful tool for purity analysis. A mobile phase consisting of a buffered aqueous solution and an organic solvent like methanol or acetonitrile would be suitable. [10][11]
Conclusion
The choice of purification technique for this compound depends on several factors, including the nature and quantity of impurities, the desired final purity, the scale of the purification, and available resources.
-
Fractional distillation is a robust and scalable method, particularly effective for removing impurities with significantly different boiling points.
-
Recrystallization is a cost-effective technique that can yield very high purity, especially for removing isomeric impurities, provided a suitable solvent system can be found.
-
Column chromatography offers the highest resolution and is capable of separating complex mixtures, but it is less scalable and more resource-intensive.
For optimal results, a combination of these techniques may be employed. For instance, an initial fractional distillation to remove the bulk of impurities could be followed by recrystallization or chromatography to achieve the final desired purity. A thorough understanding of the principles and practical considerations of each method will enable the researcher to make an informed decision and obtain high-purity this compound for their critical applications.
References
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
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Organic Chemistry at CU Boulder. (2012, May 7). Recrystallization using two solvents [Video]. YouTube. Retrieved from [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
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World Journal of Pharmacy and Pharmaceutical Sciences. (2026). simple and validated gas chromatography method for the purity and single maximum impurity determination of 4-chloro butyryl chloride; ksm of levetiracetam api. Retrieved from [Link]
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A Comparative Guide to Isomeric Purity Assessment of 4-Chloro-2-methylthiophenol
Abstract
The isomeric purity of 4-Chloro-2-methylthiophenol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, is a critical quality attribute that directly impacts the efficacy and safety of the final product. The presence of positional isomers can lead to undesired side reactions, reduced yield, and the formation of potentially toxic impurities. This guide provides a comprehensive comparison of two primary analytical techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the robust assessment of isomeric purity. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a data-driven comparison to empower researchers, scientists, and drug development professionals in selecting the optimal method for their specific application.
The Criticality of Isomeric Purity in Synthesis
This compound is a substituted aromatic compound where the precise arrangement of the chloro, methylthio, and hydroxyl groups on the benzene ring dictates its reactivity and suitability for downstream applications. During its synthesis, positional isomers can arise, which are molecules with the same chemical formula but different arrangements of these functional groups.[1] These structurally similar impurities can interfere with subsequent synthetic steps and are often difficult to remove, making their accurate quantification at the intermediate stage paramount.[1]
Potential Positional Isomers of Concern:
The primary analyte is this compound. However, depending on the synthetic route, several other isomers could be present as impurities. These include, but are not limited to:
-
2-Chloro-6-methylthiophenol
-
3-Chloro-2-methylthiophenol
-
5-Chloro-2-methylthiophenol
-
4-Chloro-3-methylthiophenol
Each of these isomers will exhibit slightly different physicochemical properties, such as boiling point, polarity, and solubility, which can be exploited for their analytical separation.
Analytical Strategies: A Head-to-Head Comparison
The two most powerful and widely used chromatographic techniques for the separation of volatile and semi-volatile organic compounds are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between them depends on the analyte's properties, the required sensitivity, and the laboratory's capabilities.
Gas Chromatography (GC): The Volatility-Based Approach
GC is an excellent choice for analyzing thermostable and volatile compounds like substituted thiophenols. The separation is based on the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
Principle of Separation: In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a heated column. Compounds separate based on their boiling points and their interactions with the stationary phase. Less volatile compounds and those with stronger interactions with the stationary phase will travel more slowly through the column, resulting in longer retention times. For positional isomers of this compound, subtle differences in their boiling points and polarities will drive the separation.
Experimental Protocol: GC-FID for Isomeric Purity
-
Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) is recommended for its high sensitivity to organic compounds.
-
Column Selection: A mid-polarity capillary column, such as a DB-17 (50% Phenyl-methylpolysiloxane) or equivalent, is a logical starting point. The phenyl groups in the stationary phase can induce dipole-dipole interactions with the aromatic ring of the analytes, enhancing selectivity between positional isomers.
-
Rationale: A non-polar column might not provide sufficient selectivity, while a highly polar column could lead to excessive retention and peak tailing for the phenolic group.
-
-
Sample Preparation: Dissolve the this compound sample in a suitable volatile solvent like dichloromethane or methanol to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 220 °C at a rate of 10 °C/min.
-
Hold: Hold at 220 °C for 5 minutes.
-
-
Causality: The temperature program is designed to first elute any volatile impurities at a lower temperature and then provide sufficient thermal energy to elute the isomers of interest in a reasonable timeframe, with the ramp ensuring good separation.
-
-
Data Analysis: The area percentage of each peak in the chromatogram is used to determine the relative purity of the main component and the percentage of each isomeric impurity.
Expected Results & Interpretation: A successful GC separation will show a distinct peak for this compound and smaller, well-resolved peaks for any isomeric impurities. The high efficiency of capillary GC often allows for baseline separation of closely related isomers.[2]
High-Performance Liquid Chromatography (HPLC): The Polarity-Driven Separation
HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. It is particularly well-suited for compounds that are not sufficiently volatile or are thermally labile.
Principle of Separation: In reversed-phase HPLC, the most common mode for this type of analysis, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). Compounds with higher polarity will have less affinity for the stationary phase and will elute earlier, while less polar compounds will be retained longer. The separation of substituted phenol isomers is often enhanced by specific interactions, such as π-π interactions, between the analyte's aromatic ring and the stationary phase.[3][4][5]
Experimental Protocol: Reversed-Phase HPLC-UV for Isomeric Purity
-
Instrumentation: An HPLC system with a UV detector is ideal, as the aromatic nature of the analytes provides strong UV absorbance.
-
Column Selection:
-
Option A (Standard): A C18 (Octadecylsilane) column is the workhorse of reversed-phase chromatography and a good first choice.
-
Option B (Enhanced Selectivity): A Phenyl-Hexyl or a Pentafluorophenyl (PFP) column can offer alternative selectivity for aromatic positional isomers.[6] The phenyl-based phases can provide π-π interactions, which are highly sensitive to the electron density differences around the benzene ring caused by the different substituent positions.[4][5]
-
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 0.5 mg/mL.
-
HPLC Conditions:
-
Mobile Phase: A gradient of Acetonitrile (ACN) and Water (with 0.1% formic acid to ensure sharp peak shapes for the phenol).
-
Gradient Program: Start at 40% ACN, increase to 80% ACN over 15 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Causality: The gradient elution is crucial for separating compounds with a range of polarities. Starting with a higher water content allows for the retention of the main compound and its isomers on the column, while the increasing acetonitrile concentration then elutes them in order of their hydrophobicity. The formic acid suppresses the ionization of the phenolic hydroxyl group, leading to more consistent retention and improved peak symmetry.
-
-
Data Analysis: Similar to GC, the area percentage of each peak is calculated to determine the isomeric purity.
Expected Results & Interpretation: The HPLC chromatogram should display a major peak for the this compound and separate peaks for any isomers. The elution order will depend on the subtle differences in polarity among the isomers.
Data-Driven Verdict: A Comparative Summary
| Feature | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on volatility and interaction with stationary phase. | Separation based on polarity and partitioning between mobile and stationary phases. |
| Resolution | Typically offers very high resolution for volatile isomers due to high-efficiency capillary columns. | Excellent resolution, can be fine-tuned with different column chemistries (C18, Phenyl, PFP).[3][6][7] |
| Sensitivity | FID provides excellent sensitivity for carbon-containing compounds. | UV detection offers good sensitivity for aromatic compounds. |
| Speed | Often faster analysis times due to rapid temperature programming. | Can be slower, especially if long gradients are required for complex mixtures. |
| Sample Prep | Simple dissolution in a volatile solvent. | Requires dissolution in a mobile-phase compatible solvent. |
| Compound Scope | Limited to thermally stable and volatile compounds. | Broader applicability, including less volatile and thermally sensitive compounds. |
| Key Advantage | High resolving power for closely boiling isomers. | High versatility in stationary phase selection for optimizing selectivity.[4][5] |
| Potential Issue | Risk of thermal degradation for sensitive analytes. | Solvent consumption and disposal can be a concern. |
Visualization of the Analytical Workflow
The following diagram illustrates the decision-making process for selecting the appropriate analytical technique for isomeric purity assessment.
Caption: Decision workflow for selecting between GC and HPLC.
Conclusion: Selecting the Optimal Method for Your Application
Both GC and HPLC are powerful and reliable techniques for assessing the isomeric purity of this compound.
-
Gas Chromatography (GC) is often the method of choice due to its high resolving power and speed, provided the analyte and its impurities are thermally stable. It is an excellent technique for routine quality control where high throughput is desired.
-
High-Performance Liquid Chromatography (HPLC) offers greater flexibility and is the preferred method when thermal stability is a concern or when alternative selectivities are needed to resolve particularly challenging isomer pairs. The ability to screen different columns like Phenyl or PFP provides a powerful tool for method development.[4][6]
Ultimately, the choice of method should be guided by the specific requirements of the analysis and validated to ensure it is fit for purpose. For comprehensive characterization, employing both techniques can provide orthogonal data, leading to a higher degree of confidence in the purity assessment.
References
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MicroSolv Technology Corporation. (n.d.). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]
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Zhang, Q., et al. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 4(92), 50772-50779. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of this compound (CAS 17178-01-7). Retrieved from [Link]
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Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]
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Shimadzu. (n.d.). Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-2-methylphenol. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-2-(propylthio)phenol. Retrieved from [Link]
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O'Brien, A., et al. (2021). Formation of the E-isomer as an impurity in the optimized flow synthesis of a Z-α-thio-β-chloroacrylamide; E/Z photoisomerization in batch and flow, and solid state characterization of both isomers. Reaction Chemistry & Engineering, 6(1), 107-115. Retrieved from [Link]
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SWGDRUG. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. Retrieved from [Link]
- Google Patents. (2006). Process for producing 4-chloro-2-methylthiopyrimidines.
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PubMed. (2020). Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane. Retrieved from [Link]
- Google Patents. (1967). Preparation of chlorothiophenols.
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Semantic Scholar. (2021). An overview of analytical methods for enantiomeric determination of chiral pollutants in environmental samples and biota. Retrieved from [Link]
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Bruker. (n.d.). Analysis of Gas Oil by GC/APCI FTMS. Retrieved from [Link]
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MDPI. (2021). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Retrieved from [Link]
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Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
- Google Patents. (2015). Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide.
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Trends in Pharmaceutical Sciences. (2024). Identification and resolution of trace and co-eluted components of lamium amplexicaule essential oil using two chemometric methods-assisted GC-MS. Retrieved from [Link]
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CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]
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MDPI. (2024). Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography. Retrieved from [Link]
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 4-Chloro-2-methylthiophenol
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Chloro-2-methylthiophenol (CAS No. 17178-01-7). As a chlorinated organosulfur compound, its disposal requires a stringent, chemically-informed approach to mitigate risks to personnel and the environment. This guide is built on the foundational principles of chemical reactivity, regulatory compliance, and laboratory best practices, ensuring a self-validating system for waste management.
Hazard Profile and Inherent Risks
A thorough risk assessment is the cornerstone of safe chemical handling. While comprehensive toxicological data for this compound is not extensively published, we can deduce its hazard profile by analyzing its constituent functional groups: a chlorinated aromatic ring and a thiophenol group. This approach allows us to anticipate its behavior and handle it with the necessary precautions.
The primary risks are associated with its classification as a halogenated organic compound and the inherent reactivity of the thiophenol moiety.[1][2]
| Hazard Category | Scientific Rationale & Anticipated Risks | Primary Mitigation Strategy |
| Acute Toxicity & Corrosivity | Analogous compounds like p-chlorothiophenol and 4-chloro-2-methylphenol are classified as harmful if swallowed and capable of causing severe skin and eye damage.[3][4][5] The thiol group can be corrosive to tissues. The compound is also a suspected lachrymator and has a strong, unpleasant stench.[4] | Strict adherence to Personal Protective Equipment (PPE) protocols. Always handle within a certified chemical fume hood to avoid inhalation of vapors and odor exposure. |
| Environmental Hazard | Chlorinated phenols are known to be very toxic to aquatic life with long-lasting effects.[6][7] Accidental release can lead to significant and persistent environmental contamination. | Implementation of robust spill control measures and containment protocols. Never dispose of this chemical down the drain. |
| Chemical Reactivity | Thiophenols are acidic and can react exothermically with bases.[8][9] They are also susceptible to oxidation, especially in the presence of a base, to form disulfides.[9] It is incompatible with strong oxidizing agents, strong bases, acid chlorides, and some metals.[3][10] | Segregate waste from incompatible materials, particularly bases and oxidizing agents. Store in a cool, dry, well-ventilated area. |
| Hazardous Combustion Byproducts | As a chlorinated and sulfur-containing organic molecule, improper incineration can lead to the formation of hazardous byproducts such as hydrogen chloride (HCl), sulfur oxides (SOx), and potentially polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs).[11][12][13] | Disposal must be carried out via a licensed hazardous waste facility equipped with high-temperature incinerators that have sophisticated flue gas scrubbing systems.[11][14] |
Procedural Guide: From Benchtop to Final Disposal
This section outlines the mandatory, step-by-step procedures for managing this compound waste within the laboratory.
Personal Protective Equipment (PPE) and Handling
Adherence to proper PPE is non-negotiable. The causality is clear: preventing chemical contact prevents injury.
-
Eye Protection: Wear chemical safety goggles and a face shield for maximum protection against splashes.[5]
-
Hand Protection: Use nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or perforation before use.[5]
-
Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.
-
Ventilation: All handling, weighing, and dispensing of this compound must be performed inside a certified chemical fume hood to minimize inhalation exposure.[15]
Waste Characterization and Segregation
Proper segregation is the most critical step in the disposal process. The fundamental logic is to prevent dangerous reactions and to ensure the waste stream is compatible with the final disposal technology.
Core Principle: this compound is a halogenated organic waste . It must never be mixed with non-halogenated waste streams.[1][16] Mixing a halogenated solvent into a non-halogenated waste container renders the entire container halogenated, significantly increasing disposal costs and complexity.[16]
Waste Management Decision Workflow
The following diagram illustrates the decision-making process for correctly segregating and containerizing waste derived from this compound.
Caption: Waste Management Workflow for this compound.
Experimental Protocol: Waste Containerization
This protocol ensures that waste is stored safely and in compliance with EPA and OSHA regulations.[17][18]
-
Container Selection:
-
Obtain a designated hazardous waste container compatible with halogenated organic compounds. Glass or high-density polyethylene (HDPE) containers are typically appropriate.[19]
-
Ensure the container has a screw-top cap to create a vapor-tight seal.[15] The container must be in good condition, free from cracks or leaks.[19]
-
-
Labeling:
-
Before adding any waste, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department.[16]
-
Clearly write the full chemical name, "this compound," and its CAS number (17178-01-7). Do not use abbreviations.[15]
-
As waste is added, maintain a running log on the container label or an associated waste sheet, listing all components and their approximate percentages.[1][16]
-
-
Waste Addition:
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be in a secondary containment tray to capture any potential leaks.
-
Ensure the storage area is away from incompatible materials, particularly strong bases and oxidizers.
-
Final Disposal Pathway: High-Temperature Incineration
The terminal disposal method for this compound is destructive incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Mechanism of Destruction: High-temperature incineration (typically >1000°C) provides the energy required to break the robust aromatic and C-Cl bonds.[12][14] In a properly controlled system with sufficient oxygen and residence time, the compound is mineralized into simpler, less harmful inorganic compounds: Carbon Dioxide (CO₂), Water (H₂O), Hydrogen Chloride (HCl), and Sulfur Dioxide (SO₂).[11]
-
Regulatory Imperative: This method is mandated because it is the most effective technology for destroying chlorinated organic compounds and preventing their release into the environment.[12] The resulting acidic gases (HCl and SO₂) are neutralized in a scrubber system before being released, ensuring compliance with clean air regulations.[11][14] Any attempt at alternative disposal, such as chemical neutralization in the lab, is not recommended as it may produce other hazardous intermediates and is unlikely to achieve complete destruction.
By following this guide, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety, scientific integrity, and environmental stewardship.
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A Practical Guide to Personal Protective Equipment for Handling 4-Chloro-2-methylthiophenol
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 4-Chloro-2-methylthiophenol. As a professional in a research or drug development environment, your safety is paramount. This document moves beyond a simple checklist to explain the causality behind each safety measure, ensuring a self-validating system of protection that builds a deep, trusting foundation in laboratory safety.
Hazard Profile Analysis: The "Why" Behind the PPE
Understanding the specific threats posed by this compound is critical to selecting and using PPE effectively. The chemical's structure suggests a multi-faceted hazard profile that demands a multi-layered defense.
-
Acute Toxicity and Corrosivity: This class of compounds is known to be toxic if inhaled and harmful if swallowed.[1][2][3][4] More critically, it is corrosive and can cause severe chemical burns to the skin and permanent, serious damage to the eyes upon contact.[1][3][5][6] The material is also classified as a lachrymator, meaning it will cause significant tearing.[6][7] This corrosive nature is the primary driver for stringent eye, face, and skin protection.
-
Dermal Absorption: Thiophenols can be absorbed through the skin, contributing to systemic toxicity.[8] This hazard means that preventing skin contact is not just about avoiding burns, but also about preventing the substance from entering your bloodstream.
-
Respiratory Hazard: Inhalation of dusts or fumes is a primary route of exposure and can be toxic.[1][4] The compound may also cause severe irritation to the respiratory tract.[9] This necessitates the use of engineering controls and, in some cases, respiratory protection.
-
Physical and Environmental Hazards: The compound is combustible and can emit highly toxic fumes—including sulfur oxides and hydrogen chloride—in a fire.[1][2][5] It is also recognized as being very toxic to aquatic life, mandating careful containment and disposal.[1][3][4]
Table 1: Hazard Summary and PPE Implications
| Hazard Classification | Route of Exposure | Consequence | Implied PPE / Control |
| Acute Toxicity / Corrosive | Skin/Eye Contact | Severe Burns, Permanent Eye Damage[1][5] | Chemical Goggles, Face Shield, Chemical-Resistant Gloves, Lab Coat/Apron |
| Acute Toxicity | Inhalation | Toxic, Respiratory Irritation[1][4][9] | Chemical Fume Hood, Respirator (if needed) |
| Acute Toxicity | Ingestion | Harmful or Fatal[2][5] | No Eating/Drinking in Lab, Proper Hand Washing |
| Environmental Hazard | Release to Environment | Very Toxic to Aquatic Life[1][4] | Contained Handling, Hazardous Waste Disposal |
The Core PPE Ensemble: A Multi-Layered Defense
All handling of this compound must be conducted within a certified chemical fume hood. This primary engineering control is your first and most important line of defense. The following PPE is mandatory for use inside the fume hood.
Level 1: Eye and Face Protection
Due to the severe corrosive nature and lachrymatory effects, eye protection must be comprehensive.
-
Minimum Requirement: ANSI Z87.1-approved chemical safety goggles that form a seal around the eyes.[10] Standard safety glasses are insufficient as they do not protect from splashes.[10]
-
Mandatory for Liquid Transfers: A full-face shield must be worn over chemical safety goggles whenever there is a splash hazard, such as when transferring solutions or preparing mixtures.[6][10][11] This protects the entire face from corrosive splashes.
Level 2: Hand Protection
Selecting the correct gloves is crucial, as many common laboratory gloves offer insufficient protection against chlorinated and phenolic compounds.
-
Glove Type: Standard nitrile gloves are suitable only for incidental splash protection and must be removed and replaced immediately upon contact.[10][12] For any work involving more than incidental contact, heavier-duty gloves are required. Butyl rubber or neoprene gloves offer better resistance to phenols and similar chemicals.[11][12]
-
Best Practice (Double Gloving): Wearing two pairs of nitrile gloves, or wearing a more robust glove (e.g., neoprene) over a standard nitrile glove, is a highly recommended practice. This provides a buffer and allows for the safe removal of a contaminated outer glove without exposing the skin.[12]
-
Inspection: Always inspect gloves for tears or pinholes before use.[6]
Level 3: Body Protection
Protecting your skin is essential to prevent corrosive burns and dermal absorption.
-
Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned.
-
Apron: For significant splash risks, such as large-volume transfers, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[12]
-
Personal Clothing: Long pants and fully enclosed, chemical-resistant shoes are mandatory.[12][13] Exposed skin on the legs, ankles, or feet is not permitted.
Level 4: Respiratory Protection
All routine work should be performed in a chemical fume hood to eliminate the need for respirator use.
-
When Required: A NIOSH-approved respirator with particulate filters is necessary if dusts are generated outside of a fume hood, or if engineering controls fail.[2][3][14]
-
Fit and Training: Use of a respirator requires enrollment in your institution's respiratory protection program, including medical clearance and annual fit testing.[13]
Procedural Workflow: Safe Handling from Receipt to Disposal
This section provides a step-by-step methodology for safely managing this compound throughout its lifecycle in the lab.
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Step-by-Step Protocol
1. Preparation and Pre-Donning
-
Ensure the chemical fume hood has been certified within the last year.
-
Place absorbent, plastic-backed pads on the work surface to contain minor spills.
-
Assemble all necessary equipment, including glassware, utensils, and a designated, labeled hazardous waste container.[1]
-
Keep the primary chemical container closed until you are ready to use it.[1]
2. Handling the Chemical (Inside Fume Hood)
-
Don all PPE as described in Section 2.
-
Perform all manipulations, including weighing and transfers, at least 6 inches inside the fume hood sash.
-
If transferring a solution, do so slowly to minimize splashing.
-
Once the desired amount is dispensed, securely close the primary container.[1]
3. Post-Handling and Decontamination (Doffing PPE)
-
Decontaminate any non-disposable equipment used.
-
Wipe down the work surface within the fume hood.
-
Remove PPE in an order that minimizes cross-contamination:
-
Remove outer gloves.
-
Remove face shield and goggles.
-
Remove lab coat or apron.
-
Remove inner gloves.
-
-
Wash hands thoroughly with soap and water immediately after work is complete.[1]
4. Spill and Emergency Procedures
-
Minor Spill (inside fume hood):
-
Alert others in the lab.
-
Wearing your full PPE, use a chemical spill kit to absorb the material. Avoid generating dust.[1]
-
Place the absorbent material and any contaminated items into your hazardous waste container.
-
-
Skin Contact:
-
Eye Contact:
5. Waste Disposal
-
All materials contaminated with this compound, including gloves, absorbent pads, and pipette tips, must be disposed of as hazardous waste.[5]
-
Do not allow any material to enter drains.[6]
-
Collect all waste in a clearly labeled, sealed container and follow your institution's hazardous waste disposal procedures.[1][5]
References
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4-Chloro-2-methylphenol - Hazardous Agents | Haz-Map . Source: Haz-Map. [Link]
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SAFETY DATA SHEET - 4-Chlorothiophenol . Source: Thermo Fisher Scientific (Avocado Research Chemicals). [Link]
-
Safety Data Sheet - p-Chlorothiophenol . Source: University of California, Santa Barbara - Research Core Facilities. [Link]
-
Personal Protective Equipment (PPE) - CHEMM . Source: Chemical Hazards Emergency Medical Management (CHEMM). [Link]
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SAFETY DATA SHEET - 4-Chloro-2-methylphenol . Source: Thermo Fisher Scientific (Alfa Aesar). [Link]
-
Personal Protective Equipment (PPE) - Environmental Health and Safety . Source: Washington University in St. Louis. [Link]
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Personal Protective Equipment Requirements for Laboratories . Source: University of California, Berkeley - Environmental Health and Safety. [Link]
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Discover the Various Types of PPE for Optimal Chemical Safety . Source: Aliport. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
